molecular formula C6H10O4 B3432456 Hexahydrofuro[3,2-b]furan-3,6-diol CAS No. 24332-71-6

Hexahydrofuro[3,2-b]furan-3,6-diol

Cat. No.: B3432456
CAS No.: 24332-71-6
M. Wt: 146.14 g/mol
InChI Key: KLDXJTOLSGUMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydrofuro[3,2-b]furan-3,6-diol, more commonly known in its specific stereoisomeric form as D-Isosorbide or 1,4:3,6-dianhydro-D-glucitol, is a versatile chiral building block of significant interest in synthetic and pharmaceutical chemistry . This compound features a rigid, V-shaped bicyclic structure derived from renewable resources like sorbitol, making it a valuable, sustainable feedstock for green chemistry . Its two secondary hydroxyl groups, which are positioned in different steric environments (one endo and one exo), allow for sequential and selective functionalization, enabling the synthesis of a wide array of complex molecules . In research settings, D-Isosorbide serves as a key precursor for polymers, pharmaceuticals, and fine chemicals. It is a known pharmaceutical intermediate, most notably used in the synthesis of well-established medications like the vasodilator Isosorbide Dinitrate . The compound is a white to off-white crystalline solid with a melting point ranging between 56-62°C and is typically provided with a high purity of 98% or greater . This product is intended for Research Use Only and is strictly not intended for diagnostic or therapeutic use. Please refer to the Safety Datasheet for proper handling information, as it may cause skin and eye irritation .

Properties

IUPAC Name

2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDXJTOLSGUMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031676
Record name Hexahydro-furo[3,2-b]furan-3,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641-74-7, 28218-68-0, 24332-71-6
Record name 1,4:3,6-Dianhydro-D-mannitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-3,6-Dianhydromannitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028218680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Mannitol,4:3,6-dianhydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC231906
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexahydro-furo[3,2-b]furan-3,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4:3,6-dianhydromannitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4:3,6-dianhydro-D-mannitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.341
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hexahydrofuro[3,2-b]furan-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hexahydrofuro[3,2-b]furan-3,6-diol, a bicyclic diol commonly known as isosorbide, is a versatile and highly valuable platform chemical derived from renewable resources. Its unique rigid, V-shaped structure and chiral properties make it a critical building block in the synthesis of a wide array of materials, including polymers, pharmaceuticals, and fine chemicals. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in drug development. The guide delves into the prevalent synthetic methodologies, with a focus on the catalytic dehydration of sorbitol, and details the essential analytical techniques for its structural elucidation and purity assessment.

Introduction: The Significance of a Bio-derived Building Block

This compound, and its isomers isomannide and isoidide, are 1,4:3,6-dianhydrohexitols. Isosorbide, the most common of these, is a white, crystalline solid produced from the double dehydration of sorbitol, which is readily obtained from the hydrogenation of glucose.[1] The growing interest in sustainable chemistry has positioned isosorbide as a key bio-based alternative to petroleum-derived molecules.[2]

In the pharmaceutical industry, the rigid furofuran backbone of isosorbide is a valuable scaffold for designing novel therapeutic agents. Its derivatives have found applications as vasodilators, diuretics, and in the development of antiviral and antitumor drugs.[3][4] For instance, isosorbide dinitrate and isosorbide mononitrate are well-established drugs for the treatment of angina pectoris. The well-defined stereochemistry of isosorbide also makes it a valuable chiral building block in asymmetric synthesis.[3]

This guide will provide a detailed exploration of the synthesis of this compound, followed by a thorough discussion of its characterization using modern analytical techniques.

Synthesis of this compound: A Journey from Sorbitol

The primary and most industrially viable route to this compound is the acid-catalyzed dehydration of sorbitol.[1] This process involves two sequential intramolecular dehydration reactions. The first dehydration yields a mixture of sorbitans (monocyclic ethers), and the second, a subsequent cyclization, forms the desired bicyclic isosorbide.

The Underlying Mechanism: A Stepwise Dehydration

The conversion of sorbitol to isosorbide is a fascinating example of acid-catalyzed intramolecular etherification. The process can be visualized as follows:

Synthesis_Pathway Sorbitol Sorbitol Sorbitan 1,4-Anhydro-D-sorbitol (Sorbitan) Sorbitol->Sorbitan - H2O (Intramolecular Cyclization) Isosorbide This compound (Isosorbide) Sorbitan->Isosorbide - H2O (Second Intramolecular Cyclization)

Caption: Synthetic pathway from sorbitol to isosorbide.

The initial protonation of a hydroxyl group in sorbitol initiates the first cyclization to form a five-membered tetrahydrofuran ring, yielding 1,4-anhydro-D-sorbitol (a sorbitan). A second intramolecular dehydration, also acid-catalyzed, results in the formation of the second fused furan ring, leading to the rigid bicyclic structure of isosorbide.

Catalytic Systems: The Heart of the Synthesis

The choice of catalyst is paramount in achieving high yields and selectivity for isosorbide while minimizing side reactions such as polymerization and degradation. Both homogeneous and heterogeneous acid catalysts have been extensively studied.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA)High activity, mild reaction conditionsDifficult to separate from the product, corrosive, environmental concerns
Heterogeneous Acidic ion-exchange resins (e.g., Amberlyst), Zeolites, Sulfated zirconiaEasy separation and reusability, reduced corrosion and wasteCan have lower activity than homogeneous catalysts, potential for deactivation

Recent research has focused on developing robust and recyclable solid acid catalysts to make the process more sustainable.[5][6]

Experimental Protocol: A Practical Approach

This section outlines a representative laboratory-scale synthesis of this compound using a solid acid catalyst.

Materials:

  • D-Sorbitol

  • Amberlyst-15 (or other suitable solid acid catalyst)

  • Toluene (for azeotropic water removal, optional)

  • High-vacuum distillation apparatus

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, charge D-sorbitol and the solid acid catalyst (e.g., 10% w/w of sorbitol). If using azeotropic removal of water, add toluene.

  • Reaction: Heat the mixture under vigorous stirring. The reaction temperature is typically maintained between 120-160°C. The progress of the reaction can be monitored by measuring the amount of water collected in a Dean-Stark trap or by thin-layer chromatography (TLC).

  • Catalyst Removal: After the reaction is complete (typically 2-4 hours), cool the mixture and filter to remove the solid acid catalyst. The catalyst can be washed with a suitable solvent (e.g., methanol), dried, and stored for reuse.

  • Purification: The crude product is a mixture of isosorbide, unreacted sorbitol, sorbitans, and colored byproducts. Purification is crucial and is typically achieved through vacuum distillation. The crude mixture is subjected to high vacuum at elevated temperatures (180-220°C) to distill the isosorbide.

  • Recrystallization (Optional): For obtaining high-purity isosorbide suitable for pharmaceutical applications, the distilled product can be further purified by recrystallization from a suitable solvent such as ethyl acetate or a mixture of ethanol and water.

Purification Strategies: Achieving High Purity

The purity of this compound is critical for its applications, especially in polymer and pharmaceutical synthesis. Several methods are employed for its purification:

  • Vacuum Distillation: This is the most common method for large-scale purification, effectively separating isosorbide from less volatile impurities.

  • Recrystallization: A highly effective technique for removing colored impurities and achieving high crystalline purity.

  • Ion Exchange: Ion exchange resins can be used to remove acidic or basic impurities from the crude product.[7][8]

  • Melt Crystallization: This technique involves the fractional crystallization of the molten isosorbide and can be an effective method for large-scale purification.

Characterization of this compound: Unveiling the Structure

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Elucidation FTIR FTIR Spectroscopy Synthesized_Product->FTIR Functional Group Analysis MS Mass Spectrometry Synthesized_Product->MS Molecular Weight Confirmation Purity Purity Assessment (HPLC, GC, DSC) Synthesized_Product->Purity Purity Determination

Caption: Experimental workflow for the characterization of isosorbide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of isosorbide is complex due to the rigid bicyclic structure and the presence of multiple chiral centers. The chemical shifts and coupling constants are highly sensitive to the stereochemistry of the molecule.

  • Representative ¹H NMR Data (in CDCl₃): The spectrum typically shows distinct signals for the protons on the furofuran rings and the hydroxyl protons. The endo- and exo-protons exhibit different chemical shifts due to their different spatial orientations. The hydroxyl protons often appear as doublets due to coupling with the adjacent methine protons.[9]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical environments.

  • Representative ¹³C NMR Data (in CDCl₃): The spectrum of isosorbide typically shows six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl groups are in the range of 70-86 ppm.[8]

Carbon AtomApproximate ¹³C Chemical Shift (ppm) in CDCl₃
C1, C6~73.0, ~70.5
C2, C5~77.0, ~80.8
C3, C4~85.6, ~81.4

Note: The exact chemical shifts can vary depending on the solvent and the specific isomer.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule.

  • Expected Absorptions:

    • O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups.

    • C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the aliphatic rings.

    • C-O Stretching: Strong absorption bands in the 1000-1200 cm⁻¹ region are indicative of the C-O stretching vibrations of the ether linkages and the hydroxyl groups.

The FTIR spectrum provides a quick confirmation of the presence of the hydroxyl and ether functionalities, which are the defining features of the molecule.[5]

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural information.

  • Expected Molecular Ion Peak: The molecular formula of this compound is C₆H₁₀O₄, with a molecular weight of 146.14 g/mol .[10][11] In techniques like electrospray ionization (ESI), the molecule may be observed as a protonated species [M+H]⁺ at m/z 147.1 or as an adduct with other ions (e.g., [M+Na]⁺).

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide insights into the structure of the molecule. Common fragmentation pathways involve the loss of water molecules and cleavage of the furofuran rings.

Purity Assessment: Ensuring Quality

The purity of the synthesized this compound is critical for its intended applications. Several analytical techniques are used for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the quantitative analysis of isosorbide and its related impurities. Reversed-phase chromatography with a C18 column and a suitable mobile phase (e.g., methanol/water) is commonly employed.[12][13]

  • Gas Chromatography (GC): GC can also be used for purity analysis, often after derivatization of the hydroxyl groups to increase volatility.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and purity of the crystalline isosorbide. A sharp melting peak at a specific temperature is indicative of high purity.

Conclusion: A Sustainable Future with a Versatile Molecule

This compound stands out as a remarkable example of a high-value chemical derived from renewable resources. Its synthesis from sorbitol, particularly with the advancements in heterogeneous catalysis, offers a sustainable alternative to petroleum-based feedstocks. The robust and well-established methods for its characterization ensure the quality and consistency required for its diverse applications in the pharmaceutical and polymer industries. As the demand for green and sustainable chemical solutions continues to grow, the importance of this compound as a key platform chemical is set to expand, paving the way for the development of innovative and environmentally friendly products.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Hexahydrofuro[3,2-b]furan-3,6-diol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hexahydrofuro[3,2-b]furan-3,6-diol, a bicyclic diether diol, represents a class of compounds at the forefront of sustainable chemistry. Derived from the dehydration of sugar alcohols, these molecules, also known as dianhydrohexitols, are gaining significant attention as renewable platform chemicals.[1] Their rigid, V-shaped structure, composed of two fused tetrahydrofuran rings, imparts unique properties that are being harnessed in fields ranging from pharmaceuticals to polymer science.[2] The stereochemistry of the two hydroxyl groups gives rise to three primary isomers: isosorbide, isoidide, and isomannide, each with distinct physical and chemical characteristics that dictate their applications.[3][4]

This technical guide provides an in-depth exploration of the physical and chemical properties of these isomers, offering insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, comparative properties, reactivity, and the analytical techniques used for their characterization, providing a comprehensive resource for leveraging these versatile bio-based molecules.

G cluster_1 Derivatives & Applications Isosorbide Isosorbide (endo-exo) Pharmaceuticals Pharmaceuticals (e.g., Vasodilators) Isosorbide->Pharmaceuticals Polymers Polymers (e.g., Polyesters, Polycarbonates) Isosorbide->Polymers Solvents Green Solvents Isosorbide->Solvents Isomannide Isomannide (endo-endo) Isomannide->Polymers Isoidide Isoidide (exo-exo) Isoidide->Polymers

Caption: Overview of this compound isomers and their applications.

Stereoisomers and Their Synthesis

The three primary stereoisomers of this compound are distinguished by the orientation of their two hydroxyl groups:

  • Isosorbide (1,4:3,6-dianhydro-D-glucitol): Possesses one endo and one exo hydroxyl group.[3] It is the most common and widely studied isomer, typically synthesized through the acid-catalyzed double dehydration of D-sorbitol, which is derived from the hydrogenation of glucose.[5][6]

  • Isomannide (1,4:3,6-dianhydro-D-mannitol): Features two endo hydroxyl groups.[7] It is derived from the dehydration of D-mannitol.[8]

  • Isoidide (1,4:3,6-dianhydro-L-iditol): Has two exo hydroxyl groups.[7] The synthesis of isoidide is more complex and can be achieved through the epimerization of isosorbide.[9]

The orientation of these hydroxyl groups significantly influences the molecule's polarity, reactivity, and ability to form hydrogen bonds, leading to distinct physical and chemical properties.[7]

Comparative Physical Properties

The differing stereochemistry of the isomers directly impacts their macroscopic physical properties. A summary of key physical data is presented below.

PropertyIsosorbideIsomannideIsoidide
CAS Number 652-67-5[5]641-74-7[10]26346-63-6
Molecular Formula C₆H₁₀O₄[5]C₆H₁₀O₄[10]C₆H₁₀O₄
Molar Mass 146.14 g/mol [5]146.14 g/mol 146.14 g/mol
Melting Point 62.5-63 °C[5]80-88 °C[10]~64 °C
Boiling Point 160 °C at 10 mmHg[5]372 °C at 760 mmHg[10]-
Appearance White, crystalline solid[5]White, crystalline solid[11]-
Solubility in Water Highly soluble (>850 g/L)[5]Soluble[11]-

Note: Data for isoidide is less commonly reported in readily available literature.

Isosorbide's lower melting point compared to isomannide can be attributed to the different packing efficiencies in their crystal lattices, a direct consequence of their molecular symmetry and hydrogen bonding capabilities. Isosorbide is also noted for its high hygroscopicity.[5]

Chemical Properties and Reactivity

The chemical behavior of these isomers is dominated by the reactivity of their secondary hydroxyl groups. The stereochemical orientation of these groups dictates their accessibility and nucleophilicity.

  • Isosorbide: The endo hydroxyl group (at C5) is more nucleophilic due to the formation of an intramolecular hydrogen bond with the oxygen of the adjacent furan ring.[5] However, it is also more sterically hindered. The exo hydroxyl group (at C2) is less nucleophilic but more sterically accessible.[5][12] This differential reactivity allows for selective monofunctionalization, a key feature in the synthesis of various derivatives.[6]

  • Isomannide: With two endo hydroxyl groups, it is generally the least reactive of the three isomers due to steric hindrance.[12][13]

  • Isoidide: Possessing two sterically accessible exo hydroxyl groups, isoidide is typically the most reactive isomer.[9][13] Its symmetrical structure also eliminates the regiochemical differences seen in isosorbide.[9]

These differences in reactivity are critical in polymerization reactions, where the choice of isomer can significantly impact the properties of the resulting polymer, such as its glass transition temperature and mechanical strength.[14][12]

Experimental Characterization Protocols

Accurate characterization of the this compound isomers is crucial for quality control and for understanding their behavior in various applications. The following are standard protocols for their analysis.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for distinguishing between the isomers based on the unique chemical environments of their protons and carbons.

Objective: To differentiate and confirm the identity of isosorbide, isomannide, and isoidide.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Typical spectral width: 0-10 ppm.

    • The signals for the protons on the bicyclic core and the hydroxyl protons will appear at distinct chemical shifts and with specific coupling patterns for each isomer. For example, in isosorbide, the hydroxyl protons can often be distinguished, with the endo proton appearing at a different chemical shift than the exo proton.[15]

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum.

    • The number of unique carbon signals will reflect the symmetry of the molecule (isosorbide and isoidide will have 6 signals, while the more symmetric isomannide may show fewer).

  • Data Analysis: Compare the obtained spectra with reference spectra from the literature to confirm the isomer's identity.[16][17]

G start Sample prep Sample Preparation (Dissolution in Deuterated Solvent) start->prep nmr NMR Spectrometer (¹H and ¹³C Acquisition) prep->nmr data Spectral Data nmr->data analysis Data Analysis (Comparison with Reference Spectra) data->analysis result Isomer Identification analysis->result

Caption: Workflow for Isomer Characterization by NMR Spectroscopy.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the isomers, such as their melting point and purity.

Objective: To measure the melting point and assess the purity of a given isomer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature above the melting point (e.g., 100°C).[18]

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point is determined as the peak temperature of the endothermic melting transition.

    • The purity can be estimated from the shape of the melting peak.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Objective: To verify the presence of hydroxyl and ether functional groups.

Methodology:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Spectral Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Look for a broad absorption band in the region of 3600-3100 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups.[19]

    • Identify the C-O stretching vibrations of the ether linkages, typically found in the 1100-1000 cm⁻¹ region.

Applications in Drug Development and Materials Science

The unique properties of these isomers make them valuable in a variety of high-performance applications.

Pharmaceuticals

Isosorbide is a key precursor in the synthesis of isosorbide dinitrate and isosorbide mononitrate.[20] These drugs are potent vasodilators used in the treatment of angina pectoris and heart failure.[21][22][23] They function by releasing nitric oxide (NO), which relaxes vascular smooth muscle.[24] The bio-based origin of isosorbide is an attractive feature in the pharmaceutical industry's move towards greener chemistry.[20]

Polymers

The diol functionality of the this compound isomers makes them excellent monomers for the synthesis of a wide range of polymers, including:

  • Polyesters: The rigid bicyclic structure of the isomers, when incorporated into a polyester backbone, can significantly increase the polymer's glass transition temperature (Tg) and mechanical strength.[25]

  • Polycarbonates: Isosorbide is being explored as a bio-based, non-toxic alternative to bisphenol A (BPA) in the production of polycarbonates.[14]

  • Polyurethanes: The hydroxyl groups can react with diisocyanates to form polyurethanes with enhanced thermal stability.[12]

The choice of isomer allows for the fine-tuning of the final polymer's properties. For instance, the high reactivity of isoidide makes it well-suited for polymerization, while the rigidity of isosorbide imparts desirable thermal properties to the resulting materials.[9]

Conclusion

The stereoisomers of this compound, particularly isosorbide, isomannide, and isoidide, are a compelling class of bio-based molecules with a diverse range of applications. Their distinct physical and chemical properties, governed by the stereochemistry of their hydroxyl groups, allow for their tailored use in pharmaceuticals, as sustainable monomers for high-performance polymers, and in the development of green solvents. A thorough understanding of their individual characteristics and the analytical methods for their characterization is essential for unlocking their full potential in advancing sustainable science and technology.

References

An In-Depth Technical Guide to the Stereochemistry of Hexahydrofuro[3,2-b]furan-3,6-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The hexahydrofuro[3,2-b]furan scaffold, a rigid V-shaped bicyclic ether system, is a privileged chiral building block in modern medicinal chemistry and materials science. Derived from abundant renewable resources, its stereochemically rich and conformationally constrained framework offers a unique platform for the design of novel therapeutics and functional materials. This guide provides an in-depth exploration of the stereochemistry of hexahydrofuro[3,2-b]furan-3,6-diol derivatives, focusing on the synthesis, conformational analysis, and stereochemical assignment of its key isomers, and the profound impact of their three-dimensional architecture on biological activity.

The Dianhydrohexitol Family: Foundational Stereoisomers

The parent hexahydrofuro[3,2-b]furan-3,6-diols are commonly known as dianhydrohexitols or isohexides. They are chiral diols derived from the double intramolecular dehydration of hexitols (sugar alcohols). The stereochemical diversity of this family arises from the relative orientations of the two hydroxyl groups at the C3 and C6 positions. The three most prominent and readily accessible stereoisomers are Isosorbide, Isomannide, and Isoidide, which serve as the foundational starting materials for a vast array of derivatives.

  • Isosorbide ((3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol): Derived from D-sorbitol (which is obtained from the reduction of D-glucose), isosorbide possesses one endo and one exo hydroxyl group. This asymmetric arrangement imparts distinct reactivity to the two hydroxyl functions.

  • Isomannide ((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol): Synthesized from D-mannitol, isomannide is a C2-symmetrical molecule with both hydroxyl groups in the endo position. This "U-shaped" conformation presents a unique steric environment.

  • Isoidide ((3S,3aS,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol): Typically obtained via the epimerization of isosorbide, isoidide is also C2-symmetrical but with both hydroxyl groups in the exo position.

The specific stereochemistry of these parent diols dictates the three-dimensional space that their derivatives can occupy, which is a critical determinant of their function, particularly in biological systems where molecular recognition is paramount.

Stereoselective Synthesis: Controlling Three-Dimensional Architecture

The synthesis of dianhydrohexitols is a classic example of harnessing natural chirality. The primary method involves the acid-catalyzed double dehydration of the corresponding hexitol. The choice of the starting sugar alcohol directly determines the stereochemistry of the resulting bicyclic diol.

Synthesis of Parent Dianhydrohexitols

The industrial production of isosorbide and isomannide relies on the acid-catalyzed dehydration of D-sorbitol and D-mannitol, respectively. This process is typically carried out at high temperatures under vacuum to facilitate the removal of water and drive the reaction to completion.

Protocol: Acid-Catalyzed Dehydration of D-Mannitol to Isomannide

  • Reaction Setup: D-mannitol is mixed with a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like an acidic ion-exchange resin or a zeolite (e.g., Hβ).[1][2]

  • Heating and Dehydration: The mixture is heated to high temperatures (typically >180 °C) under reduced pressure.

  • Reaction Mechanism: The reaction proceeds through a series of protonation and intramolecular nucleophilic substitution steps. The initial dehydration forms a 1,4-anhydro-D-mannitol intermediate. A second intramolecular cyclization then yields the final 1,4:3,6-dianhydro-D-mannitol (isomannide).[3][4] The stereochemistry of the starting hexitol dictates the facial selectivity of the cyclization steps.

  • Purification: The crude product is purified by distillation under high vacuum or by recrystallization to yield pure isomannide.

The use of specific zeolites as catalysts can improve the selectivity for isomannide by leveraging shape selectivity within their microporous structures.[1][2]

Synthesis of Derivatives

The hydroxyl groups of the parent dianhydrohexitols serve as synthetic handles for the introduction of a wide range of functional groups. The differential reactivity of the endo and exo hydroxyls in isosorbide allows for regioselective modifications. The endo hydroxyl group can form an intramolecular hydrogen bond with the ether oxygen of the opposing ring, which can influence its nucleophilicity.[5]

Derivatization strategies include:

  • Esterification and Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides to produce esters and ethers. These derivatives have applications as plasticizers, monomers for polymers, and in pharmaceutical formulations. For example, isosorbide dinitrate is a well-known vasodilator used in the treatment of angina.[6]

  • Nucleophilic Substitution: Activation of the hydroxyl groups (e.g., as tosylates or mesylates) followed by substitution with nucleophiles allows for the introduction of a variety of functionalities, including azides, halides, and amines.

  • Use as Chiral Auxiliaries: The rigid dianhydrohexitol scaffold can be appended to a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. After the reaction, the chiral auxiliary can be cleaved and recovered.

Conformational Analysis: A Rigid Scaffold with Stereochemical Nuances

The hexahydrofuro[3,2-b]furan ring system is conformationally rigid, with the two five-membered rings fused in a cis fashion. This results in a characteristic V-shape. The overall geometry and the spatial disposition of substituents are dictated by the stereochemistry at the bridgehead carbons and the carbons bearing the hydroxyl groups.

X-ray crystallography of derivatives provides definitive information about their solid-state conformation. For instance, the crystal structure of (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate (a derivative of isomannide) confirms the endo,endo disposition of the benzoate groups and reveals that the five-membered rings can adopt envelope or half-chair conformations.[7]

The key conformational features of the three main isomers are summarized below:

StereoisomerHydroxyl Group OrientationOverall Shape
Isosorbide endo and exoAsymmetric V-shape
Isomannide endo, endoC2-symmetric "U" shape
Isoidide exo, exoC2-symmetric "W" shape

These distinct shapes have significant implications for how these molecules and their derivatives interact with other molecules, such as enzymes or receptors in a biological context, or how they pack in a polymer matrix.

Spectroscopic Characterization and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the characterization of this compound derivatives and the assignment of their stereochemistry in solution.

1H and 13C NMR Spectroscopy

The chemical shifts and coupling constants of the ring protons are highly sensitive to the local stereochemical environment.

  • Chemical Shifts: The protons attached to the carbons bearing the hydroxyl groups (H3 and H6) and the bridgehead protons (H3a and H6a) are particularly diagnostic. The endo vs. exo orientation of the hydroxyl groups significantly influences the chemical shifts of the adjacent protons.

  • Coupling Constants: The dihedral angles between vicinal protons can be estimated using the Karplus equation. The rigid nature of the bicyclic system leads to characteristic coupling patterns that can be used to deduce the relative stereochemistry.

Table of Representative 1H and 13C NMR Chemical Shifts for Isosorbide in CDCl3:

Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
13.89 - 4.07 (m)73.0
25.06 - 5.11 (m)76.9
34.88 (t)85.6
3a4.51 - 4.56 (m)81.2
55.06 - 5.11 (m)80.9
63.89 - 4.07 (m)70.3
6a4.51 - 4.56 (m)81.4

Data is illustrative and can vary with solvent and derivatization. Data compiled from[8].

Advanced NMR Techniques for Stereochemical Elucidation

Two-dimensional NMR techniques are invaluable for unambiguous assignment of signals and determination of stereochemistry:

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of the proton connectivity within the ring system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other. This is particularly useful for determining the relative stereochemistry, for example, by observing NOEs between protons on the same face of the ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, aiding in the assignment of quaternary carbons and confirming the overall carbon skeleton.

The use of chiral solvating agents in NMR spectroscopy can be employed to differentiate enantiomers. These agents form diastereomeric complexes with the enantiomers of a chiral analyte, leading to the appearance of separate signals in the NMR spectrum, allowing for the determination of enantiomeric excess.[9]

The Role of Stereochemistry in Biological Activity

The precise three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological macromolecules such as enzymes and receptors. The stereochemistry of this compound derivatives is therefore a key determinant of their biological activity.[10][11]

A classic example is the use of isosorbide derivatives as cardiovascular drugs. Isosorbide dinitrate and isosorbide-5-mononitrate are metabolized to nitric oxide (NO), which is a potent vasodilator.[12] The specific stereochemistry of the isosorbide core is crucial for the correct presentation of the nitrate groups for enzymatic processing.

In the realm of drug discovery, the rigid dianhydrohexitol scaffold can be used as a constrained isostere for more flexible molecular fragments. By locking a portion of a drug molecule into a specific conformation, it is possible to enhance its binding affinity for its target and improve its pharmacological properties. The choice between an isosorbide, isomannide, or isoidide scaffold allows for a systematic exploration of the conformational space around the core, which is a powerful strategy in lead optimization.

For example, derivatives of dianhydrohexitols have been investigated as integrin antagonists.[13] Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions, and their antagonists have potential applications in cancer therapy and inflammatory diseases. The efficacy of these antagonists would be highly dependent on the stereochemical presentation of the pharmacophoric groups on the rigid bicyclic scaffold to match the binding site of the target integrin.

Conclusion

The stereochemistry of this compound derivatives is a rich and multifaceted field with significant implications for both fundamental and applied science. The ready availability of the parent diols—isosorbide, isomannide, and isoidide—from renewable resources provides a sustainable platform for the development of new chiral molecules. A thorough understanding of their synthesis, conformational preferences, and spectroscopic properties is essential for any researcher or drug development professional seeking to exploit the unique properties of this versatile scaffold. The ability to rationally design and synthesize derivatives with precise control over their three-dimensional architecture will continue to drive innovation in areas ranging from medicinal chemistry to polymer science.

Visualizations

Key Stereoisomers of this compound

Stereoisomers cluster_isosorbide Isosorbide cluster_isomannide Isomannide cluster_isoidide Isoidide isosorbide endo/exo-OH isoidide exo,exo-OH isosorbide->isoidide Epimerization isomannide endo,endo-OH D_Sorbitol D_Sorbitol D_Sorbitol->isosorbide Acid-catalyzed dehydration D_Mannitol D_Mannitol D_Mannitol->isomannide Acid-catalyzed dehydration

Caption: Synthesis of the three main stereoisomers of this compound.

Workflow for Stereochemical Analysis

Workflow synthesis Stereoselective Synthesis (from Hexitols) purification Purification (Distillation/Recrystallization) synthesis->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr xray X-ray Crystallography (for solid-state structure) purification->xray assignment Stereochemical Assignment nmr->assignment xray->assignment bioactivity Biological Activity Testing assignment->bioactivity sar Structure-Activity Relationship (SAR) bioactivity->sar

Caption: Experimental workflow for the synthesis, characterization, and evaluation of derivatives.

References

A Technical Guide to Furan-Based Chiral Building Blocks: From Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Furan Ring in Chiral Synthesis

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of modern organic and medicinal chemistry.[1][2] Its unique electronic properties and versatile reactivity make it a "privileged scaffold"—a core structure that appears in a multitude of biologically active compounds.[1][3] Furan derivatives are integral to numerous pharmaceuticals, including antibacterial, antiviral, anti-inflammatory, and anticancer agents.[1][4][5][6] Their significance extends to their role as chiral building blocks, providing a synthetically flexible platform for constructing complex, stereochemically rich molecules. This guide provides an in-depth exploration of the discovery, history, and evolution of synthetic methodologies for creating furan-based chiral building blocks, aimed at researchers and professionals in drug development and organic synthesis.

Chapter 1: Historical Perspectives and Foundational Syntheses

The history of furan chemistry began not with the synthesis of the parent ring, but with its derivatives. In 1780, Carl Wilhelm Scheele first described 2-furoic acid.[7][8] This was followed by Johann Wolfgang Döbereiner's 1831 report on furfural, a key derivative produced from agricultural biomass like bran and corncobs.[7][8][9] Furan itself was finally prepared by Heinrich Limpricht in 1870.[7] These early discoveries laid the groundwork for furan chemistry, but the synthesis of substituted furans remained a significant challenge.

Two classical named reactions emerged as foundational methods for constructing the furan core, which, while not inherently asymmetric, are crucial to understanding the evolution of furan synthesis.

The Paal-Knorr Furan Synthesis (1884)

Independently reported by Carl Paal and Ludwig Knorr in 1884, this method remains one of the most important routes to substituted furans.[10][11] It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[12][13]

Causality Behind the Method: The reaction leverages the nucleophilicity of an enol formed from one carbonyl group to attack the protonated second carbonyl. The resulting cyclic hemiacetal then readily dehydrates under acidic conditions to form the stable aromatic furan ring. The choice of a strong acid (protic or Lewis) is critical to catalyze both the enolization and the dehydration steps.[12]

Generalized Reaction Scheme:

Paal_Knorr reactant 1,4-Dicarbonyl Compound intermediate Cyclic Hemiacetal reactant->intermediate Protonation & Enol Attack midpoint product Substituted Furan intermediate->product Dehydration catalyst + H⁺, -H₂O catalyst->midpoint

Caption: Paal-Knorr Furan Synthesis Workflow.

The Feist-Benary Furan Synthesis (1902)

Developed by Franz Feist and Erich Benary, this reaction provides an alternative route to substituted furans by reacting an α-halo ketone with the enolate of a β-dicarbonyl compound.[14][15][16]

Causality Behind the Method: This synthesis is a tandem condensation-cyclization process. A base, such as pyridine or an alkoxide, is required to deprotonate the β-dicarbonyl compound, forming a nucleophilic enolate.[17] This enolate then displaces the halide from the α-halo ketone in an SN2 reaction. The subsequent intramolecular cyclization and dehydration yield the furan product. The choice of a non-nucleophilic base is key to prevent side reactions with the α-halo ketone.

Generalized Reaction Scheme:

Feist_Benary start α-Halo Ketone + β-Dicarbonyl step1 Base-catalyzed enolate formation start->step1 step2 Nucleophilic attack on α-halo ketone step1->step2 step3 Intramolecular cyclization step2->step3 step4 Dehydration step3->step4 end Substituted Furan step4->end

Caption: Stepwise Logic of the Feist-Benary Synthesis.

Chapter 2: The Advent of Asymmetry: Chiral Pool and Early Methods

While classical methods provided access to a range of substituted furans, they offered no control over stereochemistry. The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drove the development of asymmetric syntheses.

Chiral Pool Synthesis: Nature's Starting Blocks

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature, such as amino acids, terpenes, and carbohydrates.[18][19] This approach utilizes the inherent chirality of a starting material to direct the synthesis of a chiral target molecule.[19]

Carbohydrates, with their rich stereochemistry and furanose (five-membered ring) forms, are particularly valuable starting points.[8] For example, L-arabinose, a waste product from the sugar beet industry, can be selectively dehydrated to form functionalized chiral tetrahydrofurans, which are hydrogenated derivatives of furan.[20]

Causality Behind the Method: The strategy relies on preserving one or more of the original stereocenters from the chiral pool starting material throughout the synthetic sequence. Reactions are chosen that do not epimerize or racemize these centers. This approach avoids the need for a separate resolution step or an asymmetric catalyst, making it an atom-economical and often cost-effective strategy.

Table 1: Representative Chiral Pool Precursors for Furan Derivatives

Chiral Pool SourceClassResulting Chiral ScaffoldKey Transformation
L-ArabinosePentose SugarChiral TetrahydrofuransAcid-catalyzed selective dehydration
D-GlucoseHexose SugarFunctionalized FuransMulti-step conversion
L-Tartaric AcidDicarboxylic AcidChiral Dihydrofurans/TetrahydrofuransDeoxygenative cyclization
(-)-CitronellolTerpeneChiral Tetrahydrofuran derivativesOzonolysis and reductive cyclization
Early Asymmetric Methods and "Interrupted" Reactions

The first forays into catalytic asymmetric furan synthesis involved modifications of classical reactions. A notable example is the enantioselective "interrupted" Feist-Benary reaction .[14][15]

Causality Behind the Method: Instead of allowing the reaction to proceed to the fully aromatic furan, it is stopped at the hydroxydihydrofuran intermediate.[17] By using a chiral catalyst, such as a quinine-derived alkaloid, the initial nucleophilic attack can be rendered enantioselective.[14][15] The chiral catalyst, acting as a chiral base or phase-transfer catalyst, creates a diastereomeric transition state, favoring the formation of one enantiomer of the intermediate over the other. The use of a "proton sponge" is crucial to scavenge the acid byproduct (HBr), which would otherwise catalyze the dehydration to the achiral furan.[17]

Chapter 3: The Modern Era: Catalytic Asymmetric Synthesis

The past few decades have witnessed an explosion in the development of powerful catalytic asymmetric methods, providing highly efficient and selective access to chiral furan-based building blocks.[21][22] Organocatalysis and transition-metal catalysis are the two main pillars of this modern approach.

Organocatalysis: Metal-Free Asymmetric Induction

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For furan synthesis, cinchona alkaloids and their derivatives, as well as proline-based catalysts, have proven particularly effective.[23]

Mechanism of Action & Experimental Insight: A common strategy involves the asymmetric addition of a nucleophile (e.g., a β-ketoester) to an electrophile designed to cyclize into a furan ring.[23] For instance, in the synthesis of chiral annulated furans, a chiral tertiary amine catalyst acts as a general base, deprotonating the β-ketoester. This forms a chiral ion pair with the protonated catalyst. The catalyst's rigid structure then shields one face of the enolate, directing its attack on the electrophile (a cyclic enone) to selectively form one enantiomer. The subsequent silver-catalyzed cycloisomerization is stereoconservative, yielding the chiral furan.[23]

Protocol: Organocatalytic Synthesis of a Chiral Annulated Furan[23]

  • Reaction Setup: To a solution of the cyclic 2-(1-alkynyl)-2-alkene-1-one (1.0 equiv) and β-ketoester (1.2 equiv) in an anhydrous solvent (e.g., DCM) at -10 °C, add the chiral amine catalyst (e.g., quinine, 10 mol%).

  • Reaction Monitoring: Stir the reaction mixture for 24-48 hours, monitoring the consumption of the starting material by TLC or LC-MS. Rationale: The low temperature is crucial for maximizing enantioselectivity by reducing thermal background reactions.

  • Quench & Isolation: Upon completion, quench the reaction by filtering through a short pad of silica gel to remove the catalyst. Evaporate the solvent under reduced pressure.

  • Cycloisomerization: Dissolve the crude intermediate in an appropriate solvent (e.g., ethyl acetate) and add a silver salt (e.g., AgNO₃, 10 mol%). Stir at room temperature until the cyclization is complete (monitored by TLC). Rationale: Silver(I) is a soft Lewis acid that effectively catalyzes the intramolecular hydroalkoxylation to form the furan ring.

  • Purification: Purify the final product by flash column chromatography on silica gel to obtain the enantiomerically enriched annulated furan.

  • Analysis: Determine the yield and diastereomeric ratio (by ¹H NMR) and the enantiomeric excess (by chiral HPLC).

Logical Flow of Organocatalytic Furan Synthesis:

Organocatalysis_Workflow cluster_step1 Asymmetric Addition cluster_step2 Workup & Cyclization A Substrates + Chiral Catalyst B Formation of Chiral Intermediate A->B Organocatalytic Michael Addition C Quench & Isolate Intermediate B->C D Silver-catalyzed Cycloisomerization C->D Addition of AgNO₃ E Purification & Analysis D->E F Chiral Furan Product E->F

Caption: A two-stage workflow for asymmetric furan synthesis.

Transition Metal Catalysis

Transition metals like palladium, rhodium, and nickel offer unique catalytic cycles for constructing chiral furan and tetrahydrofuran rings.[24][25] These methods often involve C-H functionalization, cross-coupling, or reductive cyclization pathways, enabled by carefully designed chiral ligands.

A powerful example is the nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones to form chiral tetrahydrofurans.[24]

Causality Behind the Method: This reaction relies on a chiral nickel complex, formed from a nickel precursor and a P-chiral bisphosphine ligand (e.g., DI-BIDIME). A hydrosilane (e.g., triethylsilane) acts as the reducing agent. The proposed mechanism involves the oxidative addition of the silane to the Ni(0) complex, followed by coordination of the O-alkynone. A key hydronickelation step across the alkyne is followed by reductive elimination, which forms the C-C bond and closes the ring to form the chiral tetrahydrofuran, regenerating the Ni(0) catalyst. The specific chiral ligand is paramount as its geometry dictates the facial selectivity of the hydronickelation and the overall enantioselectivity of the product.

Chapter 4: Applications in Drug Discovery and Development

The furan scaffold is a key component in a wide array of approved drugs.[4][5] The ability to synthesize these molecules in an enantiomerically pure form is often critical for their therapeutic efficacy and safety.

  • Nitrofurantoin: An antibiotic used for urinary tract infections. Its mechanism involves the furan ring facilitating the reductive activation of the nitro group within bacterial cells, producing reactive intermediates that damage bacterial DNA.[1]

  • Furosemide: A potent diuretic, where the furan ring serves as a core scaffold.[4][5]

  • Amiodarone: An antiarrhythmic agent containing a benzofuran moiety.[4][5]

  • GDC-6599: An investigational TRPA1 antagonist for respiratory diseases, which features a chiral anti-2,4-disubstituted tetrahydrofuran fragment.[25]

The development of stereoselective routes to furan building blocks allows medicinal chemists to perform structure-activity relationship (SAR) studies on complex molecules by systematically varying stereochemistry, leading to more potent and selective drug candidates.

Conclusion and Future Outlook

The journey from the initial discovery of furan derivatives in natural products to the sophisticated catalytic asymmetric syntheses of today highlights a remarkable evolution in organic chemistry. Early methods like the Paal-Knorr and Feist-Benary syntheses provided the foundational logic for furan ring construction. The strategic use of the chiral pool offered the first practical access to enantiopure furan-based structures. Today, the field is dominated by powerful organocatalytic and transition-metal-catalyzed reactions that provide unprecedented levels of stereocontrol, efficiency, and substrate scope.

Future research will likely focus on developing even more sustainable and atom-economical methods, perhaps utilizing visible-light photocatalysis or electrochemistry.[26] The design of novel catalysts that can construct multiple stereocenters, including both central and axial chirality, in a single step will continue to be a major goal.[22][27] As our ability to craft these chiral building blocks with precision grows, so too will their impact on the discovery of new medicines and materials.

References

An In-depth Technical Guide to the Theoretical Modeling of Hexahydrofuro[3,2-b]furan-3,6-diol Conformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hexahydrofuro[3,2-b]furan scaffold, a bicyclic diether derived from carbohydrates, is a cornerstone "platform chemical" for creating sustainable polymers, pharmaceuticals, and fine chemicals.[1] The three-dimensional conformation of its substituted derivatives, such as Hexahydrofuro[3,2-b]furan-3,6-diol, dictates their physicochemical properties, reactivity, and biological interactions. Understanding the accessible conformational landscape is therefore not an academic exercise but a critical prerequisite for rational molecular design and application. This guide provides a comprehensive framework for the theoretical modeling of these conformations, synthesizing principles of quantum mechanics (QM) and molecular dynamics (MD) into a robust, validated workflow. We will delve into the causality behind methodological choices, offering field-proven insights for researchers, chemists, and drug development professionals aiming to predict and understand the behavior of this versatile molecule.

Introduction: The Significance of the Fused Bicyclic Core

This compound exists as several key stereoisomers, including isosorbide, isomannide, and isoidide, each derived from the corresponding sugar alcohols (sorbitol, mannitol, and iditol).[2] The core structure consists of two fused five-membered tetrahydrofuran rings. This fusion imparts significant conformational rigidity, yet allows for distinct puckering of the rings, often described by envelope and half-chair (or twist) conformations.[3][4]

The orientation of the two hydroxyl groups is determined by the parent stereochemistry and the ring pucker. These orientations are critical as they govern:

  • Intramolecular Hydrogen Bonding: The proximity of the hydroxyl groups and the ring oxygen atoms can lead to the formation of internal hydrogen bonds, which significantly stabilize certain conformations.[1]

  • Solvent Interactions: In polar media, the competition between intramolecular hydrogen bonds and solvation by solvent molecules is a primary determinant of the conformational equilibrium.[5]

  • Reactivity and Polymerization: The accessibility and reactivity of the hydroxyl groups—one endo and one exo in the common V-shape of isosorbide—are directly controlled by the molecule's conformation, impacting its use as a monomer in polymer synthesis.[1]

Theoretical modeling provides a powerful lens to explore this conformational landscape, calculating the relative energies of different conformers and the barriers between them—insights that are often challenging to obtain purely through experimental means.

The Dual-Pillar Approach: Combining Quantum Mechanics and Molecular Dynamics

No single computational method can perfectly capture both the intricate electronic details and the vast conformational sampling required for flexible molecules in solution. Therefore, we advocate for a synergistic approach leveraging the strengths of both Quantum Mechanics (QM) and Molecular Dynamics (MD).

  • Quantum Mechanics (QM): Based on solving approximations of the Schrödinger equation, QM methods provide highly accurate descriptions of electronic structure, bond energies, and non-covalent interactions like hydrogen bonding.[6] Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for molecules of this size.[7] Its strength lies in accurately ranking the energies of a few, pre-selected conformations.

  • Molecular Dynamics (MD): This method uses classical mechanics (force fields) to simulate the movement of atoms over time. While less accurate for electronic properties, its computational efficiency allows for the simulation of millions of conformations, providing a statistical understanding of the conformational space, especially the influence of explicit solvent molecules.[8][9]

The logical relationship between these methods in a comprehensive workflow is to use MD for broad conformational exploration and QM for high-accuracy energy refinement of the most relevant structures.

References

The Biological Potential of Hexahydrofuro[3,2-b]furan-3,6-diol and its Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the biological activities associated with the hexahydrofuro[3,2-b]furan scaffold, with a primary focus on Hexahydrofuro[3,2-b]furan-3,6-diol and its analogs. While direct and extensive biological data for the parent diol may be limited, the broader class of furan derivatives exhibits a remarkable range of pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1][2][3] This guide will synthesize the available information, propose potential areas of investigation, and provide detailed, field-proven protocols for evaluating the biological activity of this promising class of compounds.

Introduction to the Hexahydrofuro[3,2-b]furan Scaffold: A Privileged Structure in Medicinal Chemistry

The hexahydrofuro[3,2-b]furan ring system, a bicyclic ether, represents a core structural motif in various biologically active molecules. Its rigid, three-dimensional structure can present substituents in well-defined spatial orientations, making it an attractive scaffold for the design of specific enzyme inhibitors and receptor ligands. A notable analog, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, serves as a crucial building block in the synthesis of the HIV protease inhibitor Darunavir, highlighting the potential of this scaffold in antiviral drug discovery.[4][5] This precedent suggests that this compound and its derivatives are prime candidates for antiviral research and warrant investigation into other therapeutic areas where furan-containing molecules have shown promise.

Potential Biological Activities: An Evidence-Based Postulation

Given the diverse bioactivities of furan derivatives, several key therapeutic areas are of interest for the evaluation of this compound and its analogs.

Anticancer Activity

Numerous furan-based compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[6][7] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. For instance, certain furan derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to mitotic arrest and subsequent cell death.[6] Other studies have implicated the modulation of key signaling pathways, such as PI3K/Akt and Wnt/β-catenin, in the antiproliferative effects of furan compounds.[7]

Antiviral Activity

The furan nucleus is a constituent of several compounds with established antiviral properties.[8][9][10] Beyond the aforementioned connection to HIV protease inhibitors, furan derivatives have been investigated for activity against influenza viruses and other retroviruses.[8][10] The mechanism of action can vary, from inhibiting viral entry and replication to interfering with essential viral enzymes.

Antimicrobial and Anti-inflammatory Properties

The furan scaffold is also associated with antibacterial, antifungal, and anti-inflammatory activities.[1][3] These properties make hexahydrofuro[3,2-b]furan derivatives interesting candidates for the development of new anti-infective and anti-inflammatory agents.

A Framework for Biological Evaluation: Experimental Protocols

To systematically investigate the biological potential of this compound and its analogs, a tiered approach to in vitro screening is recommended. The following protocols are designed to be self-validating and provide a robust foundation for assessing the bioactivity of this compound class.

Assessment of Cytotoxicity and Antiproliferative Activity

A primary step in evaluating any new compound for anticancer potential is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used, reliable, and reproducible colorimetric method for this purpose.[1][11][12]

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, SW620 for colorectal cancer)[6][7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and its analogs, dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Diagram of the MTT Assay Workflow:

MTT_Assay A Seed cells in 96-well plate B Treat with compound dilutions A->B 24h incubation C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Add solubilization buffer E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for determining cell viability.

Investigation of the Mechanism of Action: Cell Cycle Analysis and Apoptosis Assays

Should a compound exhibit significant cytotoxicity, the next logical step is to investigate its mechanism of action. Flow cytometry is a powerful tool for analyzing the effects of a compound on the cell cycle and for detecting apoptosis.[11]

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

Objective: To determine if the test compounds induce cell cycle arrest.

Materials:

  • Cancer cells

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Experimental Protocol: Annexin V/PI Staining for Apoptosis

Objective: To detect and quantify apoptosis induced by the test compounds.

Materials:

  • Cancer cells

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described for cell cycle analysis.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Data Acquisition and Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Apoptosis_Detection cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis A Treat cells with compound B Stain with Annexin V-FITC and PI A->B C Flow Cytometry B->C D Quantify Apoptotic Cells C->D

References

"solubility studies of Hexahydrofuro[3,2-b]furan-3,6-diol in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Hexahydrofuro[3,2-b]furan-3,6-diol (Isosorbide) in Organic Solvents

Introduction

This compound, commonly known as Isosorbide, is a bicyclic diol derived from D-sorbitol, which is produced from renewable resources like starch.[1] Its rigid, V-shaped structure and high polarity, conferred by two hydroxyl groups, make it a valuable platform chemical for creating biodegradable polymers, pharmaceuticals, and other specialty chemicals. A fundamental understanding of its solubility in various organic solvents is paramount for its application in drug formulation, synthesis, purification, and polymer chemistry.[2][3][4] Poorly understood solubility can lead to challenges in achieving desired concentrations, controlling crystallization, and ensuring bioavailability in pharmaceutical formulations.[2]

This technical guide provides a comprehensive framework for conducting and interpreting solubility studies of Isosorbide. Moving beyond simple protocols, this document delves into the underlying thermodynamic principles, introduces predictive models to streamline solvent selection, and details robust experimental methodologies grounded in established pharmacopeial standards. The objective is to equip researchers with the expertise to design and execute self-validating solubility studies, ensuring data integrity and accelerating research and development.

Part 1: Theoretical Foundations of Solubility

The dissolution of a solid solute like Isosorbide into a liquid solvent is governed by fundamental principles of intermolecular forces and thermodynamics. A grasp of these concepts is critical for rationally selecting solvents and interpreting experimental outcomes.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is the cornerstone of solubility prediction.[5][6] It posits that substances with similar intermolecular forces are more likely to be miscible. Isosorbide (C₆H₁₀O₄) is a highly polar molecule due to its two hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors, and two ether linkages within its fused furan rings.[7]

  • Polar Solvents (e.g., water, ethanol, methanol, DMSO) are characterized by significant dipole moments and/or the ability to form hydrogen bonds.[8] The strong attractive forces between polar solvent molecules and the polar functional groups of Isosorbide can effectively overcome the forces holding the Isosorbide crystal lattice together, leading to dissolution.[9]

  • Non-polar Solvents (e.g., hexane, toluene, carbon tetrachloride) primarily interact through weaker London dispersion forces.[9] These solvents cannot form strong interactions with the polar Isosorbide molecule and are thus poor candidates for dissolving it. The energy cost to break the strong hydrogen bonds in the Isosorbide crystal lattice is not compensated by the weak interactions that would be formed with a non-polar solvent.[10]

Thermodynamics of the Dissolution Process

Dissolution is a thermodynamic process driven by changes in enthalpy (ΔH) and entropy (ΔS), which together determine the Gibbs free energy of solution (ΔG_soln).[11][12] For dissolution to be spontaneous, ΔG_soln must be negative.

The process can be conceptually broken down into three energy-dependent steps:[12][13]

  • Breaking Solute-Solute Interactions (ΔH₁ > 0): Energy is required to overcome the intermolecular forces (primarily hydrogen bonding) holding the Isosorbide molecules together in their crystal lattice. This step is endothermic.

  • Breaking Solvent-Solvent Interactions (ΔH₂ > 0): Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule. This is also an endothermic process.

  • Forming Solute-Solvent Interactions (ΔH₃ < 0): Energy is released when the Isosorbide molecule forms new attractive forces (e.g., hydrogen bonds, dipole-dipole interactions) with the surrounding solvent molecules. This step is exothermic.

The overall enthalpy of solution (ΔH_soln) is the sum of these three steps: ΔH_soln = ΔH₁ + ΔH₂ + ΔH₃.[11] Dissolution can be either endothermic (absorbs heat) or exothermic (releases heat), depending on the net energy change.[13] The entropy change (ΔS_soln) is typically positive for the dissolution of a solid, as the dispersed solute molecules in the solution are more disordered than in the organized crystal lattice.[12]

G cluster_0 Thermodynamics of Dissolution solute_solid Solute (Solid) + Solvent (Liquid) solute_gas Separated Solute Molecules solute_solid->solute_gas  ΔH₁ > 0 (Lattice Energy) p1 solvent_cavity Separated Solute + Solvent with Cavities solute_gas->solvent_cavity  ΔH₂ > 0 (Cavity Formation) solution Solution solvent_cavity->solution  ΔH₃ < 0 (Solvation Energy) p2 p1->p2  ΔH_solution = ΔH₁ + ΔH₂ + ΔH₃

Caption: Energy changes during the dissolution process.

Part 2: Predictive Modeling with Hansen Solubility Parameters (HSP)

While thermodynamic principles provide a qualitative framework, Hansen Solubility Parameters (HSP) offer a powerful, semi-quantitative method for predicting the miscibility of a solute in a range of solvents.[14] This approach is invaluable for pre-screening solvents, thereby minimizing trial-and-error experimentation and focusing resources on the most promising candidates.[15][16]

Introduction to HSP

The HSP theory, developed by Charles Hansen, refines the Hildebrand solubility parameter by dividing the total cohesive energy of a substance into three components:[17][18]

  • δd (Dispersion): Energy from weak van der Waals forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

Every chemical, including Isosorbide and various organic solvents, can be assigned a unique set of these three parameters (in units of MPa⁰.⁵). The core concept is that substances with similar HSP values are likely to be miscible.[14] The "distance" (Ra) between two substances (1 and 2) in this three-dimensional "Hansen space" is calculated as:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [19]

A smaller Ra value indicates a higher affinity and a greater likelihood of dissolution.[19] For a given solute, a "solubility sphere" can be defined in Hansen space. Solvents whose parameters fall inside this sphere are predicted to be good solvents, while those outside are poor solvents.[20]

HSP_Sphere cluster_sphere Solubility Sphere of Solute a b c d e f g h Solute Solute (Isosorbide) {δd₁, δp₁, δh₁} Solvent_A Solvent A Solute->Solvent_A Small 'Ra' (Good Solvent) Solvent_C Solvent C Solute->Solvent_C Large 'Ra' (Poor Solvent) Solvent_B Solvent B Solvent_D Solvent D

Caption: Hansen Solubility Parameter (HSP) sphere concept.

Data for Solvent Selection

To apply the HSP model, one needs the parameters for both the solute (Isosorbide) and a range of potential solvents. While the HSP for Isosorbide would need to be determined experimentally or through group contribution methods, the parameters for common solvents are widely available.

Table 1: Hansen Solubility Parameters for Common Organic Solvents (at 25°C)

Solvent δd (MPa⁰.⁵) δp (MPa⁰.⁵) δh (MPa⁰.⁵)
n-Hexane 14.9 0.0 0.0
Toluene 18.0 1.4 2.0
Acetone 15.5 10.4 7.0
Ethyl Acetate 15.8 5.3 7.2
Isopropanol 15.8 6.1 16.4
Ethanol 15.8 8.8 19.4
Methanol 15.1 12.3 22.3
Dimethyl Sulfoxide (DMSO) 18.4 16.4 10.2
Water 15.5 16.0 42.3

(Note: Values are sourced from publicly available HSP datasets and may vary slightly between sources.)

Given Isosorbide's diol structure, it is expected to have high δp and δh values. Therefore, solvents like alcohols (Methanol, Ethanol), DMSO, and water are predicted to be effective solvents, while hydrocarbons like Hexane are not. This predictive screening allows for a more targeted experimental approach.

Part 3: Experimental Determination of Solubility

While predictive models are useful, experimental measurement is required for definitive, quantitative solubility data. The most reliable method for determining the maximum amount of a solute that can dissolve at equilibrium is the shake-flask method.[21][22][23]

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic (Equilibrium) Solubility: The maximum concentration of a compound in a solvent at equilibrium under specific conditions (temperature, pressure). This is the true solubility and is determined using methods like the shake-flask technique.[2][4] It is essential for formulation and pre-formulation studies.[4]

  • Kinetic Solubility: Measures the concentration at which a compound, typically dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer.[2][24] This is a high-throughput method used in early drug discovery for initial screening but can often overestimate the true thermodynamic solubility.[4][23]

This guide focuses on the determination of thermodynamic solubility, which provides the most accurate and reliable data for drug development professionals.

Protocol: The Equilibrium Shake-Flask Method

This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for solubility determination.[21][23] It is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of Isosorbide in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (Isosorbide), pure solid

  • Selected organic solvent(s), analytical grade

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of solid Isosorbide to a series of vials (perform in triplicate for each solvent). "Excess" means enough solid will remain undissolved at the end of the experiment, ensuring saturation.[23][25]

    • Causality: Using an excess of solid ensures that the resulting solution is truly saturated and in equilibrium with the solid phase.[22]

    • Accurately add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation speed.

    • Shake the samples for a sufficient period to reach equilibrium. A typical duration is 24-72 hours.[2][25] The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

    • Causality: Constant temperature is critical as solubility is highly temperature-dependent.[6][26] Sufficient agitation and time ensure that the system reaches a true thermodynamic equilibrium.[25]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period (e.g., 2-4 hours) to allow the excess solid to sediment.[26]

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. The filter material must be compatible with the solvent.

    • Causality: This step is crucial to separate the saturated solution from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.[25]

  • Analysis (Quantification):

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis or HPLC).

    • Determine the concentration of Isosorbide in the diluted sample using a pre-established calibration curve (see Protocol 3.3).

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Shake_Flask_Workflow start Start prep 1. Preparation Add excess Isosorbide + known volume of solvent start->prep equil 2. Equilibration Shake at constant T (24-72 hours) prep->equil sediment 3. Sedimentation Let stand to settle (2-4 hours) equil->sediment separate 4. Phase Separation Filter supernatant (0.22 µm filter) sediment->separate quant 5. Quantification Dilute and analyze (UV-Vis or HPLC) separate->quant calc 6. Calculation Determine solubility (e.g., mg/mL) quant->calc end_node End calc->end_node

Caption: Workflow for the Shake-Flask Solubility Method.

Protocol: Quantification by UV-Vis Spectroscopy

This protocol describes how to create a calibration curve to quantify the concentration of Isosorbide. Note that this method is only suitable if Isosorbide has a chromophore that absorbs UV light and the solvent is transparent in that region.[27]

Objective: To create a standard curve for determining Isosorbide concentration.

Methodology:

  • Prepare Stock Solution: Accurately weigh a known amount of Isosorbide and dissolve it in a known volume of the solvent in a volumetric flask to create a stock solution of known concentration.

  • Prepare Standard Solutions: Perform a series of serial dilutions of the stock solution to create at least five standard solutions of decreasing, known concentrations.

  • Measure Absorbance: Measure the UV absorbance of each standard solution (and a solvent blank) at the wavelength of maximum absorbance (λ_max) for Isosorbide.

  • Plot Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Linear Regression: Perform a linear regression on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) are determined. An R² value > 0.99 indicates a good linear fit.

    • Trustworthiness: A strong linear calibration curve is a self-validating system; it demonstrates that the analytical method is reliable and reproducible within that concentration range.[25]

Part 4: Data Interpretation and Reporting

The final step is to consolidate the experimental data into a clear, comparable format and correlate it with theoretical predictions.

Quantitative Data Summary

All final solubility data should be presented in a structured table. The mean and standard deviation for the triplicate measurements should be calculated to demonstrate the precision of the results.

Table 2: Experimentally Determined Solubility of Isosorbide at 25°C

Solvent Mean Solubility (mg/mL) Standard Deviation Qualitative Assessment
Methanol [Insert Value] [Insert Value] Very Soluble
Ethanol [Insert Value] [Insert Value] Freely Soluble
Acetone [Insert Value] [Insert Value] Soluble
Ethyl Acetate [Insert Value] [Insert Value] Sparingly Soluble
Toluene [Insert Value] [Insert Value] Slightly Soluble
n-Hexane [Insert Value] [InsertValue] Practically Insoluble

(Note: This table is a template for reporting results. Qualitative assessments can be based on USP definitions.)

Correlating Data with HSP

The experimental results should be compared back to the predictions made using Hansen Solubility Parameters. For instance, one would expect the solvents with the highest measured solubility for Isosorbide (e.g., Methanol, Ethanol) to have the smallest 'Ra' distance in Hansen space. This correlation validates the predictive model and deepens the understanding of the solute-solvent interactions at play. Discrepancies may point to specific interactions not fully captured by the HSP model, such as complex formation or temperature effects.[17]

Reporting Standards and Good Laboratory Practice

For data to be trustworthy and reproducible, meticulous record-keeping and reporting are essential, in line with Good Laboratory Practice (GLP) principles.[26][28] A complete report of a solubility study should always include:

  • The precise identity and purity of the solute (Isosorbide).

  • The grade and source of all solvents.

  • The exact temperature of the experiment and the method of control.

  • The duration of equilibration and the agitation method.

  • A full description of the analytical method used for quantification, including the calibration curve.

  • The final solubility values reported as a mean with standard deviation.[26]

Adherence to these standards, as outlined in resources like the United States Pharmacopeia (USP) General Chapter <1236>, ensures the integrity and utility of the generated data.[29][30]

References

A Guide to the Thermodynamic Characterization of Hexahydrofuro[3,2-b]furan-3,6-diol: Methodologies and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the methodologies for determining the thermodynamic properties of Hexahydrofuro[3,2-b]furan-3,6-diol, a bicyclic diol of interest in medicinal chemistry and materials science. In the absence of extensive published data for this specific molecule, this document serves as a procedural roadmap for researchers, outlining both experimental and computational approaches to elucidate its thermodynamic landscape. We delve into the causality behind experimental choices, present self-validating protocols, and offer insights into the application of this data in drug development and process chemistry.

Introduction: The Thermodynamic Imperative in Drug Development

The thermodynamic properties of a molecule, such as its enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°), are fundamental to understanding its stability, reactivity, and phase behavior. For a molecule like this compound, which possesses multiple stereocenters and hydrogen bonding capabilities, these properties govern its solubility, crystal packing, and binding affinity to biological targets. A thorough understanding of its thermodynamic landscape is therefore not merely academic; it is a critical component of rational drug design, formulation development, and chemical process optimization.

This guide will provide a robust framework for obtaining these crucial parameters, emphasizing the synergy between experimental measurement and computational prediction.

Experimental Determination of Thermodynamic Properties

The cornerstone of thermodynamic characterization lies in precise calorimetric measurements. These experiments provide direct, empirical data on the energy changes associated with chemical and physical transformations.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of a substance is one of its most important thermodynamic properties. It is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Protocol: Determination of Enthalpy of Combustion

  • Sample Preparation: A precisely weighed pellet of high-purity, crystalline this compound is prepared. The sample must be anhydrous and free of volatile impurities.

  • Calorimeter Calibration: The calorimeter is calibrated using a certified standard, typically benzoic acid, to determine the energy equivalent of the calorimeter system.

  • Combustion: The sample is placed in a crucible within a "bomb" vessel, which is then pressurized with a high-purity oxygen atmosphere. The combustion is initiated by passing a current through a fuse wire.

  • Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded to determine the heat released during combustion.

  • Data Analysis: The gross heat of combustion is calculated from the temperature change and the energy equivalent of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Causality and Trustworthiness: The choice of bomb calorimetry is dictated by its high precision for energetic materials. The protocol's trustworthiness is ensured by the calibration with a primary standard and the application of standardized corrections.

G cluster_exp Experimental Workflow sample High-Purity This compound pellet Weighed Pellet Preparation sample->pellet combust Oxygen Bomb Combustion pellet->combust calibrate Calorimeter Calibration (Benzoic Acid Standard) calibrate->combust temp Record ΔT combust->temp analysis Calculate Gross Heat of Combustion temp->analysis corrections Apply Corrections (Fuse Wire, Nitric Acid) analysis->corrections delta_hc ΔH°c (Enthalpy of Combustion) corrections->delta_hc hess Hess's Law Calculation (using ΔfH° of CO2, H2O) delta_hc->hess delta_hf ΔfH° (Enthalpy of Formation) hess->delta_hf

Caption: Experimental workflow for determining the standard enthalpy of formation.

Heat Capacity and Phase Behavior by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat capacity of a substance as a function of temperature. It also allows for the determination of the enthalpy and temperature of phase transitions, such as melting and solid-solid transitions.

Protocol: DSC Analysis

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC is programmed with a specific temperature profile, including a heating and cooling rate (e.g., 10 K/min) over the temperature range of interest.

  • Measurement: The sample and a reference pan (empty) are heated or cooled simultaneously. The instrument measures the difference in heat flow required to maintain both pans at the same temperature.

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity is determined from the displacement of the DSC baseline relative to a baseline run with empty pans and a run with a standard material of known heat capacity (e.g., sapphire).

    • Phase Transitions: Melting points and other phase transitions appear as endothermic or exothermic peaks. The enthalpy of the transition is calculated by integrating the area under the peak.

Causality and Trustworthiness: DSC is the method of choice for heat capacity measurements on small sample quantities. The use of a sapphire standard for calibration ensures the accuracy of the heat capacity data, and the high sensitivity of modern instruments provides reliable detection of phase transitions.

Computational Prediction of Thermodynamic Properties

In parallel with experimental work, computational chemistry offers a powerful and cost-effective means of predicting thermodynamic properties. Quantum mechanical calculations can provide insights into molecular structure, stability, and thermochemistry.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for molecules of this size.

Protocol: DFT-Based Thermodynamic Property Prediction

  • Conformational Search: Due to the flexibility of the furan rings and hydroxyl groups, a thorough conformational search is performed to identify the lowest energy conformer(s) of this compound.

  • Geometry Optimization: The geometry of the lowest energy conformer(s) is optimized to a stationary point on the potential energy surface.

  • Frequency Calculation: A vibrational frequency calculation is performed at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum.

  • Thermochemical Analysis: The vibrational frequencies, along with the rotational constants and electronic energy from the calculation, are used in conjunction with statistical mechanics principles to calculate the standard enthalpy, entropy, and Gibbs free energy.

Causality and Trustworthiness: The accuracy of DFT predictions is highly dependent on the chosen functional and basis set. It is crucial to benchmark the chosen level of theory against experimental data for related compounds to validate the computational model. The conformational search is a critical step, as neglecting to find the global minimum energy structure will lead to inaccurate thermodynamic predictions.

G cluster_comp Computational Workflow mol_struct Molecular Structure of This compound conf_search Conformational Search mol_struct->conf_search geom_opt DFT Geometry Optimization conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min stat_mech Statistical Mechanics Analysis freq_calc->stat_mech verify_min->stat_mech thermo_props Predicted Thermodynamic Properties (ΔfH°, S°, ΔfG°) stat_mech->thermo_props

Caption: Computational workflow for predicting thermodynamic properties via DFT.

Data Synthesis and Application

The experimental and computational data should be critically compared. A good agreement between the two provides a high degree of confidence in the results. Discrepancies may point to limitations in the computational model or complexities in the experimental system (e.g., polymorphism).

Table 1: Summary of Thermodynamic Properties for this compound

PropertyExperimental Value (Units)Computational Value (Units)Method
ΔfH°(298.15 K)To be determinedTo be determinedBomb Calorimetry / DFT (e.g., B3LYP/6-311+G(d,p))
S°(298.15 K)To be determinedTo be determinedStatistical Thermodynamics from DSC / DFT
Cp(T)To be determinedTo be determinedDSC / DFT
T_fus (Melting Temperature)To be determined-DSC
ΔH_fus (Enthalpy of Fusion)To be determined-DSC

Application in Drug Development:

  • Solubility Prediction: The Gibbs free energy of solvation, which is related to the thermodynamic properties of the pure compound, is a key determinant of solubility.

  • Polymorph Stability: DSC can identify different crystalline forms (polymorphs), and the relative enthalpies can determine their stability, which is critical for formulation and regulatory approval.

  • Reaction Thermochemistry: The enthalpy of formation is essential for calculating the heat of reaction for synthesis scale-up, ensuring process safety.

Conclusion

The thermodynamic characterization of this compound is a crucial step in its development as a potential therapeutic agent or advanced material. While direct experimental data is not yet widely available, the combination of established experimental techniques like bomb calorimetry and DSC, with the predictive power of computational methods like DFT, provides a clear and reliable path forward. This integrated approach, as outlined in this guide, will yield the fundamental data necessary to understand and optimize the behavior of this promising molecule.

A Comprehensive Technical Guide to the Isomers of Hexahydrofuro[3,2-b]furan-3,6-diol: Nomenclature, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexahydrofuro[3,2-b]furan scaffold is a rigid, bicyclic system of significant interest in medicinal and materials chemistry, largely due to its derivation from renewable resources and its utility as a chiral building block. The seemingly simple diol, Hexahydrofuro[3,2-b]furan-3,6-diol, presents a complex stereochemical landscape. The fusion of the two tetrahydrofuran rings can be either cis or trans, and the hydroxyl groups at the C3 and C6 positions can adopt distinct spatial orientations. This guide provides an in-depth exploration of the primary stereoisomers of this compound, detailing their specific IUPAC names, CAS numbers, and the structural nuances that differentiate them. We delve into the critical analytical techniques, including NMR spectroscopy and chiral chromatography, used to distinguish these isomers, and discuss their burgeoning applications in drug development, where the specific stereochemistry can profoundly influence pharmacokinetic and pharmacodynamic properties.

Introduction: The Structural Foundation of this compound

The hexahydrofuro[3,2-b]furan core is a bicyclic ether. The numbering of the atoms in the ring system is crucial for unambiguous nomenclature. There are four stereogenic centers in this molecule (C3, C3a, C6, and C6a), giving rise to a variety of possible stereoisomers.

The primary classification of these isomers depends on the relative orientation of the hydrogen atoms at the bridgehead carbons (C3a and C6a).

  • Cis-fused isomers: The hydrogens at C3a and C6a are on the same face of the bicyclic system. This configuration results in a distinct V-shape. The vast majority of commercially available and studied isomers belong to this family, as they are readily synthesized from sugar alcohols[1].

  • Trans-fused isomers: The hydrogens at C3a and C6a are on opposite faces of the ring system. These isomers are less common and their synthesis is more complex.

A second layer of isomerism arises from the orientation of the hydroxyl groups at C3 and C6. Using the V-shaped cis-fused system as a reference, a substituent can be described as:

  • Endo : Pointing towards the interior of the 'V'.

  • Exo : Pointing away from the 'V'.

This combination of ring fusion and substituent orientation defines the unique chemical and physical properties of each isomer.

Systematic Classification and Identification of Cis-Fused Isomers

The most well-characterized isomers of this compound are the dianhydro derivatives of common hexitol sugar alcohols: D-sorbitol, D-mannitol, and L-iditol. These isomers all share the cis-fused bicyclic core and are differentiated by the orientation of their two hydroxyl groups[1].

Isomannide: The endo,endo-Diol

Derived from D-mannitol, Isomannide is characterized by having both of its hydroxyl groups in the endo position. This C2-symmetric molecule is a versatile chiral building block[2][3].

Isosorbide: The exo,endo-Diol

Perhaps the most commercially significant isomer, Isosorbide is derived from the dehydration of D-sorbitol[4]. Its asymmetric structure, featuring one exo (C6) and one endo (C3) hydroxyl group, imparts differential reactivity, allowing for selective chemical modifications[4]. This property is widely exploited in polymer chemistry and in the synthesis of pharmaceuticals like isosorbide mononitrate and dinitrate[4][5].

Isoidide: The exo,exo-Diol

Isoidide is the C2-symmetric diastereomer with both hydroxyl groups in the exo position. It can be synthesized from L-iditol or through the epimerization of Isosorbide[3].

Additional Cis-Isomers

Beyond the three common dianhydrohexitols, other stereochemical arrangements of the cis-fused scaffold exist. One such example is the (3R,3aS,6R,6aS) isomer, which is diastereomeric to Isomannide.

The key identification data for these primary cis-isomers are summarized in the table below.

Common Name Hydroxyl Orientations IUPAC Name CAS Number
Isomannide endo, endo(3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol641-74-7
Isosorbide endo, exo(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol652-67-5
Isoidide exo, exo(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol24332-71-6
Unnamedendo, endo(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diolNot Available

The Elusive Trans-Fused Isomers

While the cis-fused isomers are well-documented, their trans-fused counterparts are notably absent from major chemical databases and the broader scientific literature. The synthesis of a trans-fused furo[3,2-b]furan system is sterically demanding and not achievable through the simple acid-catalyzed dehydration of hexitols. Specialized, multi-step synthetic routes would be required to force the ring junction into the higher-energy trans configuration. The lack of available data precludes a detailed summary of their CAS numbers and IUPAC names at this time. Their synthesis would represent a significant synthetic challenge and an opportunity for novel chemical space exploration.

Experimental Workflows for Isomer Identification and Separation

Distinguishing between stereoisomers is a critical task in synthesis and drug development. The subtle differences in the three-dimensional arrangement of atoms in the this compound isomers require sophisticated analytical techniques.

Workflow for Isomer Analysis

The logical flow for identifying and separating a mixture of these diol isomers involves initial spectroscopic screening followed by chromatographic separation.

G cluster_0 Analysis Workflow mixture Mixture of Diol Isomers nmr NMR Spectroscopy (1H, 13C, COSY, NOESY) mixture->nmr Initial Assessment hplc_dev Chiral HPLC Method Development nmr->hplc_dev Confirm Mixture Complexity hplc_sep Preparative Chiral HPLC Separation hplc_dev->hplc_sep Optimized Method iso_A Isolated Isomer A hplc_sep->iso_A iso_B Isolated Isomer B hplc_sep->iso_B char_A Full Characterization (NMR, Optical Rotation) iso_A->char_A Purity & Identity char_B Full Characterization (NMR, Optical Rotation) iso_B->char_B Purity & Identity

Figure 1. A generalized workflow for the analysis and separation of this compound isomers.

Protocol 1: Stereochemical Assignment using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the relative stereochemistry of these isomers. The rigid bicyclic structure results in distinct chemical shifts and proton-proton (¹H-¹H) coupling constants (J-values) that are highly dependent on the dihedral angles between protons.

Causality: The Karplus relationship predicts that the coupling constant between two vicinal protons is dependent on the dihedral angle between them. In the rigid furofuran system, cis and trans relationships between protons have defined angles, leading to predictable J-values. Furthermore, the Nuclear Overhauser Effect (NOE), which detects through-space proximity between protons, is invaluable for confirming assignments. Protons on the same face of the ring system (e.g., two endo protons) will show an NOE correlation, whereas protons on opposite faces will not.

Step-by-Step Methodology for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified diol isomer in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the signals for the protons attached to the stereocenters (H3, H3a, H6, H6a). The chemical shifts and multiplicities provide initial clues.

  • COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to establish proton-proton connectivity and confirm which signals correspond to adjacent protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the critical experiment for stereochemical assignment.

    • Irradiate a proton in a specific orientation (e.g., an endo proton).

    • Observe which other protons show an enhancement.

    • Self-Validation: An NOE between H3 and H6 would strongly suggest they are both on the same face of the molecule (i.e., both endo or both exo in close proximity). An NOE between a bridgehead proton (H3a) and a hydroxyl-bearing proton (H6) can help confirm the cis ring fusion.

  • Data Interpretation: Analyze the coupling constants and NOE correlations. For example, a large J-value (typically > 5 Hz) between H3a and H6a is characteristic of a cis relationship, while a smaller J-value is expected for a trans relationship. The presence or absence of key NOE cross-peaks confirms the endo/exo assignments.

Protocol 2: Chiral HPLC Separation of Diol Isomers

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the standard method for separating enantiomers and can also be optimized to separate diastereomers.

Causality: Chiral stationary phases contain a single enantiomer of a chiral selector molecule immobilized on the silica support. As the mixture of isomers passes through the column, they form transient, diastereomeric complexes with the chiral selector. These complexes have different energies and stabilities for each isomer, leading to different retention times and enabling separation. Polysaccharide-based CSPs are particularly effective for separating chiral compounds containing hydroxyl groups.

Step-by-Step Methodology for Chiral HPLC:

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are excellent starting points.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase consisting of a mixture of hexane and a polar modifier like isopropanol (IPA) or ethanol. A common starting gradient is 90:10 Hexane:IPA.

    • Self-Validation: The goal is to find a mobile phase composition that provides baseline separation of the isomers. Vary the ratio of hexane to alcohol to optimize the resolution and retention times. Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) are generally not necessary for these neutral diols.

  • Optimization:

    • Flow Rate: Set a typical flow rate, such as 1.0 mL/min.

    • Detection: Use a Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm) if the compounds lack a strong chromophore.

    • Temperature: Maintain the column at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

  • Analysis: Inject a small volume (e.g., 10 µL) of a dilute solution of the isomer mixture. The resulting chromatogram will show separate peaks for each isomer that is resolved by the method.

Applications in Drug Development and Research

The rigid, well-defined stereochemistry of the this compound isomers makes them highly valuable in drug design and development.

Chiral Scaffolds and Building Blocks

These diols serve as excellent starting materials for asymmetric synthesis. Their fixed spatial arrangement allows for the controlled introduction of other functional groups, leading to the creation of complex chiral molecules. Isomannide, for example, has been used as a chiral auxiliary and as a precursor for chiral ligands in asymmetric catalysis[2][3].

Improving Drug-Like Properties

Incorporation of an isohexide moiety, particularly isoidide, into a bioactive molecule has been shown to significantly improve key pharmacokinetic properties[1][6][7]. Studies have demonstrated that adding this scaffold can:

  • Enhance Aqueous Solubility: The hydrophilic nature of the diol and ether functionalities can increase the overall solubility of a poorly soluble drug candidate.

  • Improve Permeability: The rigid, compact structure can lead to favorable membrane permeability characteristics.

  • Modify Metabolic Stability: The bicyclic ether core is generally resistant to metabolic degradation, which can improve a drug's half-life.

The ability to attach a drug molecule to an isohexide scaffold via a one-step Mitsunobu coupling with isosorbide provides an efficient strategy to pre-engineer better drug-like properties into lead compounds[1][6][7].

Precursors for Approved Drugs

A closely related derivative, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is a critical P2-ligand and key intermediate in the synthesis of Darunavir, a potent HIV protease inhibitor used to treat HIV/AIDS[8][9][10]. The specific stereochemistry of this furofuranol moiety is essential for its ability to form hydrogen bonds with the backbone of the HIV protease enzyme, contributing to its high potency and resilience against drug-resistant viral strains.

G cluster_1 Applications in Drug Development diol This compound Isomers (e.g., Isosorbide, Isoidide) scaffold Chiral Scaffolds & Building Blocks diol->scaffold pk_mod Improvement of Drug-Like Properties diol->pk_mod precursor Key Precursors for APIs (e.g., Darunavir) diol->precursor asym_synth Asymmetric Synthesis scaffold->asym_synth solubility Increased Solubility pk_mod->solubility permeability Enhanced Permeability pk_mod->permeability stability Metabolic Stability pk_mod->stability hiv_pi HIV Protease Inhibitors precursor->hiv_pi

Figure 2. Key applications of this compound isomers in pharmaceutical research and development.

Conclusion

The isomers of this compound represent a fascinating and valuable class of compounds for chemical and pharmaceutical research. While the cis-fused, sugar-derived isomers like Isosorbide, Isomannide, and Isoidide are well-characterized and readily accessible, the trans-fused variants remain a synthetic frontier. The ability to distinguish and separate these isomers using techniques like NOESY NMR and chiral HPLC is fundamental to their application. As the pharmaceutical industry continues to seek sustainable, stereochemically complex building blocks, the utility of these diols in creating novel therapeutics and improving the properties of existing drugs is poised to expand significantly.

References

Methodological & Application

Stereoselective Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a pivotal chiral building block in the synthesis of several potent HIV protease inhibitors, most notably Darunavir (Prezista®).[1][2][3] Its rigid, bicyclic structure, often referred to as a bis-tetrahydrofuran (bis-THF) ligand, plays a crucial role in binding to the active site of the HIV protease enzyme, contributing to the drug's efficacy against multi-drug-resistant viral strains.[4][5] The precise stereochemical configuration of this fragment is paramount for its biological activity, making its stereoselective synthesis a topic of significant interest in medicinal and process chemistry.

This application note provides a comprehensive overview of various stereoselective strategies for the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key transformations, present detailed experimental protocols for selected routes, and offer insights into the practical considerations for each approach.

Synthetic Strategies: A Comparative Overview

The synthesis of this stereochemically rich target has been approached from multiple angles, each with its own set of advantages and challenges. The primary strategies can be broadly categorized as:

  • Chiral Pool Synthesis: Leveraging the inherent chirality of readily available natural products.

  • Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity.

  • Enzymatic Resolutions: Separating enantiomers from a racemic mixture using enzymes.

  • Substrate-Controlled Diastereoselective Reactions: Utilizing chiral auxiliaries to direct the stereochemical outcome.

The choice of a particular route often depends on factors such as scalability, cost of starting materials, and the desired level of enantiopurity.

Chiral Pool Synthesis: Building upon Nature's Chirality

The use of chiral starting materials provides a robust and often predictable pathway to the desired stereoisomer. Key starting materials that have been successfully employed include carbohydrates and their derivatives.

Route 1: From S-2,3-O-isopropylideneglyceraldehyde

A highly efficient approach utilizes (S)-2,3-O-isopropylideneglyceraldehyde as the chiral precursor. This strategy relies on a diastereoselective Michael addition of nitromethane as the key stereochemistry-defining step.[4][5]

Experimental Protocol: Synthesis via Michael Addition and Reductive Cyclization

Step 1: Diastereoselective Michael Addition

  • To a solution of the starting alkene (derived from S-2,3-O-isopropylideneglyceraldehyde) in methanol, add nitromethane.

  • Cool the mixture to 0°C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is carried forward to the next step. This reaction typically yields a high diastereomeric ratio, favoring the syn isomer.[4]

Step 2: Nef Oxidation and Lactone Formation

  • Dissolve the crude nitroalkane in methanol and add sodium methoxide (1.1 equivalents).

  • Slowly add this solution to a pre-cooled (0-5°C) solution of concentrated sulfuric acid in methanol.

  • After the addition is complete, carefully quench the reaction with a saturated aqueous solution of potassium bicarbonate.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude lactone acetal.[4][5]

Step 3: Reduction and Final Cyclization

  • To a solution of the crude lactone acetal in tetrahydrofuran (THF), add lithium borohydride (LiBH₄) at room temperature.

  • Heat the reaction mixture to 50°C and stir until the starting material is consumed.

  • Cool the reaction to 0°C and carefully add aqueous hydrochloric acid (32 wt %).

  • Extract the product with an appropriate organic solvent, dry, and purify by column chromatography to afford (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[4]

Route 2: The "Chiron" Approach from Sugar Derivatives

Commercially available sugars like glucose or xylose derivatives can be elaborated into the target molecule.[2][6] This "chiron" approach involves a series of stereocontrolled transformations including hydrogenation, Lewis acid-catalyzed reduction, and a Baeyer-Villiger oxidation.[2]

Experimental Workflow: Chiron Approach

G A D-Xylose Derivative B α,β-Unsaturated Ester A->B Wittig Reaction C Saturated Ester B->C Stereoselective Hydrogenation (Pd/C, H2) D Bicyclic Lactone C->D Lewis Acid-catalyzed Deprotection & Silane Reduction (BF3·OEt2, Et3SiH) E Aldehyde Intermediate D->E Reduction & Oxidation F Target Molecule E->F Baeyer-Villiger Oxidation & Acid-catalyzed Cyclization

Caption: Synthetic workflow from a D-xylose derivative.

Asymmetric Catalysis and Enzymatic Resolution

For routes that produce racemic or diastereomeric mixtures, asymmetric catalysis and enzymatic resolution are powerful tools to achieve high enantiopurity.

One-Pot Photocycloaddition and Enzymatic Resolution

A concise synthesis involves a [2+2] photocycloaddition between furan and a Cbz-protected glycol aldehyde.[7][8][9] This reaction creates the core bicyclic structure in a racemic form. Subsequent hydrogenation and a lipase-catalyzed kinetic resolution efficiently separate the desired enantiomer.[7][10]

Experimental Protocol: One-Pot Synthesis

  • Photocycloaddition: In a suitable photochemical reactor, irradiate a solution of furan and Cbz-protected glycol aldehyde until the starting materials are consumed, yielding the racemic oxetane acetal.[7][10]

  • Hydrogenation: The crude reaction mixture is then subjected to hydrogenation with a palladium catalyst to reduce the double bond and remove the Cbz protecting group. This leads to an in-situ rearrangement to the racemic bis-THF alcohol.[7]

  • Enzymatic Kinetic Resolution: To the solution containing the racemic alcohol, add a lipase (e.g., pig pancreatic lipase - PPL) and an acylating agent (e.g., propionic anhydride).[7] The enzyme selectively acylates one enantiomer, allowing for the separation of the desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, which remains as the unreacted alcohol, with high enantiomeric excess (>99% ee).[7][8]

Substrate-Controlled Stereoselective Synthesis

The use of chiral auxiliaries allows for the diastereoselective formation of key bonds. An elegant example is the titanium enolate-based anti-aldol reaction.[11]

Key Transformation: Titanium Enolate Aldol Reaction

G A Chiral Auxiliary-Attached Propionate B Titanium Enolate A->B TiCl4, Base D anti-Aldol Adduct B->D Reaction with Aldehyde (C) C Aldehyde C->D E Auxiliary Cleavage & Further Elaboration D->E F Target Molecule E->F

Caption: Key steps in the anti-aldol approach.

This method provides excellent diastereoselectivity and results in a product with very high optical purity (>99% ee) after removal of the chiral auxiliary and subsequent cyclization steps.[11]

Quantitative Data Summary

Synthetic RouteKey StepsStarting MaterialTypical YieldEnantiomeric Excess (ee)Reference(s)
Michael Addition Diastereoselective Michael addition, Nef oxidation, reduction, cyclizationS-2,3-O-isopropylideneglyceraldehyde~52% (for key lactone intermediate)>95%[4]
"Chiron" Approach Stereoselective hydrogenation, Lewis acid-catalyzed reduction, Baeyer-Villiger oxidationD-Xylose derivative~87% (for key bicyclic lactone)Optically pure[2]
Photocycloaddition/EKR [2+2] Photocycloaddition, hydrogenation, enzymatic kinetic resolutionFuran, Glycol aldehyde derivative35-43% (overall, one-pot)>99%[7][10]
Anti-Aldol Reaction Ti-enolate based anti-aldol reactionChiral auxiliary-based esterNot explicitly stated for overall>99%[11]

Conclusion

The stereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a well-explored area of organic synthesis, driven by its importance in the pharmaceutical industry. The choice of synthetic route is a balance between efficiency, cost, scalability, and the desired level of stereochemical purity. Chiral pool approaches offer reliable access to the target from natural sources, while methods combining modern catalytic and enzymatic techniques, such as the one-pot photocycloaddition and kinetic resolution, provide elegant and highly enantioselective pathways. For large-scale production, factors such as the cost-inefficiency of radical cyclizations or the difficulty in scaling up photochemical reactions must be carefully considered.[4] The diversity of the available methods ensures that researchers and process chemists have a range of options to obtain this crucial chiral building block for the development of life-saving antiretroviral therapies.

References

The Versatile Chiral Scaffolding of Hexahydrofuro[3,2-b]furan-3,6-diol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, particularly in the realm of pharmaceutical development, the demand for enantiomerically pure, rigid, and functionally versatile chiral building blocks is insatiable. Among these, (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol, commonly known as isosorbide, has emerged as a preeminent scaffold. Derived from the simple dehydration of D-sorbitol, this bio-based diol presents a unique confluence of stereochemical complexity, conformational rigidity, and synthetic accessibility, making it an invaluable starting material for a diverse array of chemical transformations.[1][2] This application note provides an in-depth guide to the synthesis, characterization, and strategic application of isosorbide as a chiral building block, complete with detailed protocols and mechanistic insights for researchers, medicinal chemists, and process development scientists.

The Strategic Advantage of the Fused Furan Scaffold

The utility of isosorbide is intrinsically linked to its rigid, V-shaped bicyclic structure. This conformation imparts a predictable three-dimensional arrangement to appended functional groups, a critical feature in the design of small molecule therapeutics that target specific protein binding pockets. Furthermore, the two secondary hydroxyl groups of isosorb in differ in their stereochemistry and reactivity, offering opportunities for selective functionalization. The endo hydroxyl group is generally less sterically hindered and more reactive than the exo hydroxyl group, a characteristic that can be exploited for regioselective modifications.[3]

Synthesis of (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isosorbide)

The industrial production of isosorbide is a well-established process, relying on the acid-catalyzed dehydration of D-sorbitol. This transformation proceeds through a two-step intramolecular cyclization, affording the thermodynamically stable isosorbide with high stereocontrol.

D-Sorbitol D-Sorbitol Sorbitan Sorbitan D-Sorbitol->Sorbitan -H2O (Intramolecular Cyclization 1) Isosorbide Isosorbide Sorbitan->Isosorbide -H2O (Intramolecular Cyclization 2)

Caption: Synthesis of Isosorbide from D-Sorbitol.

Protocol 1: Laboratory-Scale Synthesis of Isosorbide from D-Sorbitol[4]

This protocol outlines a robust and scalable method for the synthesis of isosorbide from D-sorbitol using para-toluenesulfonic acid (p-TSA) as a catalyst.

Materials:

  • D-Sorbitol

  • para-Toluenesulfonic acid monohydrate (p-TSA)

  • Activated charcoal

  • Ethanol

  • Deionized water

  • Round-bottom flask equipped with a mechanical stirrer, heating mantle, and distillation apparatus

  • Vacuum pump

Procedure:

  • Reaction Setup: In a 1 L jacketed reactor equipped with a mechanical stirrer, add D-sorbitol (400 g, 2.2 mol).

  • Initial Heating and Water Removal: Begin stirring at 500 rpm and heat the reactor to 130°C. Apply a vacuum (1-2 kPa) to remove any adsorbed water from the D-sorbitol.

  • Catalyst Addition: After 15 minutes of homogenization under vacuum, carefully add p-TSA (1% w/w relative to D-sorbitol). Adjust the vacuum to 3.5-5 kPa.

  • Dehydration Reaction: Continue to heat and stir the mixture at 130°C. Reaction water will continuously distill and should be collected. Monitor the reaction progress by TLC or by measuring the amount of water collected. The reaction is typically complete within 2-3 hours.

  • Neutralization and Decolorization: Once the reaction is complete, cool the mixture to 90°C and neutralize the p-TSA with a stoichiometric amount of sodium hydroxide solution. Add activated charcoal (2% w/w) and stir for 30 minutes to decolorize the crude product.

  • Purification: Filter the hot mixture through a pad of celite to remove the charcoal. The resulting crude isosorbide can be purified by vacuum distillation or recrystallization from ethanol to yield a white crystalline solid.

Expected Yield: 81.9%[4]

Characterization of (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol

Thorough characterization is essential to confirm the identity and purity of the synthesized isosorbide.

Property Value Reference
Molecular Formula C₆H₁₀O₄[5]
Molecular Weight 146.14 g/mol [5]
Melting Point 61-64 °C
¹H NMR (CDCl₃, 400 MHz) δ 4.88 (t, 1H), 4.51–4.56 (m, 1H), 4.28-4.34 (m, 4H), 3.90–4.07 (m, 4H)[6][7]
¹³C NMR (CDCl₃, 100 MHz) δ 85.6, 81.2, 80.9, 76.9, 73.0, 70.3[6][8]
IR (KBr, cm⁻¹) 3300-3500 (O-H stretch), 2850-3000 (C-H stretch), 1050-1150 (C-O stretch)

Strategic Applications in Organic Synthesis

The true power of isosorbide as a chiral building block is realized in its application as a scaffold for the synthesis of more complex molecules. Its diol functionality allows for a wide range of transformations, including esterification, etherification, and conversion to amines or other functional groups.

Application Example: Selective Protection and Functionalization

The differential reactivity of the two hydroxyl groups in isosorbide allows for selective protection, enabling sequential functionalization of the molecule. This is a cornerstone of its use in multi-step syntheses.

Isosorbide Isosorbide Mono-protected Isosorbide Mono-protected Isosorbide Isosorbide->Mono-protected Isosorbide Selective Protection (e.g., TBSCl, Imidazole) Differentially Protected Isosorbide Differentially Protected Isosorbide Mono-protected Isosorbide->Differentially Protected Isosorbide Protection of second OH (e.g., BnBr, NaH) Functionalized Isosorbide Functionalized Isosorbide Differentially Protected Isosorbide->Functionalized Isosorbide Selective Deprotection & Functionalization

Caption: Selective Protection and Functionalization Workflow.

Protocol 2: Selective Monobenzylation of Isosorbide

This protocol demonstrates the selective benzylation of the more reactive endo-hydroxyl group of isosorbide.

Materials:

  • Isosorbide

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add isosorbide (1.46 g, 10 mmol) and anhydrous DMF (20 mL). Cool the solution to 0°C in an ice bath.

  • Addition of Base: Carefully add sodium hydride (0.44 g, 11 mmol, 60% dispersion) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes.

  • Addition of Benzylating Agent: Slowly add benzyl bromide (1.2 mL, 10 mmol) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired mono-benzylated isosorbide.

Isosorbide in Drug Development: A Case Study of Darunavir

The utility of the hexahydrofuro[2,3-b]furan scaffold, an isomer of the isosorbide core, is prominently showcased in the structure of the HIV protease inhibitor Darunavir. In Darunavir, this bicyclic ether acts as a P2 ligand, making crucial hydrogen bond interactions with the backbone of the HIV-1 protease enzyme. This rigid and well-defined orientation of the ligand is a key factor in the high potency and resistance profile of the drug. The synthesis of Darunavir and other related protease inhibitors often involves the stereoselective synthesis of a functionalized hexahydrofuro[2,3-b]furan-3-ol derivative, highlighting the importance of this chiral building block in modern medicine.[9]

Conclusion

(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol (isosorbide) is a powerful and versatile chiral building block with broad applications in organic synthesis. Its bio-based origin, rigid stereodefined structure, and the differential reactivity of its hydroxyl groups make it an attractive starting material for the synthesis of complex chiral molecules, including active pharmaceutical ingredients. The protocols and insights provided in this application note are intended to equip researchers with the foundational knowledge and practical guidance to effectively utilize this valuable synthetic tool.

References

Application Notes & Protocols: Synthesis of HIV Protease Inhibitors Featuring the (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

I. Executive Summary: The Strategic Importance of the Bis-THF Ligand

The evolution of HIV has been characterized by the rapid emergence of drug-resistant strains, demanding a continuous pipeline of novel therapeutics. A landmark achievement in this area has been the development of nonpeptidyl protease inhibitors (PIs) that exhibit exceptional potency against both wild-type and multi-drug-resistant HIV variants.[1] A cornerstone of this success is the incorporation of a unique, stereochemically defined P2-ligand: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , commonly referred to as bis-tetrahydrofuran or bis-THF.[1][2]

This bicyclic furofuranol moiety is the defining feature of Darunavir (Prezista®), a widely prescribed PI, and other potent investigational drugs.[3][4] Its significance lies in its ability to form extensive hydrogen-bonding networks with the backbone atoms of the HIV-1 protease active site.[5] This enhanced interaction with the enzyme's conserved backbone, rather than the more mutable side chains, is a key reason for its high genetic barrier to resistance.

This document provides a detailed guide to the synthesis of this pivotal building block and its subsequent incorporation into a final protease inhibitor, exemplified by the synthesis of Darunavir. The protocols are grounded in established, scalable, and stereoselective chemical routes, providing both the practical steps and the underlying scientific rationale for each transformation.

II. Retrosynthetic Strategy: A Modular Approach

The synthesis of a Darunavir-type protease inhibitor can be logically dissected into three primary modules. This retrosynthetic approach allows for a convergent and efficient assembly of the final active pharmaceutical ingredient (API).

G API Final HIV Protease Inhibitor (e.g., Darunavir) Urethane Urethane Bond Formation API->Urethane Retrosynthesis Activated_BisTHF Activated (3R,3aS,6aR)-Hexahydrofuro [2,3-b]furan-3-ol (e.g., Mixed Carbonate) Urethane->Activated_BisTHF Aminosulfonamide Aminosulfonamide Side Chain ((1S,2R)-1-amino-2-hydroxyindan derivative or similar) Urethane->Aminosulfonamide Activation Activation of 3-hydroxyl group Activated_BisTHF->Activation BisTHF_ol (3R,3aS,6aR)-Hexahydrofuro [2,3-b]furan-3-ol (Core Scaffold) Chiral_Synth Multi-step Asymmetric Synthesis BisTHF_ol->Chiral_Synth Activation->BisTHF_ol Starting_Materials Chiral Pool Starting Materials (e.g., D-Xylose, Isocitric Acid) Chiral_Synth->Starting_Materials

Caption: Retrosynthetic analysis of a Darunavir-type HIV protease inhibitor.

III. Synthesis of the Core Scaffold: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

The synthesis of the bis-THF alcohol with its three contiguous stereocenters is the most critical and challenging aspect of the overall process. Numerous strategies have been developed, each with distinct advantages. We will detail a highly effective "chiron approach" that utilizes a readily available chiral starting material, D-xylose.[3][4]

Protocol 1: The Chiron Approach from a D-Xylose Derivative

This enantioselective synthesis leverages the inherent stereochemistry of a sugar to construct the target molecule. The key transformations include a substrate-controlled hydrogenation, a Lewis acid-catalyzed anomeric reduction, a Baeyer-Villiger oxidation, and a final acid-catalyzed cyclization.[3][4]

G cluster_0 Synthesis of Bis-THF Alcohol from D-Xylose Derivative Start 1,2-O-Isopropylidene- α-D-xylofuranose Step1 Wittig Olefination Start->Step1 Unsat_Ester α,β-Unsaturated Ester Step1->Unsat_Ester Step2 Substrate-controlled Hydrogenation (Pd/C, H2) Unsat_Ester->Step2 Sat_Ester Saturated Ester Step2->Sat_Ester Step3 Anomeric Reduction (BF3·OEt2, Et3SiH) Sat_Ester->Step3 Reduced_Furan Reduced Tetrahydrofuran Step3->Reduced_Furan Step4 Ester Reduction (LiAlH4) Reduced_Furan->Step4 Alcohol Primary Alcohol Step4->Alcohol Step5 Baeyer-Villiger Oxidation Alcohol->Step5 Intermediate Formate Ester Intermediate Step5->Intermediate Step6 Acid-catalyzed Cyclization & Hydrolysis Intermediate->Step6 Final_Product (3R,3aS,6aR)-Hexahydrofuro [2,3-b]furan-3-ol Step6->Final_Product

Caption: Workflow for the enantioselective synthesis of the bis-THF core scaffold.

Step-by-Step Methodology:

  • Hydrogenation of the α,β-Unsaturated Ester:

    • Rationale: This step sets a key stereocenter through a substrate-controlled delivery of hydrogen. The existing stereochemistry of the furanose ring directs the approach of the substrate to the catalyst surface.

    • Procedure: To a solution of the starting α,β-unsaturated ester (derived from 1,2-O-isopropylidene-α-D-xylofuranose) in ethanol, add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight). Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-16 hours. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the saturated ester.[3]

  • Lewis Acid-Catalyzed Anomeric Reduction:

    • Rationale: This reaction reduces the anomeric carbon, opening the furanose ring system in a controlled manner. Boron trifluoride etherate (BF₃·OEt₂) acts as a Lewis acid to activate the anomeric position, which is then reduced by triethylsilane (Et₃SiH).[3]

    • Procedure: Dissolve the saturated ester in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C under an inert atmosphere (argon or nitrogen). Add triethylsilane (Et₃SiH) followed by the slow, dropwise addition of boron trifluoride etherate (BF₃·OEt₂). Stir the mixture at -78 °C for 4-6 hours. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the reduced tetrahydrofuran derivative.[3][4]

  • Baeyer-Villiger Oxidation and Cyclization:

    • Rationale: This sequence first reduces the ester to an aldehyde, which then undergoes a Baeyer-Villiger oxidation to a formate ester. Subsequent acid-catalyzed hydrolysis and intramolecular cyclization yield the final bicyclic product. This is a highly efficient cascade reaction.

    • Procedure: The crude product from the previous step is subjected to a sequence involving ester reduction (e.g., with LiAlH₄), followed by oxidation to the aldehyde (e.g., Swern or Dess-Martin oxidation), and then the Baeyer-Villiger oxidation. A more direct, published approach involves an acid-catalyzed cyclization of a diol intermediate derived from the ester.[3] For the final cyclization, the intermediate is dissolved in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (e.g., 2N HCl) and stirred at room temperature for 8-12 hours. The reaction is neutralized with a base (e.g., solid NaHCO₃), and the product is extracted with ethyl acetate. The combined organic extracts are dried, filtered, and concentrated. The crude product is then purified by silica gel chromatography to afford pure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[3]

Alternative Synthetic Routes

While the chiron approach is robust, other scalable methods have been developed, which may be advantageous depending on starting material cost and available equipment.

Synthetic Strategy Typical Starting Material(s) Key Transformation(s) Advantages Reference(s)
Practical Synthesis Monopotassium IsocitrateReduction of a tertiary amide, in situ acid-catalyzed double cyclization.Cost-effective (starts from fermentation product), practical for large scale.[6][7][8]
Stereoselective Aldol Chiral Tosylamidoindanol auxiliaryTitanium-enolate based anti-aldol reaction.High diastereoselectivity and optical purity (>99% ee).[2]
Photochemical/Enzymatic Furan, Glycol Aldehyde[2+2] Photocycloaddition followed by lipase-catalyzed kinetic resolution.Concise, one-pot potential.[9][10]

IV. Assembly of the Final Protease Inhibitor

With the core bis-THF scaffold in hand, the final steps involve its activation and coupling with the aminosulfonamide side chain.

Protocol 2: Activation and Coupling to Synthesize Darunavir

This protocol details the final two steps: activation of the bis-THF alcohol and its reaction with the sulfonamide moiety to form the critical urethane linkage.

G cluster_1 Final Coupling Stage BisTHF_ol (3R,3aS,6aR)-Hexahydrofuro [2,3-b]furan-3-ol Step_A Activation with N,N'-Disuccinimidyl Carbonate (DSC) + Et3N BisTHF_ol->Step_A Activated_Carbonate Activated Mixed Carbonate Intermediate Step_A->Activated_Carbonate Step_B Coupling with Aminosulfonamide Side Chain Activated_Carbonate->Step_B Darunavir Darunavir Step_B->Darunavir

Caption: Final workflow for the synthesis of Darunavir from the bis-THF alcohol.

Step-by-Step Methodology:

  • Activation of the Bis-THF Alcohol:

    • Rationale: The hydroxyl group of the bis-THF alcohol is a poor leaving group. It must be converted into a more reactive species to facilitate coupling with the amine. N,N'-Disuccinimidyl carbonate (DSC) creates a highly reactive mixed carbonate that readily undergoes nucleophilic attack. Triethylamine (Et₃N) acts as a base to deprotonate the alcohol.[3]

    • Procedure: Dissolve the bis-THF alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Add N,N'-disuccinimidyl carbonate (1.1 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere. The formation of the activated carbonate can be monitored by TLC. This intermediate is typically used directly in the next step without isolation.[3]

  • Urethane Formation (Coupling):

    • Rationale: This is the final bond-forming step. The primary amine of the sulfonamide side chain acts as a nucleophile, attacking the activated carbonate and displacing the N-hydroxysuccinimide leaving group to form the stable urethane linkage of the final drug molecule.

    • Procedure: To the solution containing the activated mixed carbonate, add the aminosulfonamide side chain (e.g., the product from reacting (3R,4S)-N-Cbz-3-amino-4-phenylbutane-1,2-epoxide with isobutylamine and 4-nitrobenzenesulfonyl chloride, followed by deprotection) (1.0 eq).[3] Stir the reaction mixture at room temperature for 18-24 hours. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Darunavir is then purified by column chromatography or recrystallization to yield the final product as a white solid.[3]

V. Conclusion and Outlook

The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol scaffold is a validated and powerful component in the design of next-generation HIV protease inhibitors. Its synthesis, while requiring careful stereochemical control, is achievable through several robust and scalable routes, including the chiron approach from sugars and practical methods from fermentation products.[3][6] The protocols outlined herein provide a foundation for the laboratory-scale synthesis and further exploration of novel PIs built upon this privileged core. Future work in this area may focus on developing even more efficient, greener synthetic routes or exploring novel derivatives of the bis-THF core to further enhance binding affinity and combat emerging resistance.[11][12]

VI. References

  • Ghosh, A. K., et al. (2004). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Ghosh, A. K., et al. (2016). Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-derived High Affinity P2 ligands: Structure-activity Studies and Biological Evaluation. Journal of Medicinal Chemistry. Available at: --INVALID-LINK--

  • Ghosh, A. K. (2021). DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Purdue University Graduate School. Available at: --INVALID-LINK--

  • Ghosh, A. K., et al. (2017). An Enzymatic Route to the Synthesis of Tricyclic Fused Hexahydrofuranofuran P2-Ligand for a Series of Highly Potent HIV-1 Protease Inhibitors. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Ghosh, A. K., et al. (2021). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Opatz, T., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters. Available at: --INVALID-LINK--

  • Ghosh, A. K., et al. (2021). The Chiron Approach to (3 R,3 aS,6 aR)-Hexahydrofuro[2,3- b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Koenig, S. G., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development. Available at: --INVALID-LINK--

  • Opatz, T., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Koenig, S. G., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development. Available at: --INVALID-LINK--

  • Trost, B. M., & Dong, G. (2021). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. Organic Letters. Available at: --INVALID-LINK--

  • Ghosh, A. K., et al. (2018). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. Bioorganic & Medicinal Chemistry Letters. Available at: --INVALID-LINK--

  • Kocienski, P. (2017). Synthesis of (3R,3aS,6aR)-Hexahydrofuro-[2,3-b]furan-3-ol. Synfacts. Available at: --INVALID-LINK--

  • Koenig, S. G., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development. Available at: --INVALID-LINK--

  • Opatz, T., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. Supporting Information. Available at: --INVALID-LINK--

  • Ghosh, A. K., & Brindisi, M. (2015). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. Journal of Medicinal Chemistry. Available at: --INVALID-LINK--

  • Ghosh, A. K. (2021). DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Figshare. Available at: --INVALID-LINK--

  • Koenig, S. G., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3 R,3a S,6a R)-Hexahydrofuro[2,3- b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development. Available at: --INVALID-LINK--

References

Application Notes & Protocols: High-Yield Synthesis of Hexahydrofuro[3,2-b]furan-3,6-diol (Isomannide) from D-Mannitol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomannide

Hexahydrofuro[3,2-b]furan-3,6-diol, more commonly known as isomannide, is a rigid, bicyclic diol derived from the renewable feedstock D-mannitol.[1][2] D-mannitol itself is a sugar alcohol, readily produced by the hydrogenation of sugars derived from biomass like starch and cellulose.[3] Isomannide belongs to a family of compounds called 1,4:3,6-dianhydrohexitols, which also includes its stereoisomers isosorbide (from sorbitol) and isoidide (from L-iditol).[3] These isomers are distinguished by the stereochemistry of their two hydroxyl groups; in isomannide, both hydroxyls are in a cis, endo-endo configuration, lending it unique chemical properties.[1][3]

The well-defined, C2-symmetric chiral structure of isomannide makes it a valuable building block (chiral platform) for asymmetric synthesis in the pharmaceutical industry.[1] Furthermore, its thermal stability and bio-based origin have generated significant interest in its use as a monomer for producing sustainable polymers, such as polyesters and polycarbonates, offering a green alternative to petroleum-derived chemicals like bisphenol A (BPA).[2] This guide provides a detailed examination of the chemical principles and a robust protocol for the synthesis of isomannide from D-mannitol.

Scientific Principles: The Acid-Catalyzed Double Dehydration of D-Mannitol

The conversion of D-mannitol to isomannide is a classic example of an acid-catalyzed intramolecular dehydration reaction. The overall process involves the removal of two molecules of water from the D-mannitol backbone to form two fused five-membered furan rings.

Mechanism Causality: The reaction proceeds in a two-step sequence, with the acid catalyst playing a crucial role in activating the hydroxyl groups for elimination:

  • First Cyclization (Formation of 1,4-Anhydro-D-mannitol): A hydroxyl group on D-mannitol is protonated by the acid catalyst, converting it into a good leaving group (H₂O). An intramolecular nucleophilic attack by the oxygen of another hydroxyl group (typically at C4 attacking C1 or C5 attacking C2, leading to the thermodynamically favored furanose ring) displaces the water molecule, forming the first tetrahydrofuran ring. This intermediate is known as mannitan.

  • Second Cyclization (Formation of Isomannide): A remaining hydroxyl group on the mannitan intermediate is subsequently protonated. A second intramolecular Sₙ2 reaction, where the oxygen at C3 attacks C6, results in the formation of the second fused ring and the expulsion of a second water molecule.

The stereochemistry of D-mannitol directly dictates the final endo-endo configuration of the hydroxyl groups in isomannide, preserving the chiral integrity of the starting material through the reaction sequence.[4] Controlling reaction conditions, particularly temperature and acid concentration, is critical to favor the desired double dehydration and minimize competing side reactions such as polymerization and charring, which can significantly reduce the yield and purity of the final product.[5]

Reaction_Mechanism D_Mannitol D-Mannitol Protonation1 Protonation (H⁺) D_Mannitol->Protonation1 Intermediate1 Activated Intermediate Protonation1->Intermediate1 First_Cyclization First Intramolecular Cyclization (-H₂O) Intermediate1->First_Cyclization Mannitan 1,4-Anhydro-D-mannitol (Mannitan) First_Cyclization->Mannitan Protonation2 Protonation (H⁺) Mannitan->Protonation2 Intermediate2 Activated Intermediate Protonation2->Intermediate2 Second_Cyclization Second Intramolecular Cyclization (-H₂O) Intermediate2->Second_Cyclization Isomannide Isomannide (this compound) Second_Cyclization->Isomannide

Caption: Acid-catalyzed double dehydration pathway from D-mannitol to Isomannide.

High-Yield Experimental Protocol

This protocol is adapted from a high-yield industrial process utilizing gaseous hydrogen chloride as the dehydrating agent and a carboxylic acid co-catalyst.[6] This method avoids the use of large volumes of organic solvents and results in high yields after purification by distillation.[6]

Safety First: This procedure involves corrosive gaseous hydrogen chloride and high temperatures. It must be performed in a pressure-rated reactor within a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.

Materials and Equipment
Reagent/MaterialGradeSupplier
D-Mannitol≥98%Sigma-Aldrich, Acros, etc.
Acetic Acid, GlacialACS ReagentFisher Scientific, VWR, etc.
Hydrogen ChlorideAnhydrous GasAirgas, Praxair, etc.
Sodium HydroxidePellets, ACS GradeStandard lab supplier
Diethyl EtherAnhydrousStandard lab supplier
Magnesium SulfateAnhydrousStandard lab supplier
  • Equipment:

    • Pressure-rated glass or stainless steel reactor equipped with a gas inlet, thermocouple, pressure gauge, and mechanical stirrer.

    • Heating mantle with temperature controller.

    • Gas cylinder with a regulator for hydrogen chloride.

    • Vacuum distillation apparatus (short path preferred) with a vacuum pump capable of reaching <1 mbar.

    • Standard laboratory glassware (beakers, flasks, separatory funnel).

    • Rotary evaporator.

Step-by-Step Synthesis Procedure
  • Reactor Charging:

    • Charge the pressure reactor with 400 parts by weight of D-mannitol (e.g., 200 g).

    • Add 20 parts by weight of glacial acetic acid (e.g., 10 g) to the reactor.[6] The acetic acid acts as a co-catalyst and helps to create a mobile slurry.

  • Acid-Catalyzed Dehydration:

    • Seal the reactor and begin stirring.

    • While stirring, heat the mixture to 120-140 °C.[6]

    • Once the target temperature is reached, introduce gaseous hydrogen chloride into the mixture until it is saturated.[6] The reaction is exothermic, and the temperature may rise; maintain it within the 120-140 °C range.

    • Continue stirring at the final temperature for an additional 30 minutes after the gas uptake is complete.[6]

  • Work-up and Neutralization:

    • Allow the reactor to cool to room temperature and carefully vent any residual HCl gas into a basic scrubber.

    • Transfer the dark, viscous reaction mixture to a large beaker.

    • Slowly and carefully neutralize the mixture with a concentrated aqueous solution of sodium hydroxide while cooling in an ice bath. The goal is to neutralize all active chloride (HCl and any acetyl chloride formed). The pH should be brought to ~7-8.

    • Self-Validation Check: The neutralization step is crucial to prevent acid-catalyzed degradation of the product during the high temperatures of distillation.

  • Purification by Vacuum Distillation:

    • Transfer the neutralized mixture to a round-bottom flask suitable for distillation.

    • First, distill off water and acetic acid at atmospheric pressure.[6]

    • Once the low-boiling components are removed, assemble the apparatus for fractional vacuum distillation.

    • The target product, isomannide, will distill at approximately 145 °C under a high vacuum (e.g., 0.15 mbar) or 155-165 °C under a water jet vacuum (15-18 mbar).[6]

    • Collect the fraction that distills in this range. The product will solidify upon cooling to a white crystalline solid.

Expected Results & Characterization

This process is reported to produce isomannide in high yields, potentially 80-85% of the theoretical maximum.[6]

ParameterValueReference
D-Mannitol400 parts[6]
Acetic Acid20 parts[6]
CatalystGaseous HCl (saturation)[6]
Temperature120-140 °C[6]
Reaction Time~3 hours[6]
Distillation Temp.145 °C @ 0.15 mbar[6]
Expected Yield 80-85% [6]
Melting Point83-85 °C[6]
  • Characterization: The identity and purity of the synthesized isomannide should be confirmed using standard analytical techniques:

    • Melting Point: Compare with the literature value (83-85 °C).

    • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure and absence of impurities.

    • Specific Rotation: As a chiral molecule, isomannide has a characteristic optical rotation.

Experimental Workflow Overview

The entire process, from starting material to purified product, can be visualized as a streamlined workflow.

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Start Charge Reactor: D-Mannitol + Acetic Acid Heat Heat to 120-140 °C Start->Heat React Introduce Gaseous HCl (Dehydration Reaction) Heat->React Hold Stir for 30 min React->Hold Cool Cool and Vent Reactor Hold->Cool Neutralize Neutralize with NaOH Cool->Neutralize Distill_atm Atmospheric Distillation (Remove H₂O, Acetic Acid) Neutralize->Distill_atm Distill_vac Fractional Vacuum Distillation Distill_atm->Distill_vac Product Collect Pure Isomannide Distill_vac->Product

Caption: Workflow for the synthesis and purification of Isomannide.

References

Applications of Hexahydrofuro[3,2-b]furan-3,6-diol in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Hexahydrofuro[3,2-b]furan-3,6-diol Scaffold

This compound, a bicyclic diol commonly known as isosorbide, is a versatile and promising platform in modern medicinal chemistry. Derived from the catalytic hydrogenation of D-glucose via sorbitol, this bio-based molecule offers a renewable and biodegradable alternative to many petroleum-derived chemical starting materials.[1][2] Its rigid, V-shaped structure, inherent chirality, and the presence of two reactive hydroxyl groups make it an attractive scaffold for the synthesis of a wide array of biologically active molecules. This guide provides an in-depth exploration of the applications of isosorbide and its derivatives in medicinal chemistry, complete with detailed protocols for synthesis, biological evaluation, and formulation.

The strategic importance of isosorbide in drug design and development stems from its ability to impart favorable physicochemical properties to parent molecules, such as improved solubility and metabolic stability.[3] This has led to its successful incorporation into a range of therapeutic agents, from established vasodilators to cutting-edge antiviral compounds.

Biosynthesis and Chemical Synthesis of the Isosorbide Scaffold

Isosorbide is not biosynthesized directly in a significant pathway for medicinal chemistry applications. Instead, its production relies on the chemical modification of readily available renewable resources. The primary route to isosorbide is the acid-catalyzed double dehydration of D-sorbitol, which is itself produced by the hydrogenation of D-glucose.[4] This process highlights the "green" credentials of isosorbide as a bio-based platform chemical.[1]

Protocol 1: Laboratory-Scale Synthesis of Isosorbide from D-Sorbitol

This protocol outlines a general procedure for the synthesis of isosorbide from D-sorbitol.

Materials:

  • D-Sorbitol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 50% Sodium Hydroxide (NaOH) solution

  • Round-bottom flask (500 mL)

  • Distillation apparatus

  • Vacuum distillation setup

Procedure:

  • Dehydration:

    • To a 500 mL three-necked round-bottom flask, add 400 mL of D-sorbitol and 22 mL of concentrated sulfuric acid.

    • Heat the mixture and begin distillation.

    • Continue heating until the distillation rate slows and the temperature of the reaction mixture reaches 140°C.

    • Stop heating and allow the mixture to cool to below 100°C.

  • Neutralization:

    • Carefully adjust the pH of the cooled reaction mixture to 7 using a 50% sodium hydroxide solution.

  • Purification:

    • Set up a vacuum distillation apparatus.

    • Distill the neutralized mixture under vacuum (approximately 195°C at 1.33 kPa) to collect the isosorbide fraction.[2]

Expected Yield: Approximately 76% based on the theoretical mass yield from D-sorbitol.[2]

G cluster_0 Isosorbide Synthesis Pathway D-Glucose D-Glucose D-Sorbitol D-Sorbitol D-Glucose->D-Sorbitol Hydrogenation Isosorbide Isosorbide D-Sorbitol->Isosorbide Acid-Catalyzed Dehydration

Caption: Synthesis of Isosorbide from D-Glucose.

Medicinal Chemistry Applications

The unique structural features of isosorbide have been exploited in several areas of medicinal chemistry, including its use as a core scaffold for new chemical entities, a drug delivery vehicle, and a green solvent in pharmaceutical formulations.

Isosorbide as a Precursor for Vasodilators

One of the earliest and most well-known applications of isosorbide in medicine is as a precursor for the synthesis of organic nitrates, namely isosorbide dinitrate (ISDN) and isosorbide mononitrate (ISMN).[1] These compounds are potent vasodilators used in the treatment of angina pectoris and congestive heart failure.[1] They act by releasing nitric oxide (NO), which activates guanylate cyclase, leading to the relaxation of smooth muscle and vasodilation.

Protocol 2: Synthesis of Isosorbide-5-mononitrate (ISMN)

This protocol details a method for the synthesis and purification of isosorbide-5-mononitrate.[5][6]

Materials:

  • Isosorbide

  • Concentrated Nitric Acid (HNO₃)

  • Acetic Acid

  • Acetic Anhydride

  • Sodium Hydroxide (NaOH)

  • Three-necked flask (100 mL)

  • Dropping funnel

  • Ice bath

Procedure:

  • Preparation of Nitrating Agent:

    • In a 100 mL dry three-necked flask, combine acetic acid (3.6 g, 60 mmol) and acetic anhydride (6.12 g, 60 mmol).

    • Cool the mixture to 0 ± 1°C using an ice bath.

    • Slowly add concentrated nitric acid (5.82 g, 60 mmol) dropwise over 30 minutes while maintaining the temperature.

    • After the addition is complete, stir the mixture at 0 ± 1°C for an additional 30 minutes.[6]

  • Nitration of Isosorbide:

    • In a separate flask, dissolve isosorbide in a mixture of acetic acid and acetic anhydride.

    • Slowly add the prepared nitrating agent dropwise to the isosorbide solution, maintaining the reaction temperature between 5°C and 20°C.

  • Work-up and Purification:

    • After the reaction is complete, add water to quench the reaction. This will cause the byproduct, 2,5-isosorbide dinitrate, to precipitate.

    • Filter the mixture to remove the precipitated dinitrate.

    • React the filtrate with sodium hydroxide to form the sodium salt of isosorbide mononitrate, which will precipitate.

    • Filter the sodium salt and then hydrolyze it back to isosorbide mononitrate.

    • Extract the product with a suitable organic solvent, concentrate the solution, and recrystallize to obtain high-purity 5-isosorbide mononitrate.[5][6]

Isosorbide as a Scaffold for HIV Protease Inhibitors

The rigid, bicyclic structure of isosorbide makes it an excellent scaffold for the design of enzyme inhibitors. A notable success in this area is the development of highly potent HIV-1 protease inhibitors.[7] HIV protease is a critical enzyme in the viral life cycle, and its inhibition prevents the maturation of new, infectious virions. Isosorbide-derived ligands can be designed to fit into the active site of the protease, forming strong hydrogen bonding interactions with the enzyme's backbone.[3] This has led to the discovery of inhibitors with IC₅₀ values in the nanomolar and even picomolar range.[8]

Protocol 3: General Synthesis of an Isosorbide-Based HIV Protease Inhibitor Precursor

This protocol outlines a general synthetic route towards a key intermediate used in the synthesis of isosorbide-based HIV protease inhibitors, inspired by the synthesis of Darunavir, which contains a similar bicyclic furan motif.[9][10]

Materials:

  • (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (a derivative of isosorbide)

  • 1,1'-Carbonyldiimidazole (CDI)

  • A suitable amine intermediate (e.g., a 3-amino-2-hydroxy-4-phenylbutane derivative)

  • Anhydrous organic solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • Activation of the Isosorbide Derivative:

    • Dissolve (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol in anhydrous THF.

    • Add 1,1'-carbonyldiimidazole to the solution and stir at room temperature to form the imidazolyl carbonate derivative.

  • Coupling with the Amine Intermediate:

    • In a separate flask, dissolve the amine intermediate in anhydrous THF.

    • Add the activated isosorbide derivative solution to the amine solution.

    • The reaction mixture is then typically reacted with isobutylamine and a phenylsulfonyl derivative in subsequent steps to yield the final protease inhibitor.[10]

G cluster_1 HIV Protease Inhibition Workflow Isosorbide_Scaffold Isosorbide Scaffold Synthetic_Modification Synthetic Modification Isosorbide_Derivative Isosorbide-based Protease Inhibitor HIV_Protease_Assay HIV Protease Inhibition Assay Data_Analysis IC50 Determination

References

Application Notes and Protocols: The Strategic Use of the Hexahydrofuro[2,3-b]furan Scaffold in Modern Antiviral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fused bicyclic heterocycle hexahydrofurofuran represents a privileged scaffold in medicinal chemistry, most notably in the development of potent antiviral agents. While various isomers exist, it is the stereochemically defined (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , commonly known as bis-tetrahydrofuran (bis-THF) alcohol, that has become a cornerstone in the design of next-generation HIV-1 protease inhibitors.[1] Its incorporation into the FDA-approved drug Darunavir validated a groundbreaking "backbone binding" concept, enabling unprecedented potency against both wild-type and multidrug-resistant HIV strains.[2][3] This document serves as a comprehensive technical guide for researchers and drug development professionals, detailing the strategic importance of the bis-THF scaffold, established protocols for its stereoselective synthesis, and its application in the construction of protease inhibitors.

The Scientific Rationale: Why the bis-THF Scaffold is a Privileged Structure

The efficacy of an antiviral drug is often challenged by the high mutation rate of viral enzymes, leading to drug resistance. The design of the bis-THF ligand was a direct response to this challenge, aiming to create interactions not with the variable amino acid side chains of the HIV-1 protease active site, but with its conserved backbone.

The "Backbone Binding" Hypothesis

The exceptional potency of inhibitors containing the bis-THF moiety is attributed to its unique ability to form strong hydrogen bonds with the main-chain atoms of the S2 subsite of the HIV-1 protease.[2] Specifically, the two oxygen atoms of the bicyclic system act as hydrogen bond acceptors, engaging with the backbone amide protons (–NH) of aspartic acid residues 29 and 30 (Asp29 and Asp30).[2][4]

This interaction provides several key advantages:

  • High Potency: The extensive network of hydrogen bonds significantly contributes to a favorable binding enthalpy, resulting in inhibitors with picomolar-level potency.[3]

  • High Genetic Barrier to Resistance: Because the interactions are with the highly conserved enzyme backbone rather than mutable side chains, multiple mutations are required to significantly diminish binding affinity. This makes it much more difficult for the virus to develop resistance.[1]

  • Structural Rigidity: The fused ring system holds the oxygen atoms in a pre-organized optimal geometry for binding, reducing the entropic penalty upon complexation with the enzyme.

The X-ray crystal structure of Darunavir bound to HIV-1 protease confirmed these critical hydrogen bonding interactions, validating the design concept.[4]

G cluster_ligand bis-THF Ligand Asp29 Backbone NH of Asp29 Asp30 Backbone NH of Asp30 Gly48 Backbone of Gly48 (Flap Region) bisTHF bis-THF Moiety bisTHF->Asp29 H-Bond bisTHF->Asp30 H-Bond Substituent C4 Substituent (e.g., Methoxy) Substituent->Gly48 Water-Mediated H-Bond

Figure 1: Key interactions of the bis-THF scaffold within the HIV-1 protease active site.

Case Study: Darunavir (Prezista®)

Darunavir is the archetypal antiviral agent leveraging the bis-THF scaffold. It is a highly potent, second-generation HIV-1 protease inhibitor widely used in combination antiretroviral therapy (cART).[2] Its structure combines the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl urethane P2-ligand with an (R)-hydroxyethylamino sulfonamide isostere.[3] The clinical success of Darunavir, particularly its efficacy against resistant viral strains, has cemented the bis-THF moiety as a critical component in modern anti-HIV drug design.[5]

Synthesis of the Key Intermediate: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

The stereoselective synthesis of the bis-THF alcohol is a non-trivial task due to its three contiguous chiral centers. Several robust and scalable routes have been developed, starting from either the chiral pool or employing asymmetric synthesis strategies.

Comparative Overview of Synthetic Routes

The choice of synthetic route often depends on factors such as scale, cost of starting materials, and available equipment. Below is a summary of prominent, field-proven methodologies.

RouteStarting MaterialKey Strategy & RationaleReported Overall YieldReference(s)
A Monopotassium IsocitrateChiral Pool Synthesis: Utilizes a readily available, inexpensive chiral starting material from fermentation. The synthesis proceeds through lactonization and a key reduction/cyclization sequence.~55%[5][6][7]
B Amino-indanol AuxiliaryAsymmetric Anti-Aldol Reaction: Employs a chiral auxiliary to induce high stereoselectivity in a key bond-forming step, providing excellent optical purity.Not explicitly stated[1]
C S-2,3-O-isopropylideneglyceraldehydeDiastereoselective Michael Addition: Builds complexity from a simple chiral aldehyde. A Wittig olefination followed by cyclization proved superior for scalability.~34% (Wittig route)[8][9]
Protocol A: Practical Synthesis from Monopotassium Isocitrate

This route is highly practical for large-scale production due to its low-cost starting material and robust reaction conditions.[5]

G A Monopotassium Isocitrate B Lactone Diacid A->B 1. Ion Exchange 2. Heat (95°C) C Cyclic Anhydride B->C Acetic Anhydride D Hemiester C->D Methanol E Tertiary Amide D->E N-Methylaniline, Coupling Agent F Aminal-Triol (Transient) E->F LiAlH4 Reduction G (3R,3aS,6aR)-Hexahydrofuro [2,3-b]furan-3-ol F->G Acidic Workup & In situ Cyclization G A bis-THF Alcohol B Activated Carbonate Intermediate A->B 1. p-Nitrophenyl Chloroformate 2. Pyridine D Final Inhibitor (Darunavir Analogue) B->D Coupling C Sulfonamide Core (Amine Component) C->D

References

Application Notes & Protocols: Polymerization Reactions of Hexahydrofuro[3,2-b]furan-3,6-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hexahydrofuro[3,2-b]furan-3,6-diol, a bicyclic diol derived from renewable resources, and its stereoisomers (most notably isosorbide) are pivotal monomers for the synthesis of sustainable, high-performance polymers. Their rigid, V-shaped structure imparts unique properties to the resulting materials, including high glass transition temperatures (Tg), excellent thermal stability, and impressive optical clarity. This document provides an in-depth guide for researchers, chemists, and material scientists on the primary polymerization methodologies involving these monomers. It offers not only detailed, step-by-step protocols for synthesizing polyesters and polycarbonates but also elucidates the underlying chemical principles, experimental considerations, and characterization techniques essential for success in the laboratory.

Introduction: The Monomer at a Glance

This compound is a saturated, bicyclic ether diol. The three primary stereoisomers, derived from the dehydration of starch-based sugar alcohols, are Isosorbide, Isomannide, and Isoidide. Isosorbide is the most commercially significant and widely researched of the three.

The key structural features that dictate its polymerization behavior are:

  • Two Secondary Hydroxyl Groups: These are the reactive sites for polymerization.

  • Differing Reactivity: The hydroxyl group at the C6 position (exo) is more sterically accessible and thus more reactive than the one at the C3 position (endo). This difference can influence polymerization kinetics and polymer microstructure.

  • Rigid, Fused-Ring Structure: This inflexible backbone is directly incorporated into the polymer chain, restricting segmental motion and significantly increasing the glass transition temperature (Tg) of the resulting polymer.

This guide will focus on the two most prevalent and industrially relevant polymerization pathways for these diols: Melt Polycondensation for polyesters and Melt Transesterification for polycarbonates.

G cluster_Monomers This compound Stereoisomers cluster_Polymers Resulting Polymer Classes Isosorbide Isosorbide (3R,3aR,6S,6aR) Polymerization Polymerization Reactions Isosorbide->Polymerization Isomannide Isomannide (3S,3aR,6S,6aR) Isomannide->Polymerization Isoidide Isoidide (3S,3aR,6R,6aS) Isoidide->Polymerization Polyesters Polyesters (e.g., PEIT) Polycarbonates Polycarbonates (e.g., PIC) Polyurethanes Polyurethanes Monomer_Source Starch-Derived Sugar Alcohols (Sorbitol, Mannitol) Monomer_Source->Isosorbide Dehydration Monomer_Source->Isomannide Dehydration Monomer_Source->Isoidide Dehydration Polymerization->Polyesters Polymerization->Polycarbonates Polymerization->Polyurethanes

Figure 1: Overview of the derivation and polymerization pathways for this compound isomers.

Protocol I: Synthesis of a High-Tg Polyester via Melt Polycondensation

This protocol details the synthesis of Poly(ethylene-co-isosorbide terephthalate) (PEIT), a copolyester where isosorbide is used to replace a portion of the ethylene glycol in traditional PET. This modification elevates the polymer's Tg, enhancing its thermal performance.

Principle of the Method

Melt polycondensation is a two-stage process performed in the absence of a solvent at high temperatures.

  • Esterification/Transesterification: The diols (isosorbide and ethylene glycol) react with a dicarboxylic acid (terephthalic acid) or its dimethyl ester (dimethyl terephthalate, DMT) to form low molecular weight oligomers and release a byproduct (water or methanol). This stage is driven by temperature and facilitated by a catalyst.

  • Polycondensation: The temperature is further increased, and a high vacuum is applied. This removes the byproduct, shifting the reaction equilibrium towards the formation of a high molecular weight polymer. The viscosity of the reaction mixture increases significantly during this stage.

Materials and Equipment
Reagent/Material Grade Supplier Example Purpose
Isosorbide>99.5% PolymerSigma-Aldrich, RoquetteBio-based rigid diol monomer
Dimethyl Terephthalate (DMT)>99%Sigma-AldrichAromatic diester monomer
Ethylene Glycol (EG)Anhydrous, >99.8%Sigma-AldrichAliphatic diol co-monomer
Titanium(IV) butoxide (TBT)>97%Sigma-AldrichPolycondensation catalyst
Antimony(III) oxide (Sb₂O₃)>99%Sigma-AldrichAlternative/synergistic catalyst
Tris(2,4-di-tert-butylphenyl) phosphiteReagent GradeSigma-AldrichAntioxidant / Thermal Stabilizer
Nitrogen (N₂) / Argon (Ar)High PurityN/AInert gas for blanketing

Equipment:

  • Glass reactor (500 mL) equipped with a mechanical stirrer (high torque), nitrogen/vacuum inlet, and a distillation condenser.

  • Heating mantle with a programmable temperature controller and thermocouple.

  • High-vacuum pump (<1 Torr capability).

  • Cold trap (e.g., Dewar with liquid nitrogen).

Step-by-Step Protocol

G start Start: Assemble & Purge Reactor charge Charge Reactants: DMT, Isosorbide, EG start->charge add_cat Add Catalyst (TBT) & Antioxidant charge->add_cat stage1_heat Stage 1: Esterification Heat to 180-220°C N₂ Atmosphere add_cat->stage1_heat stage1_observe Observe Methanol Distillation (Approx. 95% of theoretical) stage1_heat->stage1_observe stage2_heat Stage 2: Polycondensation Increase Temp to 250-280°C stage1_observe->stage2_heat When distillation slows stage2_vac Gradually Apply Vacuum (< 1 Torr) stage2_heat->stage2_vac stage2_observe Observe Viscosity Increase (Monitor Stirrer Torque) stage2_vac->stage2_observe stop Stop Reaction (Cool under N₂) stage2_observe->stop Target torque reached extrude Extrude & Pelletize Polymer stop->extrude end End: Characterize Product extrude->end

Figure 2: Experimental workflow for the two-stage melt polycondensation of PEIT.

  • Reactor Preparation: Assemble the glass reactor, ensuring all joints are properly sealed. Purge the system with inert gas (N₂) for at least 30 minutes to remove oxygen, which can cause polymer discoloration at high temperatures.

  • Charging Reactants: Charge the reactor with DMT (e.g., 194.2 g, 1.0 mol), Isosorbide (e.g., 43.8 g, 0.3 mol), and Ethylene Glycol (e.g., 86.9 g, 1.4 mol). The molar ratio of total diols to DMT should be approximately 1.7:1 to 2.2:1 to compensate for EG loss during heating.

  • Catalyst and Stabilizer Addition: Add the catalyst, TBT (e.g., 150-300 ppm relative to DMT weight), and the thermal stabilizer (e.g., 0.1 wt%).

  • Stage 1 - Esterification:

    • Begin mechanical stirring (50-100 RPM) and maintain a gentle N₂ flow.

    • Heat the mixture to 180-220°C. Methanol will begin to distill off as the transesterification reaction proceeds.

    • Continue this stage until approximately 95% of the theoretical amount of methanol has been collected. This typically takes 2-3 hours.

    • Causality: This stage creates low molecular weight oligomers. Removing the methanol byproduct drives the reaction forward. Incomplete removal will hinder the molecular weight build-up in the next stage.

  • Stage 2 - Polycondensation:

    • Gradually increase the temperature to 250-280°C.

    • Simultaneously, slowly reduce the pressure inside the reactor from atmospheric pressure to less than 1 Torr over about 30-60 minutes.

    • Causality: The high temperature and vacuum facilitate the removal of excess ethylene glycol, which is now the byproduct of the condensation of oligomers. A gradual vacuum application is critical to prevent violent boiling and loss of oligomers from the reactor.

    • Increase the stirrer speed as viscosity builds to ensure proper mixing and surface renewal for efficient byproduct removal. The reaction is typically monitored by the torque on the stirrer motor.

    • Continue the reaction for 2-4 hours or until the desired torque (indicating target molecular weight) is achieved.

  • Product Recovery: Discontinue heating and break the vacuum by introducing N₂. Extrude the molten polymer from the reactor into a water bath for quenching, then pelletize for analysis.

Expected Results & Characterization
Property Technique Expected Value Range (for 30 mol% Isosorbide)
Intrinsic Viscosity (IV)Dilute Viscometry0.6 - 0.8 dL/g
Number Average MW (Mn)GPC/SEC25,000 - 40,000 g/mol
Glass Transition Temp. (Tg)DSC120 - 150 °C
Color (b*)Colorimetry< 5 (Lower is better)

Protocol II: Synthesis of a High-Clarity Polycarbonate via Melt Transesterification

This protocol describes the synthesis of Isosorbide-based Polycarbonate (PIC), a material known for its high transparency, good thermal resistance, and favorable mechanical properties, making it a potential bio-based alternative to Bisphenol A (BPA) polycarbonate.

Principle of the Method

Similar to the polyester synthesis, this is a two-stage melt process.

  • Transesterification: Isosorbide is reacted with a diaryl carbonate, most commonly diphenyl carbonate (DPC), in the presence of a basic catalyst. This forms oligomers and releases phenol as a byproduct.

  • Polycondensation: The temperature is raised, and a high vacuum is applied to efficiently remove the phenol byproduct, driving the equilibrium towards the formation of a high molecular weight polycarbonate. The choice of catalyst is critical to minimize side reactions and discoloration.

Materials and Equipment
Reagent/Material Grade Supplier Example Purpose
Isosorbide>99.8% PolymerSigma-Aldrich, RoquetteBio-based rigid diol monomer
Diphenyl Carbonate (DPC)>99%, Low PhenolSigma-AldrichCarbonate source monomer
Sodium Hydroxide (NaOH)Reagent GradeSigma-AldrichBasic catalyst (used as a dilute solution)
Phosphoric Acid (H₃PO₄)85% SolutionSigma-AldrichCatalyst quencher
Nitrogen (N₂) / Argon (Ar)High PurityN/AInert gas for blanketing

Equipment: Same as Protocol I, with particular attention to achieving a very high vacuum (<0.5 Torr).

Step-by-Step Protocol
  • Reactor Preparation: Meticulously clean and dry the reactor. Purge thoroughly with N₂. Oxygen contamination is highly detrimental to the final color of the polycarbonate.

  • Charging Reactants: Charge the reactor with Isosorbide (e.g., 146.1 g, 1.0 mol) and DPC (e.g., 216.4 g, 1.01 mol). A slight molar excess of DPC (1.01:1 to 1.05:1) is used to compensate for any sublimation losses.

  • Catalyst Addition: Add the catalyst, typically a very small amount of a basic compound like NaOH (e.g., 1-25 µmol per mole of isosorbide).

  • Stage 1 - Transesterification:

    • Begin stirring (50-100 RPM) under an N₂ blanket.

    • Heat the mixture to 180-190°C. The reactants will melt and form a clear solution.

    • Hold at this temperature for 1-2 hours. Phenol will begin to distill.

    • Causality: This initial, lower-temperature stage allows for the controlled formation of oligomers without significant isosorbide sublimation or degradation.

  • Stage 2 - Polycondensation:

    • Gradually increase the temperature in stages, for example: 210°C for 1 hr, then 230°C for 1 hr, and finally 250°C for 1-2 hrs.

    • Simultaneously, slowly reduce the pressure to below 0.5 Torr. The bulk of the phenol will be removed during this phase.

    • Causality: The staged temperature increase and gradual vacuum application are crucial. A rapid temperature rise can cause isosorbide to degrade, leading to yellowing. A sudden vacuum can cause excessive foaming.

    • The viscosity will increase dramatically. Monitor the stirrer torque as an indicator of molecular weight build-up.

  • Catalyst Quenching & Product Recovery: Once the target viscosity is reached, add a catalyst quencher like phosphoric acid to halt the reaction and improve the thermal stability of the final polymer. Break the vacuum with N₂ and recover the polymer as described in Protocol I.

Expected Results & Characterization
Property Technique Expected Value Range
Weight Average MW (Mw)GPC/SEC40,000 - 60,000 g/mol
Polydispersity Index (PDI)GPC/SEC2.0 - 2.5
Glass Transition Temp. (Tg)DSC160 - 190 °C
Yellowness Index (YI)Colorimetry< 3
Light TransmittanceUV-Vis Spec.> 90%

Troubleshooting and Expert Insights

  • Problem: Polymer Discoloration (Yellowing)

    • Cause: Thermal degradation of the isosorbide monomer or polymer backbone, often due to oxygen contamination or excessive reaction temperature/time.

    • Solution: Ensure a thorough inert gas purge. Use a high-purity monomer. Incorporate a thermal stabilizer (e.g., phosphite-based antioxidant). Optimize the temperature profile to be as low and short as possible while still achieving the target molecular weight.

  • Problem: Low Molecular Weight

    • Cause: Inefficient removal of byproducts (water, methanol, phenol); incorrect stoichiometry; catalyst deactivation.

    • Solution: Check for leaks in the vacuum system. Ensure the cold trap is functioning effectively. Use a high-torque mechanical stirrer to improve surface renewal in the viscous melt. Accurately weigh all monomers; a slight excess of the more volatile diol (in copolyesterification) or DPC can be beneficial.

  • Problem: Gel Formation

    • Cause: Side reactions at very high temperatures, leading to cross-linking.

    • Solution: Strictly control the maximum reaction temperature. Use a catalyst quencher at the end of the reaction to prevent further reactions during processing.

Application Notes and Protocols for the Enzymatic Resolution in the Synthesis of Optically Active Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Furan Derivatives and the Elegance of Enzymatic Solutions

Optically active furan derivatives are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and natural products.[1][2] The specific stereochemistry of these molecules is often critical to their biological activity, making the production of enantiomerically pure compounds a key challenge in modern organic synthesis.[2] Traditional chemical methods for achieving this often require harsh reaction conditions, stoichiometric amounts of expensive chiral auxiliaries, and can generate significant chemical waste.

Biocatalysis, particularly through enzymatic kinetic resolution, offers a powerful and sustainable alternative.[3] Enzymes, operating under mild conditions with exquisite chemo-, regio-, and enantioselectivity, can effectively resolve racemic mixtures.[4][5] Among the most versatile biocatalysts for this purpose are lipases, which catalyze the enantioselective acylation or hydrolysis of a broad range of substrates, including furan-containing alcohols.[3][6]

This guide provides a detailed exploration of the lipase-catalyzed kinetic resolution of racemic furan derivatives, focusing on the widely applicable and highly selective Candida antarctica lipase B (CALB). We will delve into the mechanistic underpinnings of this technique, provide step-by-step protocols for both the enzymatic reaction and the subsequent analysis of enantiomeric purity, and offer insights gleaned from practical experience to ensure robust and reproducible results.

Core Principle: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a significantly faster rate than the other in the presence of a chiral catalyst, in this case, a lipase.[3] In the context of resolving a racemic furan alcohol, the lipase will preferentially acylate one enantiomer, leaving the other enantiomer largely unreacted.

This disparity in reaction rates allows for the separation of the two enantiomers. At approximately 50% conversion, the reaction mixture will ideally contain one enantiomer as the acylated product (ester) and the other as the unreacted alcohol, both in high enantiomeric excess.[3] The success of this method hinges on the enantioselectivity of the enzyme, a parameter often quantified by the enantiomeric ratio (E-value). A high E-value signifies a large difference in the reaction rates of the two enantiomers and is indicative of an effective resolution.

G cluster_0 Racemic Furan Alcohol (R/S) cluster_1 Enzymatic Acylation cluster_2 Separated Products (~50% Conversion) Racemic Alcohol R-Alcohol + S-Alcohol Lipase Lipase (e.g., CALB) + Acyl Donor Racemic Alcohol->Lipase Substrate Reaction Preferential Acylation of one enantiomer Lipase->Reaction Unreacted Alcohol Enantioenriched S-Alcohol Reaction->Unreacted Alcohol Slow reacting Acylated Product Enantioenriched R-Ester Reaction->Acylated Product Fast reacting

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-(2-Furyl) Ethanol

This protocol details the kinetic resolution of racemic 1-(2-furyl) ethanol using immobilized Candida antarctica lipase B (Novozym 435), a widely recognized robust biocatalyst for such transformations.[6][7]

Materials:

  • (±)-1-(2-Furyl) ethanol (substrate)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate (acyl donor)

  • n-Heptane (anhydrous, solvent)

  • Molecular sieves (4 Å, for drying solvent if necessary)

  • Magnetic stirrer and hotplate

  • Reaction vessel (e.g., screw-cap vial or round-bottom flask)

  • Syringes and needles

  • Filtration apparatus (e.g., syringe filter or Buchner funnel)

Procedure:

  • Preparation: In a clean, dry reaction vessel, combine (±)-1-(2-furyl) ethanol and n-heptane to achieve a substrate concentration of 0.1-0.5 M.

  • Enzyme Addition: Add Novozym 435 (typically 10-20% by weight of the substrate). The optimal enzyme loading should be determined empirically for new substrates.

  • Acyl Donor Addition: Add vinyl acetate. An equimolar amount relative to the substrate is a good starting point. Using a slight excess (e.g., 1.1 equivalents) can sometimes improve reaction rates. Vinyl esters are often preferred as acyl donors because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction essentially irreversible.[6]

  • Reaction: Seal the reaction vessel and place it on a magnetic stirrer. Commence stirring at a moderate speed (e.g., 300 rpm) and maintain the reaction at the desired temperature (e.g., 40-60°C).[6] The optimal temperature will depend on the specific lipase and substrate.

  • Monitoring: Monitor the progress of the reaction by periodically withdrawing small aliquots. Analyze these aliquots by chiral HPLC or GC (see Protocol 2) to determine the conversion and the enantiomeric excess (ee) of both the remaining alcohol and the formed ester.

  • Termination: Once the conversion reaches approximately 50% and the desired ee is achieved, terminate the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused for subsequent reactions.

  • Work-up and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude mixture, containing the enantioenriched alcohol and ester, can be purified by silica gel column chromatography to isolate the individual components.

ParameterRecommended Range/ValueRationale
Substrate (±)-1-(2-Furyl) ethanolA common chiral building block.[6]
Enzyme Novozym 435 (immobilized CALB)High stability and enantioselectivity.[6][7]
Acyl Donor Vinyl acetateIrreversible acylation enhances yield.[6]
Solvent n-HeptaneNon-polar solvent, favorable for lipase activity.[6]
Temperature 40-60 °CBalances reaction rate and enzyme stability.[6]
Monitoring Chiral HPLC/GCEssential for determining optimal reaction time.
Protocol 2: Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

Accurate determination of the enantiomeric excess is crucial for evaluating the success of the kinetic resolution. Chiral HPLC is a powerful and widely used technique for this purpose.[8]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column. For furan derivatives, cyclodextrin-based CSPs are often effective.[9]

  • HPLC-grade solvents (e.g., n-hexane, isopropanol).

  • Syringes and vials for sample preparation.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to an appropriate concentration for HPLC analysis.

  • Chromatographic Conditions:

    • Column: A suitable chiral column (e.g., a cyclodextrin-based column).

    • Mobile Phase: A mixture of n-hexane and isopropanol is a common choice. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the furan moiety absorbs (e.g., 254 nm).

  • Analysis: Inject the prepared sample onto the HPLC system. The two enantiomers will elute at different retention times.

  • Quantification: Integrate the peak areas of the two enantiomer peaks. The enantiomeric excess (ee) is calculated using the following formula:

    ee (%) = [ (Area_major_enantiomer - Area_minor_enantiomer) / (Area_major_enantiomer + Area_minor_enantiomer) ] * 100

ParameterTypical Value/ConditionRationale
Column Cyclodextrin-based CSPProven efficacy for chiral furan separations.[9]
Mobile Phase n-Hexane/IsopropanolCommon mobile phase for normal-phase chiral HPLC.
Detection UV at ~254 nmFuran ring provides strong UV absorbance.

Workflow and Mechanistic Insights

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Start Combine Racemic Alcohol, Solvent, and Enzyme Initiate Add Acyl Donor and Start Stirring/Heating Start->Initiate Monitor Take Aliquots for Chiral HPLC Analysis Initiate->Monitor Stop Filter to Remove Immobilized Enzyme Monitor->Stop Conversion ~50% Isolate Solvent Evaporation and Column Chromatography Stop->Isolate Products Optically Active Alcohol and Ester Isolate->Products

The catalytic mechanism of lipase-catalyzed acylation involves a serine hydrolase catalytic triad (Ser-His-Asp) in the enzyme's active site.[10] The reaction proceeds via a two-step ping-pong mechanism. First, the serine residue attacks the carbonyl group of the acyl donor, forming a covalent acyl-enzyme intermediate and releasing the alcohol part of the donor. In the second step, the chiral furan alcohol enters the active site and its hydroxyl group attacks the acyl-enzyme intermediate, regenerating the active enzyme and releasing the chiral furan ester. The enantioselectivity arises from the differential fit and stabilization of the two enantiomers within the chiral environment of the enzyme's active site.

Conclusion and Future Outlook

Enzymatic kinetic resolution is a highly effective, scalable, and environmentally benign strategy for the synthesis of optically active furan derivatives.[6] The use of robust immobilized enzymes like Novozym 435 simplifies product isolation and allows for catalyst recycling, further enhancing the economic and ecological viability of the process. The protocols and insights provided herein serve as a comprehensive guide for researchers in academia and industry to implement this powerful technology.

Future advancements in this field will likely focus on the discovery and engineering of novel lipases with enhanced activity and selectivity towards a broader range of furan-containing substrates. Furthermore, the integration of enzymatic resolution with other catalytic processes in one-pot cascade reactions holds immense promise for streamlining the synthesis of complex chiral molecules.

References

A Guide to the Large-Scale Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Critical Intermediate for Darunavir

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a bicyclic tetrahydrofuran (bis-THF) derivative, is a cornerstone intermediate in the manufacture of the potent HIV protease inhibitor, Darunavir. The precise stereochemical architecture of this fragment is crucial for its binding affinity and therapeutic efficacy, making its efficient and stereocontrolled synthesis a topic of significant industrial and academic interest. This document provides a detailed guide to scalable synthetic strategies, focusing on field-proven protocols suitable for large-scale production. We will dissect two prominent synthetic routes, offering step-by-step protocols, explaining the chemical rationale behind procedural choices, and discussing critical parameters for process optimization and scale-up.

Introduction: The Strategic Importance of the Bis-THF Moiety

The bis-tetrahydrofuran moiety of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol serves as a high-affinity P2 ligand in a new generation of nonpeptidyl HIV protease inhibitors.[1] Its structure is meticulously designed to form key hydrogen bonds with the backbone of the HIV-1 protease enzyme. This interaction is particularly vital for maintaining potency against drug-resistant viral strains.[1] Darunavir (marketed as Prezista®), which incorporates this ligand, is a frontline treatment for HIV/AIDS, and the synthesis of its bis-THF side chain can account for a substantial portion of the final active pharmaceutical ingredient (API) cost.[2]

The primary challenge in synthesizing this molecule lies in the stereocontrolled formation of three contiguous chiral centers. Early synthetic efforts often involved lengthy routes, costly reagents, or resolutions of racemic mixtures, which are inefficient for large-scale manufacturing.[3][4] Consequently, the development of concise, highly diastereoselective, and economically viable synthetic pathways has been a major focus of process chemistry research. This guide consolidates information from seminal, peer-reviewed literature to present robust and scalable manufacturing protocols.

Synthetic Strategy: Pathways to a Stereochemically Dense Target

A successful large-scale synthesis must be efficient, cost-effective, and reproducible. Retrosynthetic analysis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol reveals several potential bond disconnections and strategic approaches. The most viable industrial strategies often leverage the "chiral pool"—readily available, inexpensive enantiopure starting materials.

Two of the most successful and scalable strategies start from:

  • S-2,3-O-isopropylideneglyceraldehyde : A versatile C3 chiral building block derived from D-mannitol.

  • Monopotassium Isocitrate : A fermentation-derived product that contains much of the required carbon skeleton and stereochemistry.[2]

Other reported methods, such as those involving photochemical cycloadditions or complex asymmetric aldol reactions, while elegant, can present significant challenges for industrial scale-up due to specialized equipment requirements or the cost of chiral auxiliaries and catalysts.[1][3][5][6] This note will focus on the two chiral pool-based approaches that have been successfully implemented on a large scale.

Retrosynthetic_Analysis cluster_0 Strategy 1: From Glyceraldehyde cluster_1 Strategy 2: From Isocitrate Target (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol LactoneAcetal Lactone Acetal Intermediate Target->LactoneAcetal Reduction & Cyclization AmideIntermediate Amide Intermediate Target->AmideIntermediate Reduction & In Situ Cyclization Glyceraldehyde S-2,3-O-isopropylideneglyceraldehyde AcyclicPrecursor Acyclic Nitroalkane Precursor LactoneAcetal->AcyclicPrecursor Nef Oxidation & Cyclization AcyclicPrecursor->Glyceraldehyde Michael Addition Isocitrate Monopotassium Isocitrate LactoneDiacid Lactone Diacid LactoneDiacid->Isocitrate Lactonization AmideIntermediate->LactoneDiacid Amidation

Caption: High-level retrosynthetic analysis of the target molecule.

Protocol I: Synthesis from S-2,3-O-isopropylideneglyceraldehyde

This route, developed and optimized for multi-kilogram scale, is highly diastereoselective and efficient.[3][7] The "Wittig route" variation is noted as being particularly robust for large-scale operations due to higher yields and fewer synthetic steps compared to alternative approaches from the same starting material.[3]

Glyceraldehyde_Route Start S-2,3-O-isopropylidene- glyceraldehyde Diester α,β-Unsaturated Diester Start->Diester Wittig Reaction (CO2Me)2, PPh3 Nitro syn-Nitroalkane Adduct Diester->Nitro Michael Addition MeNO2, DBU Lactone α-Anomeric Lactone Acetal Nitro->Lactone Nef Oxidation & Cyclization NaOMe, H2SO4/MeOH Final (3R,3aS,6aR)-Hexahydrofuro- [2,3-b]furan-3-ol Lactone->Final Reduction & Cyclization LiBH4, then H+

Caption: Workflow for the synthesis from S-2,3-O-isopropylideneglyceraldehyde.

Detailed Experimental Protocol

Step 1: Wittig Olefination to form the α,β-Unsaturated Diester

  • To a cooled (0 °C) solution of triphenylphosphine in a suitable solvent (e.g., toluene), slowly add dimethyl acetylenedicarboxylate.

  • After stirring, add a solution of S-2,3-O-isopropylideneglyceraldehyde to the resulting ylide mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

  • Work up the reaction by removing the solvent and purifying the crude product to isolate the unsaturated diester.

    • Causality: The Wittig reaction is a reliable method for forming carbon-carbon double bonds. The use of this specific phosphine ylide directly installs the required diester functionality in a single, high-yielding step.

Step 2: Diastereoselective Michael Addition

  • Dissolve the unsaturated diester in methanol.

  • Add nitromethane, followed by a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the mixture at ambient temperature. The reaction proceeds with high diastereoselectivity, favoring the syn isomer.[3]

  • The crude reaction mixture containing the syn-nitroalkane is typically carried forward to the next step without extensive purification.

    • Causality: DBU is a non-nucleophilic base that effectively catalyzes the 1,4-conjugate addition of nitromethane. The inherent stereochemistry of the glyceraldehyde-derived substrate directs the approach of the nucleophile, leading to a high diastereomeric excess (typically >95:5 syn:anti).[3]

Step 3: Nef Oxidation and Lactone Acetal Formation

  • To the crude methanolic solution of the nitroalkane, add one equivalent of sodium methoxide (NaOMe) to form the nitronate salt.

  • This solution is then added slowly to a cold (0-5 °C) solution of concentrated sulfuric acid in methanol.

  • This sequence performs a Nef oxidation to unmask a carbonyl group, which immediately undergoes acid-catalyzed cyclization to form the lactone acetal.

  • After aqueous workup, the desired α-anomeric lactone acetal can be isolated by crystallization (e.g., from 2-propanol).[3]

    • Causality: The Nef oxidation is a classic transformation of a nitroalkane to a ketone/aldehyde. Performing this in acidic methanol allows for a tandem reaction where the intermediate keto-aldehyde is trapped by the pendant hydroxyl group (after deprotection of the acetonide) and the methoxy group to form the thermodynamically stable lactone acetal.

Step 4: Reduction and Final Cyclization

  • Suspend the isolated lactone acetal in tetrahydrofuran (THF).

  • Add lithium borohydride (LiBH₄) and heat the mixture (e.g., to 50 °C) to reduce the lactone and ester functionalities to the corresponding diol.

  • Upon reaction completion, cool the mixture and carefully quench with aqueous acid (e.g., 32% HCl).

  • The acidic workup cleaves the lithium complexes and drives the spontaneous cyclization to the final bis-THF alcohol product.

  • The product can be isolated by extraction and purified by crystallization.

    • Causality: LiBH₄ is a selective reducing agent suitable for reducing esters and lactones. The final acid-catalyzed cyclization is an intramolecular acetal formation, which is thermodynamically driven and proceeds smoothly to yield the desired fused bicyclic system.[3]

Protocol II: Synthesis from Monopotassium Isocitrate

This innovative route leverages a readily available fermentation product, offering a potentially more sustainable and cost-effective starting point.[2] The strategy is notable for its efficiency and has been demonstrated on a kilogram scale.[2][8]

Isocitrate_Route Start Monopotassium Isocitrate LactoneDiacid Lactone Diacid Start->LactoneDiacid Ion Exchange & Heat (Amberlyst 15, 95-100°C) Hemiester Hemiester Acid LactoneDiacid->Hemiester Selective Esterification Amide Tertiary Amide Hemiester->Amide Amide Formation (e.g., N-methylaniline) Final (3R,3aS,6aR)-Hexahydrofuro- [2,3-b]furan-3-ol Amide->Final LAH Reduction & Cyclization (LiAlH4, then H+)

Caption: Workflow for the synthesis from Monopotassium Isocitrate.

Detailed Experimental Protocol

Step 1: Lactone Formation

  • Prepare an aqueous solution of monopotassium isocitrate.

  • Pass the solution through a column of acidic ion-exchange resin (e.g., Amberlyst 15) to obtain the free isocitric acid.

  • Concentrate the aqueous solution to dryness under reduced pressure.

  • Heat the resulting solid to 95-100 °C to induce lactonization, affording the lactone diacid in high yield.[2]

    • Causality: Free isocitric acid is unstable and readily undergoes intramolecular esterification (lactonization) upon heating, forming a thermodynamically stable five-membered lactone ring. The ion-exchange resin is a clean and efficient way to remove the potassium counterion without adding other reagents.

Step 2: Hemiester and Amide Formation

  • The lactone diacid is selectively converted to a hemiester by reaction with an alcohol under appropriate conditions.

  • The remaining free carboxylic acid is then activated (e.g., with oxalyl chloride and a catalytic amount of DMF).[2]

  • The activated acid is reacted with a secondary amine (e.g., N-methylaniline) to form the corresponding tertiary amide.

    • Causality: The selection of the amide is critical for the success of the subsequent reduction step. N-methylaniline was identified as an optimal choice, allowing for complete reaction and successful product isolation in the final step.[2]

Step 3: Reduction and In Situ Cyclization

  • Dissolve the tertiary amide intermediate in a suitable ethereal solvent like THF.

  • Slowly add this solution to a slurry of lithium aluminum hydride (LAH) at a controlled temperature. LAH reduces both the ester and the amide functionalities.

  • After the reduction is complete, the reaction is carefully quenched with an acidic aqueous workup.

  • This single workup step hydrolyzes the intermediate aluminum complexes and induces a cascade of cyclizations, first forming a transient aminal-triol which then converts in situ to the final (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[2]

    • Causality: LAH is a powerful reducing agent capable of reducing both esters and amides to alcohols. The acidic workup is the key to the process's efficiency, orchestrating the deprotection and tandem cyclization events in one pot to furnish the desired bicyclic product.

Data Summary and Process Comparison

For drug development professionals, selecting a synthetic route involves balancing yield, cost, safety, and scalability. Below is a comparative summary of the two protocols.

ParameterProtocol I (Glyceraldehyde)Protocol II (Isocitrate)
Starting Material S-2,3-O-isopropylideneglyceraldehydeMonopotassium Isocitrate
Source Chemical synthesis (from D-mannitol)Fermentation
Overall Yield ~34% (Wittig route)[3]~55%[2]
Key Steps Wittig, Michael Addition, Nef Oxidation, ReductionLactonization, Amidation, LAH Reduction
Number of Operations 4 main synthetic operations[3]~3-4 main synthetic operations
Scalability Proven on multi-100 kg scale[3]Demonstrated on 1-2 kg scale, scalable[2]
Key Reagents PPh₃, DBU, NaOMe, LiBH₄Ion-exchange resin, Oxalyl Chloride, LiAlH₄
Safety Concerns Handling of nitromethane, strong acids/basesHandling of LAH (highly reactive with water)

Conclusion

The large-scale synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol has evolved significantly, moving from academic curiosities to robust, industrial-scale processes. The two routes detailed in this application note, originating from S-2,3-O-isopropylideneglyceraldehyde and monopotassium isocitrate, represent state-of-the-art approaches that are both highly stereoselective and economically viable. The choice between these routes may depend on factors such as raw material availability, existing plant infrastructure, and specific cost-of-goods targets. Both pathways, however, provide reliable and proven methods for producing this critical pharmaceutical intermediate, thereby ensuring the continued supply of Darunavir to patients worldwide.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hexahydrofuro[3,2-b]furan-3,6-diol (Isosorbide)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Hexahydrofuro[3,2-b]furan-3,6-diol, a bio-derived platform chemical commonly known as Isosorbide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its synthesis. The conversion of sorbitol to isosorbide via double acid-catalyzed dehydration is a powerful reaction, yet it is fraught with competing pathways that can compromise yield and purity.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter at the bench. Each answer provides a diagnosis of the probable cause and a step-by-step corrective action plan.

Q1: My final product is a dark, tarry, and intractable substance with a very low yield of crystalline isosorbide. What happened?

A: The formation of a dark, often black or brown, polymeric substance is a classic sign of thermal degradation and polymerization, leading to products known as humins.[3] This is one of the most significant challenges in isosorbide synthesis, especially when operating at elevated temperatures.[3][4]

Causality and Mechanism: The acid catalyst and high temperatures required for the double dehydration of sorbitol can also promote non-selective dehydration and condensation reactions.[5] Sugar-derived molecules like sorbitol, sorbitans, and even the target isosorbide can undergo further reactions, leading to the formation of complex, high-molecular-weight, furan-containing polymers (humins). These side reactions are accelerated at temperatures exceeding the optimal range. For instance, studies have shown that while 130 °C can provide a good reaction rate, increasing the temperature to 140 °C can significantly increase the rate of degradation reactions.[6]

Corrective Action Plan:

  • Temperature Optimization: Immediately reduce your reaction temperature. The ideal range is typically between 130-150 °C. It is critical to find the balance where the rate of the second dehydration (sorbitan to isosorbide) is favorable, but the rate of humin formation is minimized.[6][7]

  • Reaction Time Monitoring: Prolonged reaction times, even at optimal temperatures, can lead to product degradation. Monitor the reaction progress using a suitable technique (e.g., LC-MS, NMR of aliquots) and stop the reaction once the concentration of isosorbide plateaus.

  • Efficient Water Removal: The water generated during the reaction can participate in side reactions and affect catalyst performance. Conducting the reaction under a vacuum or with a Dean-Stark trap helps to continuously remove water, driving the equilibrium toward isosorbide and potentially allowing for lower reaction temperatures.[8]

  • Catalyst Selection: While strong homogeneous acids like H₂SO₄ are effective, they can be aggressive in promoting side reactions.[4] Consider using a solid acid catalyst (e.g., sulfated zirconia, acidic resins like Amberlyst-15), which can offer better selectivity and milder reaction conditions.[5][8]


Q2: My reaction seems to stall after the first dehydration. My primary isolated product is 1,4-sorbitan, not isosorbide. How can I drive the reaction to completion?

A: This is a common kinetic and thermodynamic hurdle. The first dehydration of sorbitol to the monocyclic 1,4-sorbitan is generally faster than the second, intramolecular cyclization to form the bicyclic isosorbide.[4] Your observation indicates that the reaction conditions are insufficient to overcome the activation energy of the second dehydration step effectively.

Causality and Mechanism: The overall reaction is a two-step process:

  • Step 1: Sorbitol → 1,4-Sorbitan + H₂O

  • Step 2: 1,4-Sorbitan → Isosorbide + H₂O

The second step requires a higher energy input and is often the rate-limiting step. Insufficient temperature, low catalyst activity, or catalyst deactivation can cause the reaction to stall at the intermediate stage.

Troubleshooting Workflow:

G cluster_causes Potential Causes cluster_solutions Recommended Solutions start Problem: High Sorbitan, Low Isosorbide cause1 Insufficient Temperature start->cause1 cause2 Low Catalyst Activity/ Concentration start->cause2 cause3 Catalyst Deactivation start->cause3 sol1 Gradually increase temperature (e.g., in 5-10°C increments) Monitor for degradation. cause1->sol1 If Temp < 130°C sol2 Increase catalyst loading. Consider a stronger acid catalyst. cause2->sol2 If catalyst loading is low sol3 Regenerate solid catalyst or use fresh batch. Ensure anhydrous conditions. cause3->sol3 If using recycled catalyst

Caption: Troubleshooting workflow for incomplete conversion to isosorbide.

Experimental Steps:

  • Verify Temperature: Ensure your reaction is being conducted within the optimal range of 130-150 °C.

  • Increase Catalyst Loading: If the temperature is adequate, consider increasing the catalyst loading (e.g., from 1% w/w to 2-3% w/w).[8] The acid catalyst is crucial for both dehydration steps.[2]

  • Extend Reaction Time: The second cyclization is slower. Continue monitoring the reaction for a longer duration to see if the conversion proceeds.

  • Ensure Anhydrous Starting Material: Water in the initial sorbitol can inhibit the catalyst and shift the equilibrium away from the products. Ensure your sorbitol is thoroughly dried before use.


Q3: I am using a solid acid catalyst, but its activity drops significantly after the first run. Why is this happening and how can I regenerate it?

A: The deactivation of heterogeneous catalysts is a well-documented issue in biomass conversion. The primary cause is the fouling of active sites by the deposition of carbonaceous by-products (humins) or strong adsorption of intermediates/products.[4][8]

Causality and Mechanism: The porous structure and active acid sites of catalysts like zeolites or sulfonic resins can become blocked by the high-molecular-weight polymers formed during the reaction. This physically prevents reactant molecules from reaching the active sites, leading to a sharp decline in catalytic efficiency.

Prevention and Regeneration Protocol:

  • Prevention:

    • Optimize Conditions: The best defense is to minimize the formation of fouling agents in the first place by carefully controlling temperature and reaction time, as described in Q1.

    • Solvent Washing: In some systems, washing the catalyst with a suitable solvent (e.g., ethanol, acetone) immediately after the reaction can remove some adsorbed species before they permanently block pores.

  • Regeneration Protocol (Calcination):

    • Filtration and Washing: After the reaction, filter the catalyst from the reaction mixture. Wash it thoroughly with a solvent like methanol or acetone to remove any residual organic material. Dry the catalyst in an oven at ~100 °C.

    • Calcination: Place the dried catalyst in a furnace. Slowly ramp the temperature (e.g., 5 °C/min) to a high temperature (typically 450-550 °C) under a flow of air or oxygen. This process is designed to burn off the deposited carbonaceous material.

    • Hold and Cool: Hold at the target temperature for 3-5 hours.

    • Cool Down: Allow the catalyst to cool down slowly to room temperature under a dry, inert atmosphere (like N₂) to prevent moisture adsorption. The catalyst should now have its activity restored.


Q4: My product analysis (NMR/LC-MS) shows significant amounts of isomers that are not the desired 1,4:3,6-dianhydro-D-glucitol (isosorbide). What are they and how can I avoid them?

A: Besides the desired product, the dehydration of sorbitol can lead to the formation of other anhydro-sugars, primarily 1,5-sorbitan and 2,5-sorbitan.[6] These are kinetic by-products that, once formed, are thermodynamic dead ends as they cannot undergo the second cyclization to form the desired fused furan ring system of isosorbide.

Causality and Mechanism: The formation of different anhydro-sugars depends on which hydroxyl groups on the sorbitol chain participate in the initial intramolecular cyclization. While the formation of a five-membered ring (1,4-sorbitan) is often favored, reaction conditions can influence the selectivity. The formation of six-membered rings (1,5-sorbitan) or alternative five-membered rings (2,5-sorbitan) is a competing pathway.

Reaction Pathway Diagram:

G Sorbitol Sorbitol Sorbitan14 1,4-Sorbitan (Key Intermediate) Sorbitol->Sorbitan14 1st Dehydration (Desired Path) Sorbitan_others 1,5-Sorbitan & 2,5-Sorbitan (Dead-End Byproducts) Sorbitol->Sorbitan_others Side Reaction Humins Humins / Polymers (Degradation Products) Sorbitol->Humins Isosorbide This compound (Desired Product) Sorbitan14->Isosorbide 2nd Dehydration (Desired Path) Sorbitan14->Humins Isosorbide->Humins

Caption: Reaction pathways in sorbitol dehydration.

Minimization Strategy: The selectivity towards 1,4-sorbitan, the precursor to isosorbide, is highly dependent on the catalyst and reaction conditions.

  • Catalyst Choice: The geometry and nature of the acid sites on a catalyst can influence which hydroxyl groups are activated. Heterogeneous catalysts with specific pore structures can offer higher selectivity than homogeneous acids.

  • Temperature Control: As with humin formation, higher temperatures can decrease selectivity. Adhering to the lower end of the effective temperature range (e.g., 130 °C) may favor the desired pathway.[6]

  • Purification: If formation of these isomers is unavoidable, they must be removed during purification. Isosorbide's high crystallinity is advantageous here. A well-executed recrystallization or vacuum distillation can effectively separate isosorbide from these less crystalline or lower-boiling point isomers.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the acid-catalyzed dehydration of sorbitol to isosorbide?

A: The reaction proceeds via a two-step acid-catalyzed intramolecular dehydration mechanism.

  • Protonation: An acid catalyst (H⁺) protonates one of the hydroxyl groups of sorbitol, converting it into a good leaving group (H₂O).

  • First Cyclization (Sorbitan Formation): A nucleophilic attack from another hydroxyl group on the same molecule displaces the water molecule, forming the first five-membered tetrahydrofuran ring. This results in the formation of 1,4-sorbitan.

  • Second Cyclization (Isosorbide Formation): The process repeats. A hydroxyl group on the sorbitan intermediate is protonated. A subsequent intramolecular nucleophilic attack from the remaining hydroxyl group on the other side of the chain closes the second ring, again displacing water and forming the final bicyclic this compound structure.[3]

Q2: How do I choose between a homogeneous and a heterogeneous acid catalyst?

A: The choice depends on the scale of your reaction, desired purity, and equipment. Both have distinct advantages and disadvantages.

Catalyst TypeExamplesProsCons
Homogeneous H₂SO₄, p-Toluenesulfonic acid (p-TSA)High activity, low cost, good reactant contact.[7]Difficult to separate from the product, corrosive, can lead to waste generation and lower selectivity.[4][7]
Heterogeneous Sulfonic resins (Amberlyst, Purolite), Sulfated Zirconia, ZeolitesEasily separable by filtration, recyclable, often more selective, suitable for continuous flow processes.[4][5]Higher initial cost, potential for deactivation by fouling, may have lower activity due to mass transfer limitations.[3][8]

For lab-scale research focused on high purity, a heterogeneous catalyst is often preferred for its ease of separation. For industrial-scale production, the choice involves a trade-off between the lower cost of homogeneous catalysts and the process simplification offered by heterogeneous ones.[3]

Q3: What are the most critical reaction parameters I need to control for a successful synthesis?

A: Based on extensive studies, the three most critical parameters are:

  • Temperature: Directly controls the reaction rate versus the rate of degradation. This is the most important parameter to optimize.[6]

  • Catalyst Loading: Determines the overall rate of conversion. Too little, and the reaction is impractically slow; too much can accelerate side reactions.[8]

  • Water Concentration: Both in the starting material and as a product. Its efficient removal is key to driving the reaction to completion.[8]

Q4: Can you provide a standard laboratory protocol for the synthesis and purification of isosorbide?

A: Certainly. The following is a representative protocol based on common literature procedures using a solid acid catalyst and vacuum distillation for purification.[6][8]

Experimental Protocol: Lab-Scale Synthesis and Purification of Isosorbide

Materials & Equipment:

  • D-Sorbitol (anhydrous)

  • Acid catalyst (e.g., Amberlyst-15 or p-TSA, 1-2% w/w relative to sorbitol)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller and thermocouple

  • Vacuum pump and gauge

  • Short-path distillation apparatus

  • Receiving flask (cooled in an ice bath)

Procedure:

  • Setup: Assemble the three-neck flask with the mechanical stirrer, thermocouple, and a connection to the vacuum line via a condenser.

  • Charging the Reactor: Add D-sorbitol to the flask, followed by the acid catalyst (e.g., for 100 g of sorbitol, add 1-2 g of catalyst).

  • Reaction:

    • Begin stirring and start heating the mixture to 130-140 °C.

    • Once the sorbitol melts and the temperature stabilizes, slowly apply vacuum (e.g., start at ~200 mbar and gradually decrease). The goal is to continuously distill the water as it is formed.

    • Monitor the reaction for 3-5 hours. The mixture will darken over time, which is normal to an extent. Excessive darkening indicates significant degradation.

  • Catalyst Removal (for solid catalysts):

    • Cool the reaction mixture until it is still viscous but manageable.

    • If using a solid catalyst, dissolve the crude product in a minimal amount of hot methanol or ethanol and filter to remove the catalyst.

    • Remove the solvent from the filtrate under reduced pressure.

  • Purification (Vacuum Distillation):

    • Transfer the crude, catalyst-free product to a short-path distillation apparatus.

    • Apply a high vacuum (<1 kPa or <10 mbar).

    • Slowly heat the distillation flask. Isosorbide will typically distill at temperatures between 180-200 °C under these conditions.[6]

    • Collect the clear, colorless distillate in a receiving flask cooled with an ice bath. The distilled isosorbide will solidify upon cooling.

  • Recrystallization (Optional, for higher purity):

    • The solidified distillate can be further purified by recrystallization from a suitable solvent like ethyl acetate or acetone to yield a highly pure, crystalline solid.

References

Technical Support Center: Synthesis of Hexahydrofuro[3,2-b]furan-3,6-diol (Isosorbide)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers and Innovators,

This guide serves as a dedicated resource for scientists and professionals engaged in the synthesis of Hexahydrofuro[3,2-b]furan-3,6-diol, a bio-derived platform chemical commonly known as Isosorbide.[1] The transformation of D-sorbitol into this valuable bicyclic diol via acid-catalyzed double dehydration is a cornerstone process for producing sustainable polymers and pharmaceutical intermediates.[2][3] However, achieving high yields consistently is a significant challenge, often hindered by competing side reactions, product degradation, and purification complexities.[3]

As your Senior Application Scientist, I have structured this support center to address the most common issues encountered in the lab. Here, we move beyond simple protocols to explore the causality behind experimental outcomes, offering robust, field-proven solutions to help you optimize your synthesis and maximize your yield.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most frequent obstacles and questions that arise during the synthesis of Isosorbide.

Q1: My reaction mixture is turning dark brown or black, and the final yield is significantly lower than expected. What is causing this degradation?

A1: Cause & Mitigation

This is a classic sign of product degradation and polymerization, which are highly temperature-dependent side reactions.[4] At elevated temperatures (often above 200-220°C), the desired product, Isosorbide, and its intermediates can undergo caramelization or polymerization, forming insoluble, high-molecular-weight compounds.[4][5]

Troubleshooting Steps:

  • Verify Temperature Control: Ensure your reaction temperature is accurately monitored and controlled. An overshoot, even for a short period, can initiate degradation. The optimal temperature is catalyst-dependent but generally falls within the 150-200°C range.[5][6]

  • Reduce Reaction Time: Prolonged exposure to high temperatures increases the likelihood of degradation. If your conversion is satisfactory but degradation is apparent, consider shortening the reaction time. For example, studies with sulfated zirconia catalysts show complete sorbitol conversion in under 2 hours at 150°C.[6]

  • Optimize Catalyst Loading: An excessively high concentration of a strong acid catalyst can accelerate degradation pathways alongside the desired dehydration. Perform a catalyst loading study to find the optimal balance between reaction rate and selectivity.

  • Consider a Milder Catalyst: Strong mineral acids like sulfuric acid are effective but can promote polymerization.[4] Switching to a solid acid catalyst, such as an acidic resin (e.g., Purolite CT269) or sulfated zirconia, can offer a more controlled reaction with a wider operating window, minimizing degradation.[4][6]

Q2: My sorbitol conversion is high, but the selectivity for Isosorbide is low. What are the main byproducts, and how can I improve selectivity?

A2: Cause & Mitigation

Low selectivity in this reaction is primarily due to the formation of undesired anhydrohexitols and stereoisomers. The reaction proceeds in two steps: sorbitol is first dehydrated to a monocyclic intermediate (sorbitan), which is then dehydrated to the bicyclic Isosorbide.[2]

  • Undesired Intermediates: Sorbitol can form several sorbitan isomers (e.g., 1,5-sorbitan and 2,5-sorbitan) that are thermodynamic sinks and do not readily convert to Isosorbide.[5] The desired pathway proceeds through 1,4-sorbitan and 3,6-sorbitan.[4]

  • Stereoisomer Formation: Under certain conditions, epimerization of sorbitol to its isomers (like mannitol and iditol) can occur, which then dehydrate to form Isomannide and Isoidide, respectively.[5]

Troubleshooting Steps:

  • Catalyst Selection is Key: The catalyst's pore structure and acid site properties play a crucial role. Catalysts with appropriate spatial constraints can favor the formation of the necessary 1,4-sorbitan intermediate. Heterogeneous catalysts like sulfated zirconia and certain zeolites have shown high selectivity.[6][7]

  • Optimize Reaction Conditions: Temperature influences not only degradation but also the equilibrium between sorbitan isomers. A systematic study of the reaction temperature can reveal an optimal point where the rate of the second dehydration (sorbitan to Isosorbide) is maximized relative to the formation of dead-end intermediates.

  • Efficient Water Removal: The dehydration reactions are reversible. Applying a vacuum or using a system that efficiently removes water as it is formed will drive the reaction toward the doubly dehydrated product, Isosorbide, improving overall yield and selectivity.[8][9]

Below is a decision tree to guide your troubleshooting process for low yield.

G start Low Isosorbide Yield check_conversion Is Sorbitol Conversion High? start->check_conversion check_color Is Reaction Mixture Dark? check_conversion->check_color Yes low_conv Low Conversion check_conversion->low_conv No low_selectivity Low Selectivity check_color->low_selectivity No degradation Degradation/Polymerization check_color->degradation Yes action_rate Increase Temp. or Catalyst Activity low_conv->action_rate action_selectivity Optimize Catalyst & Water Removal low_selectivity->action_selectivity action_degradation Lower Temp. or Reduce Reaction Time degradation->action_degradation G cluster_synthesis Synthesis cluster_purification Purification Sorbitol Sorbitol Reaction Acid-Catalyzed Dehydration Sorbitol->Reaction Crude Crude Isosorbide (~70-80% Purity) Reaction->Crude Distill Vacuum Distillation Crude->Distill Purify Recrystal Recrystallization Distill->Recrystal IonEx Ion Exchange (Optional Polishing) Recrystal->IonEx Final High-Purity Isosorbide (>99.5%) IonEx->Final

References

Technical Support Center: Hexahydrofuro[3,2-b]furan-3,6-diol (Isosorbide) Production Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Hexahydrofuro[3,2-b]furan-3,6-diol, commonly known as isosorbide, is a bio-based platform chemical derived from sorbitol.[1] Its rigid, bicyclic structure makes it a valuable monomer for producing high-performance polymers like polyesters, polycarbonates, and polyurethanes, offering a sustainable alternative to petroleum-based analogues. However, transitioning isosorbide production from the laboratory bench to an industrial scale presents significant challenges related to reaction selectivity, catalyst efficiency, and product purification.[2][3] This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the scale-up of isosorbide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for producing isosorbide?

A: Isosorbide is produced via a double acid-catalyzed dehydration of D-sorbitol.[1] The reaction proceeds sequentially: sorbitol first undergoes an intramolecular cyclodehydration to form an intermediate, 1,4-sorbitan (or 3,6-sorbitan), which then undergoes a second intramolecular cyclodehydration to yield the final bicyclic diol, isosorbide.[4][5]

Q2: What are the primary challenges in scaling up isosorbide production?

A: The main hurdles in industrial-scale production are:

  • Controlling Selectivity: Suppressing the formation of undesirable isomers (like 1,5-sorbitan and 2,5-mannitan) and colored byproducts is critical.[5][6]

  • Catalyst Management: Using homogeneous acids like H₂SO₄ complicates product separation and causes equipment corrosion, while heterogeneous catalysts can suffer from deactivation.[7][8][9]

  • Product Purification: Isosorbide has a high boiling point and is highly hydrophilic, making purification by standard distillation difficult and energy-intensive.[1] Achieving high purity ( >99.5%) often requires multiple, costly steps like vacuum distillation and recrystallization.[1][10]

  • Process Optimization: Moving from batch to continuous-flow systems for improved efficiency and safety presents its own set of design and operational challenges.[4][5]

Q3: Why is the choice of acid catalyst so critical?

A: The acid catalyst's strength and type directly influence reaction rate and selectivity. Strong mineral acids (e.g., H₂SO₄) are effective but can lead to charring, polymerization, and the formation of colored impurities at the high temperatures required.[9][11] Heterogeneous solid acid catalysts (e.g., zeolites, sulfated zirconia, acidic resins) are preferred for scale-up as they are more easily separated from the reaction mixture, reduce corrosion issues, and can be regenerated.[7][8][12] However, their performance is highly dependent on pore structure, acidity, and thermal stability.[13]

Q4: What purity level is typically required for polymerization applications?

A: For polymerization, isosorbide purity must typically be at least 99.5%, and often higher ( >99.8%).[10] Impurities, especially monofunctional isomers or residual acids, can act as chain terminators or catalysts for degradation, negatively impacting the final polymer's molecular weight, color, and thermal stability. Colorless, highly pure isosorbide is essential for producing high-quality, transparent polymers.[10]

Troubleshooting Guide: From Reaction to Final Product

This section addresses specific problems encountered during the scale-up process, providing explanations for the underlying causes and actionable protocols for resolution.

Part 1: The Reaction Phase
Problem 1.1: Low Isosorbide Yield with High Conversion of Sorbitol

Q: My sorbitol is fully consumed, but the yield of isosorbide is significantly below the expected 75-85%. What is happening?

A: This classic issue points directly to a lack of selectivity in the second dehydration step or the formation of degradation byproducts.

Causality: High temperatures or excessive catalyst acidity can promote side reactions. Instead of the desired second cyclization of 1,4-sorbitan to isosorbide, alternative dehydration pathways can lead to undesired isomers like 1,5-sorbitan or 2,5-sorbitan, which are dead-end byproducts.[6] Furthermore, prolonged exposure to harsh acidic conditions can cause polymerization or fragmentation of sorbitol and its derivatives, leading to soluble oligomers and insoluble, dark-colored materials known as humins.[14]

Troubleshooting Protocol:

  • Optimize Reaction Temperature: Systematically lower the reaction temperature in 5-10°C increments. While this may slow the reaction rate, it can dramatically improve selectivity for isosorbide. The rate-determining step is the second dehydration, which has a higher activation energy.[4]

  • Adjust Catalyst Loading: Reduce the concentration of your acid catalyst. For homogeneous catalysts, this is straightforward. For heterogeneous catalysts, reducing the catalyst-to-sorbitol ratio can minimize non-selective surface reactions.

  • Implement In-Process Water Removal: The dehydration reaction produces two moles of water per mole of isosorbide. This water can inhibit the reaction and, at high temperatures, participate in side reactions. Applying a vacuum or using a Dean-Stark apparatus (for solvent-based systems) to remove water as it forms can drive the equilibrium toward the product and improve yield.

  • Analytical Verification: Use HPLC or GC-MS to analyze the crude reaction mixture. Identify the major byproducts. The presence of specific isomers will confirm selectivity issues, while a broad, unresolved hump suggests polymerization.

Problem 1.2: Catalyst Deactivation (for Heterogeneous Catalysts)

Q: My solid acid catalyst (e.g., zeolite, resin) works well for the first few runs but then shows a significant drop in activity. Why?

A: Catalyst deactivation is a common challenge in continuous or multi-batch operations. The primary causes are coking and active site poisoning.

Causality:

  • Coking: At elevated temperatures, carbohydrate-derived molecules can polymerize on the catalyst surface, forming carbonaceous deposits (coke or humins) that physically block the catalyst's pores and cover the active acid sites.[14]

  • Leaching/Poisoning: For some catalysts, the active species (e.g., sulfonate groups on a resin) can leach into the reaction medium, especially at high temperatures.[13] Impurities in the sorbitol feed can also adsorb irreversibly to the active sites, poisoning the catalyst.

Troubleshooting Workflow:

G start Low Catalyst Activity Detected check_coking Analyze spent catalyst by TGA/SEM start->check_coking coking_yes Significant carbon deposition found check_coking->coking_yes Yes coking_no No significant coking check_coking->coking_no No regen_protocol Develop Regeneration Protocol: - Controlled air calcination - Solvent washing coking_yes->regen_protocol check_leaching Analyze reaction filtrate for active species (e.g., sulfur) coking_no->check_leaching optimize_cond Optimize Reaction Conditions: - Lower temperature - Increase flow rate (for continuous) regen_protocol->optimize_cond leaching_yes Active species detected check_leaching->leaching_yes Yes leaching_no No leaching detected check_leaching->leaching_no No select_catalyst Select more robust catalyst (e.g., higher thermal stability) leaching_yes->select_catalyst check_feed Analyze sorbitol feed for impurities leaching_no->check_feed

Caption: Troubleshooting workflow for catalyst deactivation.

Part 2: Purification Phase
Problem 2.1: Final Product is Yellow or Brown

Q: After distillation, my isosorbide is not colorless. How can I remove the color impurities?

A: Color formation is a persistent issue, arising from trace amounts of thermally unstable byproducts and degradation products formed during the high-temperature distillation process.

Causality: The color is typically due to conjugated unsaturated compounds or furanic derivatives that are difficult to separate from isosorbide due to similar boiling points. These impurities may be present in the crude product or form during purification if the temperature is too high or residence time is too long.

Troubleshooting Protocol: A Multi-Step Purification Train

High-purity, colorless isosorbide often requires more than a single purification step. A common industrial approach involves a sequence of techniques.[15][16]

  • Pre-Treatment with a Reducing Agent: Before distillation, add a small amount (e.g., 0.1-0.5 wt%) of a mild reducing agent like sodium borohydride (NaBH₄).[10] This can reduce chromophoric aldehydes and ketones to colorless alcohols.

    • Step 1: Dissolve the crude isosorbide in a suitable solvent like ethanol or methanol.

    • Step 2: Add NaBH₄ portion-wise at room temperature and stir for 1-2 hours.

    • Step 3: Quench the reaction carefully with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Fractional Vacuum Distillation: This is the primary method for bulk impurity removal.[15]

    • Key Parameters: A deep vacuum ( <10 mmHg) is essential to lower the boiling point and prevent thermal degradation.[1]

    • Equipment: Use a distillation column with structured packing to improve separation efficiency.

    • Foreshot and Tails: Collect a "foreshot" fraction to remove volatile impurities and leave a "tails" fraction in the reboiler to concentrate heavy, colored compounds.

  • Melt Crystallization or Solvent Recrystallization: This is the final polishing step to achieve >99.8% purity and excellent color.[10][15]

    • Melt Crystallization: Involves partially melting the distilled solid and then slowly cooling it to allow pure isosorbide crystals to form, leaving impurities concentrated in the remaining liquid phase.[10]

    • Solvent Recrystallization: Dissolve the distilled isosorbide in a hot solvent (lower aliphatic alcohols like methanol or ethanol are effective) and allow it to cool slowly.[10] The pure product will crystallize out, leaving colored impurities in the mother liquor.

Purification StepPrimary GoalKey Parameters/ReagentsExpected Outcome
1. Chemical Treatment Reduction of color bodiesSodium Borohydride (NaBH₄)Lighter colored crude material
2. Vacuum Distillation Bulk separation<10 mmHg vacuum, 160-180°CRemoves isomers and heavy ends
3. Recrystallization Final polishingMethanol, Ethanol, or Melt>99.5% Purity, Colorless solid
Problem 2.2: Low Purity After Distillation and Crystallization

Q: My final product purity, as measured by DSC or GC, is stuck at 98-99% and I can't improve it. What are the likely culprits?

A: Achieving that final percentage point of purity requires removing close-boiling or co-crystallizing isomers.

Causality: The most common and difficult-to-remove impurities are the stereoisomers of isosorbide: isomannide and isoidide. These are formed from the corresponding sorbitol isomers (mannitol and iditol) if they are present in the initial feedstock, or through in-situ isomerization under harsh reaction conditions. They have very similar physical properties to isosorbide, making separation challenging.

Troubleshooting Protocol:

  • Analyze the Feedstock: First, verify the purity of your D-sorbitol starting material. Use HPLC to quantify any mannitol or iditol content. Sourcing higher purity sorbitol is the most effective preventative measure.

  • Optimize Distillation Efficiency:

    • Increase Column Height/Packing: Use a longer packed column or a spinning band distillation apparatus at the lab/pilot scale to increase the number of theoretical plates and improve separation.

    • Increase Reflux Ratio: Operate the distillation at a higher reflux ratio. This increases the contact time between vapor and liquid phases, enhancing separation, although it will reduce throughput.

  • Refine Recrystallization:

    • Solvent Screening: Test different solvent systems. A mixture of solvents (e.g., ethanol/ethyl acetate) might provide better selectivity for crystallizing only the desired isosorbide isomer.

    • Controlled Cooling: Implement a very slow, programmed cooling ramp. Rapid cooling traps impurities within the crystal lattice. Seeding the solution with pure isosorbide crystals can also promote selective crystallization.

  • Consider Chromatographic Separation: For very high-purity applications (e.g., pharmaceuticals), preparative chromatography may be necessary, although this is generally too expensive for bulk polymer applications.[17]

Logical Flow for Purity Enhancement:

Caption: Decision process for improving final product purity.

References

Technical Support Center: Optimization of Hexahydrofuro[3,2-b]furan-3,6-diol (Isosorbide) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Hexahydrofuro[3,2-b]furan-3,6-diol, a bio-derived bicyclic diol commonly known as Isosorbide. This document is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Overview of Isosorbide Synthesis

Isosorbide is a valuable, non-toxic, and biodegradable platform chemical derived from renewable resources.[1] It is produced via a double dehydration reaction of sorbitol, which is itself obtained from the hydrogenation of glucose. The synthesis is typically acid-catalyzed and involves the formation of an intermediate, 1,4-sorbitan, before the second cyclization yields the final isosorbide product.[2][3] While the reaction appears straightforward, achieving high yield and purity is a significant technical challenge due to competing side reactions.[3][4]

This guide will walk you through the critical parameters that govern the reaction's success and provide a structured approach to troubleshooting.

Reaction Pathway: The Double Dehydration of Sorbitol

The acid-catalyzed conversion of sorbitol to isosorbide is a sequential process. Understanding this pathway is crucial for optimization, as reaction conditions must be tuned to favor the formation of the desired intermediate and final product while suppressing the formation of unwanted byproducts.

ReactionPathway Sorbitol Sorbitol Sorbitan_1_4 1,4-Sorbitan (Key Intermediate) Sorbitol->Sorbitan_1_4 - H₂O (k₁) Sorbitan_isomers 1,5- & 2,5-Sorbitan (Dead-end Intermediates) Sorbitol->Sorbitan_isomers - H₂O (Side Reaction) Isosorbide Isosorbide (Desired Product) Sorbitan_1_4->Isosorbide - H₂O (k₂) Humins Humins (Degradation Products) Sorbitan_1_4->Humins Degradation (k₄) Isosorbide->Humins Degradation (k₅) Troubleshooting Start Problem: Low Isosorbide Yield Check_Conversion 1. Analyze Sorbitol Conversion (LC-MS/NMR) Start->Check_Conversion Low_Conversion Conversion is Low (<95%) Check_Conversion->Low_Conversion High_Conversion Conversion is High (>95%) Check_Conversion->High_Conversion Cause_Low_Conv Potential Causes: - Insufficient Catalyst Activity - Temperature Too Low - Reaction Time Too Short Low_Conversion->Cause_Low_Conv Check_Byproducts 2. Analyze Byproduct Profile (NMR/LC-MS) High_Conversion->Check_Byproducts Solution_Low_Conv Solutions: - Increase catalyst loading - Use a more active catalyst - Increase reaction temperature - Extend reaction time Cause_Low_Conv->Solution_Low_Conv Cause_High_Byproducts Potential Causes: - Temperature Too High - Reaction Time Too Long - Catalyst has poor selectivity Check_Byproducts->Cause_High_Byproducts Solution_High_Byproducts Solutions: - Decrease reaction temperature - Optimize reaction time - Choose a more selective catalyst - Ensure efficient water removal Cause_High_Byproducts->Solution_High_Byproducts ProtocolWorkflow Start Start Setup 1. Add Sorbitol and Catalyst to a pre-heated flask Start->Setup React 2. Heat at 150°C with vigorous stirring Setup->React Monitor 3. Monitor reaction (e.g., by TLC or NMR) React->Monitor Quench 4. Quench reaction with water or methanol Monitor->Quench Filter 5. Filter to remove heterogeneous catalyst Quench->Filter Concentrate 6. Concentrate filtrate under reduced pressure Filter->Concentrate Purify 7. Purify by vacuum distillation or recrystallization Concentrate->Purify End End Purify->End

References

Technical Support Center: Troubleshooting Diastereoselectivity in Furan Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diastereoselective furan ring formation. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in controlling stereochemistry during the synthesis of furan-containing molecules. Here, we address common issues in a practical question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Troubleshooting Guide

This section delves into specific problems you might be facing in the lab and offers targeted advice.

Q1: My furan annulation reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?

A1: Achieving high diastereoselectivity is a common challenge and often requires a multi-faceted approach. A low d.r. suggests that the transition states leading to the different diastereomers are very close in energy. Here’s a systematic approach to troubleshoot this:

  • Re-evaluate Your Reaction Conditions:

    • Temperature: Lowering the reaction temperature is often the first and most effective step. Lower temperatures can amplify small energy differences between diastereomeric transition states, favoring the formation of the thermodynamically more stable product.

    • Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. A solvent screen is highly recommended. Non-polar solvents may favor less polar transition states, while polar or coordinating solvents can stabilize charged intermediates or interact with catalysts and substrates.

    • Catalyst/Reagent Stoichiometry: The amount of catalyst or reagent can be critical. For Lewis acid-catalyzed reactions, for example, varying the loading can impact the extent of substrate activation and the geometry of the transition state.

  • Substrate Control vs. Reagent Control:

    • Substrate-Induced Diastereoselectivity: If your substrate already contains stereocenters, their proximity to the reaction center can influence the facial selectivity of the incoming reagent. Analyze the steric and electronic environment around the reacting centers. It might be possible to modify a remote part of the molecule to indirectly influence the stereochemical outcome.

    • Reagent-Controlled Diastereoselectivity: If substrate control is weak, the choice of reagent becomes paramount. This is where you can introduce external chiral information.

      • Chiral Auxiliaries: Covalently attaching a chiral auxiliary to your substrate can provide a strong steric bias, directing the approach of the reagent. Common auxiliaries like Evans oxazolidinones or pseudoephedrine amides are excellent starting points.

      • Chiral Catalysts: Employing a chiral Lewis acid or an organocatalyst can create a chiral environment around the substrate, leading to enantioselective and often diastereoselective transformations.

  • Kinetic vs. Thermodynamic Control:

    • Determine if your reaction is under kinetic or thermodynamic control. Kinetically controlled reactions favor the product that is formed fastest (lower activation energy), while thermodynamically controlled reactions favor the most stable product. Running the reaction at a lower temperature for a shorter time often favors the kinetic product. Conversely, higher temperatures and longer reaction times can allow for equilibration to the thermodynamic product.

Q2: I'm attempting a Diels-Alder reaction with a furan diene, but the endo/exo selectivity is poor. How can I improve this?

A2: The Diels-Alder reaction with furan is notoriously susceptible to reversibility, which often leads to poor diastereoselectivity. Here are some strategies to address this:

  • Promote the Kinetic Product (Endo):

    • Lewis Acid Catalysis: Lewis acids can coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction. This often favors the formation of the kinetically preferred endo adduct. Common Lewis acids to screen include TiCl₄, ZnCl₂, and various lanthanide triflates.

    • Lower Reaction Temperature: As with many stereoselective reactions, lower temperatures will favor the kinetic product.

  • Favor the Thermodynamic Product (Exo):

    • Higher Reaction Temperature: If the exo product is desired, running the reaction at a higher temperature can facilitate the retro-Diels-Alder reaction of the less stable endo adduct, allowing the reaction to equilibrate to the more stable exo product.

    • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can lead to a phase change from liquid to solid as the product precipitates. This can trap the initial product, preventing equilibration and sometimes leading to high diastereoselectivity.

  • Structural Modifications:

    • Electron-Withdrawing Groups on the Dienophile: Increasing the reactivity of the dienophile with electron-withdrawing groups can make the forward reaction more favorable and less prone to retro-Diels-Alder.

    • Substituents on the Furan: The electronic nature of substituents on the furan ring can also influence reactivity and selectivity.

Q3: My Achmatowicz reaction is giving me a mixture of diastereomers at the newly formed stereocenter. What are the key parameters to optimize?

A3: The Achmatowicz reaction, an oxidative rearrangement of furfuryl alcohols to dihydropyranones, is a powerful tool for carbohydrate synthesis. However, controlling the stereochemistry at the anomeric carbon can be challenging.

  • Oxidizing Agent: The choice of oxidant can influence the diastereoselectivity. Common oxidants include m-CPBA, NBS, and bromine in methanol. A screen of different oxidants is a good starting point.

  • Solvent and Temperature: The solvent and temperature play a crucial role in the cyclization step. For instance, in the formation of t-butyl carbonate derivatives, low temperatures (e.g., -78 °C) can selectively yield the α-anomer, while room temperature may result in a 1:1 mixture.

  • Protecting Groups: The nature of the protecting group on the furfuryl alcohol can influence the facial selectivity of the oxidation and subsequent cyclization.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions related to diastereoselectivity in furan ring formation.

What is the fundamental difference between diastereoselectivity and enantioselectivity?

Diastereoselectivity refers to the preferential formation of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. Enantioselectivity, on the other hand, is the preferential formation of one enantiomer over its mirror image. Enantiomers have identical physical properties except for their interaction with plane-polarized light.

How do steric and electronic effects influence diastereoselectivity?

Steric and electronic effects are the primary drivers of diastereoselectivity.

  • Steric Effects: This refers to the spatial arrangement of atoms. A bulky substituent on a substrate or reagent will favor approach from the less hindered face, leading to the formation of a specific diastereomer.

  • Electronic Effects: These arise from the distribution of electron density in a molecule. Electron-donating or electron-withdrawing groups can influence the stability of transition states through electrostatic interactions, favoring one reaction pathway over another.

When should I consider using a chiral auxiliary?

A chiral auxiliary is a good strategy when you have an achiral substrate and want to induce stereocontrol in a reaction that creates a new stereocenter. The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of the reaction, and is then cleaved to reveal the desired chiral product. This method is particularly useful when a suitable chiral catalyst for the desired transformation is not available.

Can computational chemistry help in predicting diastereoselectivity?

Yes, computational methods can be a powerful tool for predicting and understanding diastereoselectivity. By modeling the transition state energies of the pathways leading to different diastereomers, it is often possible to predict which product will be favored. This can save significant experimental time and resources by guiding the choice of substrates, reagents, and reaction conditions.

Experimental Protocols & Data

Table 1: Effect of Lewis Acid and Solvent on Endo/Exo Selectivity in a Furan Diels-Alder Reaction
EntryLewis Acid (eq.)SolventTemp (°C)endo:exo Ratio
1NoneToluene801:1.5
2ZnCl₂ (1.0)CH₂Cl₂05:1
3TiCl₄ (1.0)CH₂Cl₂-7815:1
4Sc(OTf)₃ (0.1)Toluene258:1

Data is representative and will vary based on specific substrates.

Protocol: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction of Furan
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the dienophile (1.0 mmol) and the chosen anhydrous solvent (5 mL).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the Lewis acid (e.g., a 1.0 M solution of TiCl₄ in CH₂Cl₂, 1.0 mL, 1.0 mmol) to the stirred solution.

  • After 15 minutes, add freshly distilled furan (3.0 mmol) dropwise.

  • Monitor the reaction by TLC or GC-MS until the dienophile is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the cycloadducts.

  • Determine the endo:exo ratio by ¹H NMR analysis of the crude product.

Diagrams

Troubleshooting_Diastereoselectivity cluster_factors Primary Factors to Investigate cluster_conditions Condition Optimization cluster_control Control Strategy cluster_reagent_ctrl Reagent Options start Low Diastereoselectivity conditions Reaction Conditions start->conditions control Stereocontrol Source start->control thermo Thermodynamic vs. Kinetic start->thermo temp Temperature conditions->temp solvent Solvent conditions->solvent stoich Stoichiometry conditions->stoich substrate_ctrl Substrate Control control->substrate_ctrl reagent_ctrl Reagent Control control->reagent_ctrl auxiliary Chiral Auxiliary reagent_ctrl->auxiliary catalyst Chiral Catalyst reagent_ctrl->catalyst

Caption: A flowchart for troubleshooting poor diastereoselectivity.

Diels_Alder_Selectivity cluster_endo Favoring Endo (Kinetic) cluster_exo Favoring Exo (Thermodynamic) title Improving Endo/Exo Selectivity in Furan Diels-Alder lewis_acid Lewis Acid Catalysis low_temp Low Temperature high_temp High Temperature solvent_free Solvent-Free Conditions

"preventing polymerization during the synthesis of furan-based diols"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of furan-based diols. This guide is designed for researchers, scientists, and drug development professionals who are working with these valuable bio-based platform chemicals. The synthesis of diols like 2,5-bis(hydroxymethyl)furan (BHMF) is often challenged by the inherent reactivity of the furan ring, which can lead to undesirable polymerization and the formation of dark, insoluble byproducts known as humins.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and ensure the synthesis of high-purity, stable furan-based diols.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction mixture turned dark brown or black, and my final yield of the furan diol is very low. What is happening and how can I fix it?

Answer:

Probable Cause: The dark coloration is a classic indicator of polymerization and the formation of humins. The furan ring is electron-rich and highly susceptible to acid-catalyzed polymerization.[2] Under acidic conditions, the furan ring can be protonated, creating a reactive electrophile that attacks other furan molecules. This process initiates a chain reaction leading to conjugated, high-molecular-weight polymers that are intensely colored and often insoluble.[3][4] This side reaction consumes your starting material and desired product, leading to significantly reduced yields.

Recommended Solutions:

  • Control the Acidity: The primary culprit is often excess acid.

    • Catalyst Choice: If you are synthesizing a diol via reduction of a precursor like 5-hydroxymethylfurfural (HMF), avoid strongly acidic conditions. While HMF itself is often produced under acidic conditions from sugars, the subsequent reduction to 2,5-bis(hydroxymethyl)furan (BHMF) should be performed under neutral or mildly basic conditions if possible.[5][6]

    • Immediate Quenching: If an acidic catalyst is unavoidable, it is critical to neutralize the reaction mixture immediately upon completion. A weak base, such as sodium bicarbonate or potassium carbonate, can be used to quench the acid before it initiates polymerization during workup or purification.

    • Buffered Systems: Consider using a buffered reaction medium to maintain a stable pH throughout the synthesis.

  • Optimize Reaction Temperature: High temperatures accelerate the rate of polymerization.[7]

    • Lower the Temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. While higher temperatures can speed up the desired transformation, they disproportionately favor the polymerization side reaction. Studies on polyurethane synthesis using BHMF have noted that side reactions become significant at temperatures above 140 °C.[1]

    • Monitor for Exotherms: Be aware of potential exothermic events during the reaction which can create localized hot spots, promoting degradation. Ensure adequate stirring and external cooling if necessary.

  • Solvent Selection: The choice of solvent can influence the stability of furan compounds.

    • Protic vs. Aprotic: Protic solvents, especially water, can participate in ring-opening reactions, another pathway to degradation.[4] Using an aprotic solvent may offer greater stability.

    • Stabilizing Solvents: Certain alcohols, like methanol, have been shown to suppress polymerization by stabilizing reactive intermediates (e.g., aldehydes) as acetals, preventing them from participating in condensation reactions.[8]

Question 2: My purified furan diol is initially a white solid but turns yellow or brown upon storage. How can I improve its stability?

Answer:

Probable Cause: Discoloration upon storage indicates slow degradation or oxidation of the purified product. This is typically caused by one of two factors:

  • Trace Acidity: Even minuscule amounts of residual acid from the synthesis or workup can catalyze degradation over time.

  • Air Oxidation: Furan compounds can be susceptible to oxidation, especially in the presence of light and air.

Recommended Solutions:

  • Thorough Purification: Ensure all acidic residues are removed.

    • Aqueous Wash: Wash the organic extract of your product with a dilute solution of a weak base (e.g., 5% sodium bicarbonate solution) followed by brine and deionized water until the aqueous layer is neutral.

    • Recrystallization: Recrystallization is an excellent method for removing impurities, including trapped acids.

  • Use of Stabilizers: For long-term storage, adding a stabilizer is highly recommended.

    • Antioxidants: Phenolic antioxidants like butylated hydroxytoluene (BHT) are commonly used to inhibit oxidation of furan compounds.[9] A small amount (e.g., 50-200 ppm) is typically sufficient.

    • Amine-based Inhibitors: Hindered amines, such as phenylenediamines, have also been shown to be effective inhibitors of oxidation and polymerization in furan compounds.[10]

  • Proper Storage Conditions:

    • Inert Atmosphere: Store the purified diol under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Low Temperature: Store at reduced temperatures (e.g., in a refrigerator or freezer at <4 °C) to slow the rate of any potential degradation reactions.

    • Protect from Light: Use an amber vial or store the container in the dark to prevent photo-oxidation.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary mechanisms leading to unwanted polymerization during furan diol synthesis?

The polymerization of furan derivatives is complex, but it is primarily driven by acid catalysis. The two main competing mechanisms are:

  • Electrophilic Aromatic Substitution: The furan ring is protonated by an acid, forming a stabilized carbocation. This cation is a potent electrophile that can attack the electron-rich C5 position of another furan molecule. Subsequent dehydration leads to the formation of a dimer, which can continue to react, forming long-chain polymers.[2][11] This is the dominant pathway for the formation of dark, insoluble humins.

  • Ring-Opening Polymerization: In the presence of water, the protonated furan ring can undergo hydrolysis, leading to ring-opening and the formation of 1,4-dicarbonyl compounds like succinaldehyde.[8] These highly reactive aldehydes can then undergo aldol condensation reactions, also leading to oligomers and polymers.[4]

The diagram below illustrates the initial steps of the acid-catalyzed polymerization pathway.

G cluster_initiation Initiation cluster_propagation Propagation Furan Furan Ring (on Diol Precursor) ProtonatedFuran Protonated Furan (Reactive Carbocation) Furan->ProtonatedFuran + H+ H_ion H+ AnotherFuran Second Furan Molecule Dimer Dimer Intermediate ProtonatedFuran->Dimer + Second Furan Molecule Polymer ---> Polymer Chain Dimer->Polymer

Caption: Acid-catalyzed polymerization of furan rings.

FAQ 2: Are there milder, alternative synthesis methods that inherently avoid polymerization?

Yes, biocatalytic methods are an excellent alternative to traditional chemical routes and are gaining significant attention for their mild reaction conditions and high selectivity.

  • Enzymatic Reduction: The synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) from 5-hydroxymethylfurfural (HMF) can be achieved with very high yields (up to 99%) using enzymes like alcohol dehydrogenases expressed in whole-cell biocatalysts such as Saccharomyces cerevisiae or Kluyveromyces marxianus.[1][12] These reactions are typically run in aqueous buffers at or near room temperature, completely avoiding the harsh acidic or high-temperature conditions that cause polymerization.[12]

  • Enzymatic Polymerization: For creating polyester diols, enzymatic catalysis using lipases, such as immobilized Candida antarctica Lipase B (CalB), has been successfully employed.[13][14][15] This method allows for the polycondensation of furan-based diesters and diols under mild conditions, often solvent-free or in bio-based solvents, leading to oligomer diols with excellent control over the end-groups and minimal degradation.[13][16][17]

The table below compares a typical chemical reduction with an enzymatic approach for BHMF synthesis.

ParameterChemical Reduction (e.g., NaBH₄)Enzymatic Reduction (Whole-Cell)
Typical Reagent Sodium Borohydride (NaBH₄)Glucose (as co-substrate for cofactor regeneration)
Solvent Alcohols (e.g., Methanol, Ethanol)Aqueous Buffer
Temperature 0 °C to Room Temperature25-37 °C
pH Often requires careful pH controlNear neutral (e.g., pH 7.0)
Yield Good to excellent, but side reactions possibleExcellent to quantitative (>95%)[1][12]
Polymerization Risk Low to moderate, depends on workupVirtually nonexistent
Reference [5][6][12]

FAQ 3: What analytical techniques are best for detecting and quantifying polymer formation?

Detecting polymerization early is key to optimizing your reaction. A multi-technique approach is often best.

  • Gas Chromatography (GC):

    • Use: GC is excellent for quantifying the consumption of your starting material and the formation of your target diol. A decrease in the expected product concentration often correlates with the formation of non-volatile polymers.

    • Method: GC coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) is standard.[18][19]

    • Limitation: Polymers and humins are non-volatile and will not elute from the GC column, so you can only infer their formation by mass balance, not detect them directly.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Use: ¹H and ¹³C NMR can provide structural information. The appearance of broad, unresolved signals in the baseline, particularly in the aromatic and aliphatic regions, is a strong indicator of oligomer/polymer formation.

    • Method: Comparing the NMR of a crude reaction mixture to that of a pure standard can reveal these polymeric signals.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC):

    • Use: This is the most direct method for observing the formation of higher molecular weight species.

    • Method: The crude reaction mixture is passed through a GPC column, which separates molecules by size. The appearance of peaks at earlier elution times than your monomer and diol directly confirms the presence of oligomers and polymers and allows for an estimation of their molecular weight distribution.

  • UV-Visible Spectroscopy:

    • Use: A simple and rapid qualitative check.

    • Method: The formation of conjugated polymeric systems (humins) leads to strong absorbance in the visible region of the spectrum. Taking a UV-Vis spectrum of your reaction solution and observing the development of absorbance at longer wavelengths (>400 nm) is a clear sign of polymerization.

Section 3: Protocols & Methodologies

Protocol 1: Optimized Chemical Synthesis of 2,5-Bis(hydroxymethyl)furan (BHMF) from HMF

This protocol for the reduction of 5-hydroxymethylfurfural (HMF) using sodium borohydride incorporates steps to minimize polymerization.

Materials:

  • 5-hydroxymethylfurfural (HMF)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 5% HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated NaCl (brine) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve HMF (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration). Cool the flask to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 30 minutes. Causality Note: Portion-wise addition at 0 °C controls the exothermic reaction and prevents localized heating that could degrade the furan ring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Quenching (Critical Step): Once the reaction is complete, very slowly and carefully add 5% HCl solution dropwise at 0 °C to quench the excess NaBH₄. Monitor the pH and add acid until the solution is approximately pH 7. Causality Note: This step neutralizes the basic methoxide formed during the reaction. Over-acidification must be avoided as it will immediately trigger polymerization.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator, keeping the bath temperature below 40 °C.

  • Extraction: To the resulting aqueous residue, add ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution, and then with brine. Causality Note: The bicarbonate wash is a crucial step to remove any trace acidity that could compromise product stability.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude BHMF, typically as a white to off-white solid.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain high-purity BHMF.

The following diagram illustrates the troubleshooting workflow for this synthesis.

G Start Start Synthesis Check_Color Reaction Mixture Dark Brown/Black? Start->Check_Color Low_Yield Final Yield Low? Check_Color->Low_Yield No Troubleshoot_Acid Probable Cause: Acid-Catalyzed Polymerization Check_Color->Troubleshoot_Acid Yes Success High Yield, Pure Product Low_Yield->Success No Troubleshoot_Temp Probable Cause: High Temperature Low_Yield->Troubleshoot_Temp Yes Solution_Acid Solutions: 1. Check Quench pH (Target ~7) 2. Ensure Bicarbonate Wash 3. Use Milder Catalyst Troubleshoot_Acid->Solution_Acid Solution_Temp Solutions: 1. Lower Reaction Temperature 2. Ensure Adequate Cooling 3. Control Reagent Addition Rate Troubleshoot_Temp->Solution_Temp Solution_Acid->Start Re-run with Modifications Solution_Temp->Start Re-run with Modifications

Caption: Troubleshooting workflow for furan diol synthesis.

Section 4: References

  • Kijeński, J., & Lipińska, A. (2003). THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE. Journal of Applied Polymer Science.

  • Gandini, A., & Belgacem, M. N. (2008). Furan Polymers: State of the Art and Perspectives. Macromolecules.

  • Amarasekara, A. S. (2018). The behaviour of furan derivatives in polymerization reactions. Polymer Chemistry.

  • Ye, R. J., et al. (2000). Compounds and methods for stabilization of furfural compositions. U.S. Patent No. 6,133,458.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from --INVALID-LINK--

  • Post, J. A., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Sustainable Chemistry & Engineering.

  • Skoczinski, P., et al. (2020). Biocatalytic Synthesis of Furan-Based Oligomer Diols with Enhanced End-Group Fidelity. ACS Sustainable Chemistry & Engineering, 8(3), 1068-1086. Available from: --INVALID-LINK--

  • Delliere, A., et al. (2020). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers.

  • Hu, X., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Green Chemistry, 18(11), 3325-3333. Available from: --INVALID-LINK--

  • Chem-Impex International. (n.d.). Furan (stabilized with BHT). Retrieved from --INVALID-LINK--

  • Skoczinski, P., et al. (2019). Biocatalytic Synthesis of Furan-Based Oligomer Diols with Enhanced End-Group Fidelity. ACS Sustainable Chemistry & Engineering.

  • van der Zalm, E. (2023). Microbial transformation of 5- hydroxymethylfurfural (HMF) to 2,5- Bis(hydroxymethyl)furan (BHMF). Thesis.

  • Susa, A. C., et al. (2023). Evolution of Glassy Carbon Derived from Pyrolysis of Furan Resin. The Journal of Physical Chemistry B.

  • Huang, Y., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules.

  • Choi, Y., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology.

  • Aricò, F., et al. (2017). Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) and derivatization in 2,5-bis(alkoxymethyl) furans (BAMFs). ACS Green Chemistry.

  • Aricò, F., et al. (n.d.). Synthesis and derivatization of 2,5-bis(hydroxymethyl)furan. FUR4Sustain.

  • Szałajko, U., et al. (2023). Enzymatically catalyzed furan-based copolyesters containing dilinoleic diol as a building block. Polymer Chemistry.

  • Stempfle, B., et al. (2021). Synthetic approaches to 2,5-bis(hydroxymethyl)furan (BHMF): a stable bio-based diol. Green Chemistry.

  • Skoczinski, P., et al. (2019). Biocatalytic Synthesis of Furan-Based Oligomer Diols with Enhanced End-Group Fidelity. ACS Sustainable Chemistry & Engineering. Retrieved from: --INVALID-LINK--

  • Espinoza Cangahuala, M. K., et al. (2024). Enzymatic polymerization of furan-based polymers in biobased solvents. RSC Sustainability. Retrieved from: --INVALID-LINK--

  • Sangle, S. L., et al. (2022). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. International Journal of Pharmaceutical Sciences and Research.

  • Skoczinski, P., et al. (2019). Biocatalytic Synthesis of Furan-Based Oligomer Diols with Enhanced End-Group Fidelity. University of Groningen Research Portal. Retrieved from: --INVALID-LINK--

References

Technical Support Center: Purification of Hexahydrofuro[3,2-b]furan-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for the purification of Hexahydrofuro[3,2-b]furan-3,6-diol, commonly known as Isosorbide. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile, bio-based platform chemical. Achieving high purity (>99.8%) is often critical, especially when Isosorbide is used as a monomer for polymerization or in pharmaceutical applications[1].

This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during the purification process. We will explore the causality behind experimental choices and provide validated protocols to ensure you can confidently achieve your desired product purity.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific, observable problems you might encounter during your experiments.

Question 1: My final Isosorbide product has a yellow or brown tint. What causes this discoloration and how can I remove it?

Answer:

Discoloration in Isosorbide preparations is a frequent issue, typically arising from trace impurities formed during its synthesis.

Causality: Isosorbide is synthesized by the acid-catalyzed dehydration of sorbitol[1][2]. Under the required heating and acidic conditions, side reactions can occur:

  • Caramelization: Sugar-based starting materials like sorbitol are prone to caramelization or other degradation pathways, which produce colored, often polymeric, byproducts.

  • Oxidation: Trace impurities can become oxidized during synthesis or workup, leading to colored species.

These colored impurities are often present in very low concentrations but are highly visible. They can be challenging to remove by crystallization alone because their chemical properties may be similar to Isosorbide.

Solution: Activated Carbon Treatment

Activated carbon is a highly effective adsorbent material used to remove colored impurities and other organic trace contaminants from liquids[3][4]. Its vast, porous surface area provides ample sites for organic molecules to adsorb via van der Waals forces[3][5].

Step-by-Step Protocol: Decolorization with Activated Carbon

  • Dissolution: Dissolve the crude, colored Isosorbide in a suitable solvent. Given Isosorbide's high solubility, deionized water or ethanol are excellent choices[6]. Aim for a concentration of 10-30% (w/v).

  • Carbon Addition: Add 1-5% (by weight relative to the Isosorbide) of activated carbon powder to the solution. Scientist's Tip: Using the minimum amount of carbon necessary is key, as excessive use can lead to loss of the desired product through co-adsorption.

  • Heating and Stirring: Gently heat the mixture to 40-60°C while stirring. The increased temperature enhances the solubility of Isosorbide and can improve the adsorption kinetics of the impurities onto the carbon. Stir for 30-60 minutes.

  • Hot Filtration: It is crucial to filter the solution while it is still warm to prevent premature crystallization of the Isosorbide. Use a Celite® or diatomaceous earth pad on top of a filter paper in a Buchner funnel. This prevents fine carbon particles from passing through.

  • Solvent Removal: The resulting clear, colorless filtrate can then be concentrated under reduced pressure (e.g., using a rotary evaporator) to recover the Isosorbide, which can then be further purified by recrystallization.

Question 2: My NMR/GC-MS analysis shows the presence of residual sorbitol or sorbitans. How can I separate these from my Isosorbide product?

Answer:

The presence of residual starting material (sorbitol) and intermediates (monocyclic sorbitans) is a common outcome of an incomplete dehydration reaction[1]. Due to their structural similarities and comparable polarities to Isosorbide, separation can be challenging.

Causality: The conversion of sorbitol to Isosorbide is a two-step dehydration. If the reaction does not go to completion, you will have a mixture of the diol (Isosorbide), mono-ols (sorbitans), and the hexa-ol (sorbitol). All are polar, hydrophilic compounds, making simple extraction difficult.

Primary Solutions: Recrystallization and Chromatography

The choice between these two techniques depends on the scale of your experiment and the level of impurity.

Solution A: Recrystallization (for moderately impure products, >85% purity)

Recrystallization is a powerful technique that relies on the differences in solubility between the desired compound and the impurities in a chosen solvent system[7].

Step-by-Step Protocol: Recrystallization of Isosorbide

  • Solvent Selection: The ideal solvent is one in which Isosorbide is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common choices include ethanol, methanol, or a mixture of ethanol and ethyl acetate[8]. The Japanese Pharmacopoeia notes its high solubility in ethanol (95)[6].

  • Dissolution: Place the impure Isosorbide in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, cool the flask in an ice bath (0-4°C) for at least one hour to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum. Note that Isosorbide is hygroscopic, so prolonged exposure to the atmosphere should be avoided[6][9].

Solution B: Column Chromatography (for complex mixtures or high-purity requirements)

For mixtures with significant amounts of impurities or when very high purity is required, silica gel column chromatography is the preferred method[10][11].

Step-by-Step Protocol: Chromatographic Purification

  • Stationary Phase: Silica gel (standard 60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A polar solvent system is required. A gradient of methanol in dichloromethane (DCM) or ethyl acetate is effective. Start with a low polarity mixture (e.g., 2-5% MeOH in DCM) and gradually increase the methanol concentration.

  • Procedure:

    • Prepare the column with silica gel slurried in the initial, low-polarity eluent.

    • Dissolve the crude Isosorbide in a minimal amount of the eluent or a stronger solvent like methanol, and adsorb it onto a small amount of silica gel.

    • After evaporating the solvent, carefully load the dry silica-adsorbed sample onto the top of the column.

    • Begin elution, collecting fractions and monitoring them by Thin Layer Chromatography (TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization: General Purification Workflow

The following diagram illustrates a typical decision-making process for purifying crude Isosorbide.

PurificationWorkflow Start Crude Isosorbide Product AssessPurity Assess Purity & Impurity Profile (TLC, NMR, GC-MS) Start->AssessPurity IsColored Is the product discolored? AssessPurity->IsColored Carbon Activated Carbon Treatment IsColored->Carbon Yes HighImpurity High levels of polar impurities (Sorbitol, Sorbitans)? IsColored->HighImpurity No Carbon->HighImpurity Chromatography Column Chromatography HighImpurity->Chromatography Yes Recrystallize Recrystallization HighImpurity->Recrystallize No / Low Levels Chromatography->Recrystallize Optional final polish FinalAnalysis Final Purity Analysis (>99.5%) Chromatography->FinalAnalysis Recrystallize->FinalAnalysis PureProduct Pure this compound FinalAnalysis->PureProduct

Caption: Decision workflow for purifying crude Isosorbide.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, knowledge-based questions about Isosorbide purification and analysis.

Q1: What are the most common impurities I should expect in my this compound preparation?

The impurity profile is directly related to the synthesis method, which is typically the dehydration of sorbitol. Key impurities include:

  • Sorbitol: Unreacted starting material.

  • Sorbitans (1,4-anhydrosorbitol and 3,6-anhydrosorbitol): Reaction intermediates where only one dehydration event has occurred.

  • Isomers: Isomannide and Isoidide, which are stereoisomers of Isosorbide, can form under certain conditions.

  • Degradation Products: Dark, polymeric, or caramel-like substances from overheating or excessive acid exposure[1].

  • Residual Acid Catalyst: Sulfuric acid or acidic resins used to catalyze the reaction. A neutralization step (e.g., with a base like sodium carbonate) followed by filtration is often required[12].

  • Solvents: Residual solvents from extraction or crystallization steps (e.g., ethanol, ethyl acetate)[13].

Q2: Which analytical techniques are best for assessing the purity of my final product?

A combination of techniques is recommended for a comprehensive assessment:

Analytical TechniqueInformation ProvidedKey Considerations
HPLC-RID Quantitative purity assessment. Can separate Isosorbide from sorbitol and sorbitans.A Refractive Index Detector (RID) is needed as Isosorbide lacks a strong UV chromophore. Methods often use C18 columns with aqueous mobile phases[14].
Gas Chromatography (GC-MS) Excellent for identifying and quantifying volatile impurities and can analyze Isosorbide after derivatization (e.g., silylation)[15].Derivatization is often necessary due to the low volatility of the diol. Allows for identification of impurities by mass spectrometry.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Provides structural confirmation and can detect impurities with distinct NMR signals.Quantitative NMR (qNMR) with an internal standard can provide a highly accurate purity value.
Melting Point A sharp melting point (literature: 62.5-63°C) indicates high purity[1].A broad or depressed melting range suggests the presence of impurities.
Water Content (Karl Fischer Titration) Quantifies the amount of water, which is important as Isosorbide is hygroscopic[6][9].High water content can be detrimental for applications like polymerization.
Q3: Are there alternatives to solvent-based recrystallization?

Yes, for industrial-scale or high-purity applications, other methods are employed.

  • Melt Crystallization: This technique involves partially melting the crude solid and then slowly cooling it to allow pure Isosorbide to crystallize out of the melt, leaving impurities concentrated in the remaining liquid phase. This avoids the use of organic solvents[16].

  • Vacuum Distillation: Isosorbide can be purified by vacuum distillation[1][17]. This is effective for removing less volatile impurities (like salts or polymers) and more volatile ones. Often, a preliminary distillation is used for bulk purification, followed by a final crystallization step for refinement[10][16]. The addition of a reducing agent like sodium borohydride (NaBH₄) before distillation can improve color and purity[8].

Visualization: Purification Method Selection

This diagram outlines factors influencing the choice of a primary purification technique.

MethodSelection cluster_inputs Key Experimental Factors cluster_outputs Recommended Primary Technique Scale Scale of Synthesis (mg, g, kg) Recrystallization Recrystallization Scale->Recrystallization Lab Scale (g) Chromatography Column Chromatography Scale->Chromatography Research Scale (mg-g) Distillation Vacuum Distillation / Melt Crystallization Scale->Distillation Pilot / Industrial (kg) Purity Initial Purity Level Purity->Recrystallization Relatively High (>85%) Purity->Chromatography Low / Complex Mixture ImpurityType Nature of Impurities ImpurityType->Chromatography Structurally Similar ImpurityType->Distillation Different Volatility

Caption: Factors guiding purification method selection.

References

"strategies to improve stereoselectivity in the synthesis of furan derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researcher. This guide is designed to function as a dedicated support center for scientists and drug development professionals engaged in the stereoselective synthesis of furan derivatives, including tetrahydrofurans. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying rationale and troubleshooting strategies to overcome common challenges in achieving high stereoselectivity.

The stereocontrolled synthesis of furan-containing scaffolds is of paramount importance, as these motifs are ubiquitous in biologically active natural products and pharmaceuticals.[1][2] Achieving precise control over the three-dimensional arrangement of atoms is often the most critical and challenging aspect of a synthetic campaign. This guide is structured to address specific issues you may encounter in the lab, moving from general principles to detailed, actionable protocols.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin the strategies discussed in the troubleshooting guide.

Q1: What are the primary challenges in achieving stereoselectivity with furan derivatives?

A: Several factors make stereocontrol in furan synthesis a non-trivial task:

  • Ring System Reactivity: The aromatic furan ring can be sensitive to strongly acidic conditions, which are often used in cyclization reactions, leading to polymerization or ring-opening side reactions.[3] For tetrahydrofurans (THFs), the flexibility of the five-membered ring means that transition states leading to different diastereomers can be close in energy.[4]

  • Competing Pathways: In many reactions designed to produce substituted tetrahydrofurans, a competing Paal-Knorr type cyclization can occur, leading to the formation of a fully aromatic furan as an undesired byproduct.[5] This is particularly common with strongly Lewis acidic catalysts.

  • Substrate Control Limitations: While using chiral starting materials (the "chiral pool" approach) is a valid strategy, it is often synthetically limiting.[6] Modern methods focus on catalyst-controlled transformations that can impart chirality to achiral precursors.

Q2: What are the main strategic approaches to inducing stereoselectivity in furan synthesis?

A: Broadly, the strategies fall into three categories:

  • Substrate-Controlled Synthesis: The existing stereocenters in a starting material direct the formation of new stereocenters. This is common but less flexible.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed.

  • Catalytic Asymmetric Synthesis: A small amount of a chiral catalyst (organocatalyst, metal complex, or enzyme) generates a chiral environment and selectively produces one enantiomer or diastereomer over others. This is the most efficient and widely adopted approach today.[6][7][8]

Troubleshooting Guide: Common Stereoselectivity Issues

This section is formatted as a series of common problems encountered during experiments, followed by causative explanations and recommended solutions.

Issue 1: My reaction is producing a nearly 1:1 mixture of diastereomers.

  • Question: I'm attempting a diastereoselective synthesis of a substituted tetrahydrofuran, but the reaction is yielding a poor diastereomeric ratio (dr). What factors should I investigate?

  • Answer & Troubleshooting Steps: Poor diastereoselectivity indicates that the energy difference between the transition states leading to the two diastereomers is very small. Your goal is to increase this energy gap.

    • Re-evaluate Your Catalyst: The choice of catalyst is critical. For Lewis acid-catalyzed reactions, the size and nature of the catalyst can dramatically influence the stereochemical outcome.

      • Causality: A bulkier Lewis acid can create a more sterically hindered environment in the transition state, favoring the approach of reactants from the least hindered face. For example, in the cycloaddition of donor-acceptor cyclopropanes with aldehydes, the choice of Lewis acid dictates the cis selectivity.[9]

      • Recommendation: Screen a panel of Lewis acids with varying steric bulk and Lewis acidity (e.g., Sn(OTf)₂, BF₃·OEt₂, TiCl₄). DFT calculations have shown that subtle interactions, such as those between a substrate's alpha-hydrogens and an ortho-substituent on a triarylborane catalyst, can be the origin of high diastereoselectivity.[10]

    • Lower the Reaction Temperature: Many stereoselective reactions are highly sensitive to temperature.

      • Causality: According to the Eyring equation, the difference in activation energies has a greater impact on the product ratio at lower temperatures. Running the reaction at a lower temperature can amplify a small energetic preference for one transition state over another.

      • Recommendation: Attempt the reaction at 0 °C, -20 °C, or even -78 °C. Monitor the reaction time, as it will likely increase significantly. This was a key parameter in the diastereodivergent synthesis of annulated furans, where reactions were performed at -10 °C.[11]

    • Vary the Solvent: The solvent can influence the geometry and stability of the transition state.

      • Causality: Solvents can coordinate with the catalyst or substrates, altering their effective size and electronic properties. Ethereal solvents were found to be optimal in the triaryl-borane catalyzed cycloetherification of diketones.[10]

      • Recommendation: Screen solvents with a range of polarities (e.g., Dichloromethane, Toluene, Tetrahydrofuran, CPME). Ensure all solvents are rigorously dried, as water can interfere with the catalyst and promote side reactions.[3] The addition of molecular sieves is often essential.[10]

Issue 2: My enantiomeric excess (ee) is low when using a chiral catalyst.

  • Question: I'm using a well-known chiral organocatalyst for an asymmetric synthesis, but the product's enantiomeric excess is consistently below 50%. What could be the cause?

  • Answer & Troubleshooting Steps: Low enantiomeric excess points to either an inefficient catalyst system or a competing, non-selective background reaction.

    • Verify Catalyst Purity and Handling: The optical purity of your catalyst is paramount.

      • Causality: If your chiral catalyst is not enantiopure, it cannot induce high enantioselectivity. Some catalysts are also sensitive to air or moisture and can degrade, losing their efficacy.

      • Recommendation: Ensure your catalyst is from a reliable source or has been properly purified. Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., in a glovebox).

    • Optimize Catalyst System and Loading: The catalyst may not be the sole component responsible for stereochemical induction.

      • Causality: Many modern organocatalytic systems rely on a combination of catalysts, such as a primary amine with a chiral phosphoric acid and a carboxylic acid co-catalyst, to achieve high selectivity.[12] The relative stoichiometry of these components is crucial.

      • Recommendation: If using a multi-component system, systematically vary the ratios of the components. Also, optimize the catalyst loading; too little may be ineffective, while too much can sometimes lead to side reactions.

    • Investigate the Possibility of a Background Reaction: The uncatalyzed or a Lewis-acid-catalyzed reaction may be competing with your desired asymmetric pathway.

      • Causality: If the achiral "background" reaction is fast relative to the chiral catalytic cycle, a significant portion of the product will be formed as a racemic mixture, eroding the overall ee.

      • Recommendation: Run a control reaction without the chiral catalyst to determine the rate of the background reaction. If it is significant, you may need to lower the temperature or find a catalyst that accelerates the desired pathway more effectively.

    • Consider a Diastereodivergent Approach: It may be possible to access different stereoisomers by fundamentally changing the catalytic mechanism.

      • Causality: Researchers have shown that by modifying a catalyst, its mode of action can be switched. For example, natural cinchona alkaloids can act as general base catalysts, but when quaternized, they function as phase-transfer catalysts.[11][13] This switch in mechanism can completely invert the diastereoselectivity, providing access to a different set of stereoisomers with high control.[11]

      • Recommendation: Explore derivatives of your catalyst class that are known to operate via different mechanisms. This is a powerful strategy for accessing the full matrix of possible stereoisomers.[11][13]

Issue 3: The main product of my reaction is an aromatic furan instead of the desired chiral tetrahydrofuran.

  • Question: I'm trying to synthesize a cis-2,5-disubstituted THF via reductive cyclization of a 1,4-diketone, but the primary product is the corresponding 2,5-disubstituted furan. How can I prevent this?

  • Answer & Troubleshooting Steps: This is a classic problem of a competing dehydration or elimination reaction outcompeting the desired reduction/cyclization pathway.

    • Reduce the Lewis Acidity of the Catalyst: Strong Lewis acids can promote Paal–Knorr-type cyclization to form the aromatic furan.[5]

      • Causality: The mechanism for furan formation involves the protonation (or coordination to a Lewis acid) of one carbonyl, followed by attack from the enol of the other carbonyl and subsequent dehydration.[14] This pathway is often kinetically facile.

      • Recommendation: Switch to a less Lewis-acidic catalyst. For instance, in a borane-catalyzed reductive cyclization, it was found that highly Lewis-acidic boranes produced significant furan byproduct. Switching to a borane with lower Lewis acidity (quantified by a lower fluoride ion affinity) suppressed this side reaction.[5]

    • Ensure the Reductant is Active and Present: The desired pathway requires a reduction step. If this step is slow or inefficient, the elimination pathway will dominate.

      • Causality: The formation of the THF requires the reduction of an intermediate oxocarbenium ion by a hydride source. If the reductant (e.g., H₂ gas, silane) is not effectively activated by the catalyst, the oxocarbenium ion may undergo elimination instead.

      • Recommendation: Ensure your reductant is of high quality and that the catalyst is capable of activating it. In some systems, the use of H₂ as the terminal reductant is essential for efficient performance.[10] Control experiments subjecting the isolated furan byproduct to the reaction conditions can confirm that it is not an intermediate on the path to the THF, but rather the product of a non-productive side reaction.[5]

Visualized Workflow & Data
Decision Tree for Troubleshooting Stereoselectivity

The following diagram outlines a logical workflow for addressing poor stereoselectivity in a reaction.

G start Low Stereoselectivity (dr or ee) check_purity 1. Check Reagent & Catalyst Purity Are materials >98% pure and enantiopure? start->check_purity conditions 2. Modify Reaction Conditions check_purity->conditions Purity OK temp Lower Temperature (e.g., 25°C -> 0°C -> -78°C) conditions->temp solvent Screen Solvents (Polar vs. Nonpolar, Aprotic) conditions->solvent catalyst 3. Re-evaluate Catalyst System temp->catalyst No Improvement success High Stereoselectivity Achieved temp->success Success! solvent->catalyst No Improvement solvent->success Success! loading Optimize Catalyst Loading & Co-catalyst Ratios catalyst->loading sterics Change Catalyst Steric Bulk (e.g., screen different ligands) catalyst->sterics mechanism 4. Consider Alternative Mechanism (e.g., Diastereodivergent Catalyst) loading->mechanism No Improvement loading->success Success! sterics->mechanism No Improvement sterics->success Success! mechanism->success Success!

Caption: A troubleshooting decision tree for improving stereoselectivity.

Data Table: Catalyst Performance in Asymmetric Synthesis

The choice of catalyst can have a profound impact on both yield and stereoselectivity. The following table, adapted from the work of Melchiorre and co-workers, illustrates the effect of different cinchona alkaloid-derived organocatalysts on the asymmetric addition of a β-ketoester to a cyclic 2-(1-alkynyl)-2-alkene-1-one.[11]

Catalyst (5 mol%)SolventTime (h)Yield (%)dree (%)
Quinine (QN) Toluene489419:199
Quinidine (QD) Toluene489219:199
(DHQ)₂PHAL Toluene72801:1.510
Cinchonidine Toluene489119:199
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideToluene/H₂O24951:1999

Data sourced from Verrier, C.; Melchiorre, P. Chem. Commun., 2017, 53, 12951-12954.[11] Note: The final entry demonstrates a diastereodivergent approach using a phase-transfer catalyst to obtain the opposite diastereomer.

Experimental Protocols

The following are representative protocols for achieving high stereoselectivity in furan derivative synthesis. Always consult the original publication for complete characterization data and safety information.

Protocol 1: Organocatalytic Asymmetric Synthesis of Chiral Annulated Furans

This two-step protocol is based on a diastereoselective Michael addition catalyzed by quinine, followed by a silver-catalyzed cycloisomerization.[11][13]

Step A: Asymmetric Michael Addition

  • To a vial charged with the cyclic 2-(1-alkynyl)-2-alkene-1-one (1.0 equiv., 0.2 mmol) and the β-ketoester (1.2 equiv., 0.24 mmol), add dry toluene (2.0 mL).

  • Cool the resulting solution to -10 °C using a cryostat.

  • Add Quinine (QN) (0.05 equiv., 0.01 mmol).

  • Stir the reaction mixture at -10 °C for 48 hours, monitoring by TLC.

  • Upon completion, quench the reaction by filtering the mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude adduct is used directly in the next step.

Step B: Silver-Catalyzed Intramolecular Cycloisomerization

  • Dissolve the crude residue from Step A in ethyl acetate (2.0 mL).

  • Add silver nitrate (AgNO₃) (0.10 equiv., 0.02 mmol).

  • Stir the mixture at room temperature until TLC analysis indicates full conversion of the intermediate (typically 1-3 hours).

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired chiral annulated furan.

  • Validation: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude mixture after cycloisomerization. Determine the enantiomeric excess (ee) by chiral HPLC analysis.[11]

Protocol 2: Lewis Acid-Catalyzed Diastereoselective [3+2] Cycloaddition for Tetrahydrofurans

This protocol describes the synthesis of 2,5-disubstituted tetrahydrofurans from donor-acceptor (D-A) cyclopropanes and aldehydes, catalyzed by Sn(OTf)₂.[9]

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the D-A cyclopropane (1.0 equiv., 0.2 mmol) and anhydrous dichloromethane (2.0 mL).

  • Add the aldehyde (1.2 equiv., 0.24 mmol) to the solution.

  • In a separate vial, weigh tin(II) triflate (Sn(OTf)₂) (0.10 equiv., 0.02 mmol) and suspend it in anhydrous dichloromethane (1.0 mL).

  • Add the catalyst suspension to the reaction mixture at room temperature.

  • Stir the reaction and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Validation: The cis diastereoselectivity can be confirmed by ¹H NMR spectroscopy, often through analysis of coupling constants or NOE experiments.[9]

References

Technical Support Center: Workup Procedures for Reactions Involving Hexahydrofuro[3,2-b]furan-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Hexahydrofuro[3,2-b]furan-3,6-diol and its derivatives. This bicyclic diol, commonly known as isosorbide, is a versatile, bio-based platform chemical derived from sorbitol.[1][2] Its rigid structure and chiral nature make it a valuable building block in polymers, plasticizers, and pharmaceuticals, including key intermediates for HIV protease inhibitors.[1][3][4]

However, the very properties that make it attractive—high polarity and two reactive hydroxyl groups—present significant challenges during post-reaction workup and purification. This guide is designed to provide you with field-proven insights and systematic procedures to navigate these complexities, ensuring the integrity and yield of your target compounds.

Section 1: The Causality Behind Workup Challenges

The primary obstacle in handling isosorbide and its polar derivatives is their high water solubility.[5][6] This is a direct consequence of the multiple oxygen atoms and hydroxyl groups, which readily form hydrogen bonds with water. A standard workup involving quenching with an aqueous solution followed by extraction with an organic solvent often leads to catastrophic loss of product into the aqueous phase.[7]

Furthermore, the fused furan ring system can be sensitive to strong acidic or basic conditions, particularly at elevated temperatures. This can lead to degradation, elimination, or other side reactions, compromising the purity and yield of the final product.[5] Therefore, a successful workup strategy must be deliberately designed to mitigate these two core issues: solubility and stability .

Section 2: Troubleshooting Guide for Common Workup Issues

This section addresses the most frequent problems encountered during the workup of reactions involving this compound derivatives.

Problem EncounteredPlausible Scientific Cause(s)Recommended Solution(s)
Critically Low or No Product Yield After Aqueous Workup High Water Solubility: The product has partitioned into the aqueous layer instead of the organic extraction solvent due to its high polarity.[5][6][7]1. Check the Aqueous Layer: Before discarding, spot the aqueous layer on a TLC plate (if applicable) or analyze a sample by LC-MS to confirm the presence of your product. 2. Back-Extraction: If the product is in the aqueous layer, saturate the layer with NaCl (brine) and perform continuous or multiple batch extractions with a more polar solvent like ethyl acetate or a 9:1 DCM:IPA mixture. 3. Adopt a "Minimal Water" Workup: For extremely polar products, avoid a full aqueous wash. Use just enough water to dissolve inorganic salts, then filter them off.[6] See Protocol 2 for details.
Persistent Emulsion During Liquid-Liquid Extraction Amphiphilic Nature: The product or byproducts may have both polar and non-polar characteristics, acting as surfactants at the aqueous-organic interface. This is common if the reaction involves long alkyl chains attached to the isosorbide core.1. Brine Addition: Add saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion. 2. Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion. 3. Solvent Modification: Add a small amount of a different, co-miscible organic solvent to alter the overall polarity of the organic phase.
Product Degradation or Appearance of New Spots on TLC After Workup Acid/Base Lability: The product may be unstable to the pH conditions of the aqueous wash. Furan rings and certain protecting groups can be sensitive to acid, while esters are sensitive to base.[5][7]1. Stability Test: Before the full workup, take a small aliquot of the crude reaction mixture and expose it to the planned acidic or basic wash conditions. Monitor by TLC to see if degradation occurs.[7] 2. Use Milder Reagents: Instead of strong acids (e.g., 1M HCl), use a saturated solution of ammonium chloride (NH₄Cl, mildly acidic). Instead of strong bases (e.g., 1M NaOH), use a saturated solution of sodium bicarbonate (NaHCO₃, mildly basic). 3. Non-Aqueous Workup: If any aqueous contact causes degradation, consider a non-aqueous workup. Quench the reaction with a solid reagent, filter, and proceed directly to chromatography.
Incomplete Removal of Catalysts or Reagents (e.g., DMAP, p-TSA) High Polarity of Reagents: Polar catalysts like DMAP or acids like p-toluenesulfonic acid (p-TSA) may have some solubility in the organic phase, especially if using polar extraction solvents like ethyl acetate.1. Dilute Acid Wash: For basic catalysts like DMAP or pyridine, perform several washes with dilute aq. HCl or 10% aq. copper sulfate. The protonated amine salts will partition into the aqueous layer.[8] 2. Dilute Base Wash: For acidic catalysts (p-TSA, H₂SO₄), wash with saturated aq. NaHCO₃ until effervescence ceases. 3. Silica Plug: If aqueous washes are problematic, concentrate the crude material and filter it through a short plug of silica gel, eluting with your extraction solvent. Many polar catalysts will adsorb to the silica.

Section 3: Detailed Experimental Protocols

Protocol 1: Modified Liquid-Liquid Extraction for Moderately Polar Derivatives

This protocol is suitable for derivatives of this compound that have been functionalized to reduce their polarity (e.g., esterification, etherification).

  • Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of NH₄Cl to quench the reaction. Rationale: NH₄Cl is a mild quenching agent that avoids the harsh pH of strong acids or bases, minimizing potential side reactions.[5]

  • Solvent Addition: Add an appropriate organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane). The volume should be sufficient to dissolve the product completely.

  • Phase Separation: Transfer the mixture to a separatory funnel. If an emulsion forms, refer to the Troubleshooting Guide. Separate the organic layer.

  • Aqueous Layer Check: Crucially , retain the aqueous layer. Spot a sample of it on a TLC plate alongside your organic layer to ensure the product has not been lost.[7]

  • Back-Extraction (If Necessary): If significant product is detected in the first aqueous layer, perform 2-3 additional extractions of that aqueous layer with fresh organic solvent.

  • Washing: Combine all organic extracts. Wash sequentially with saturated aq. NaHCO₃ (if the reaction was acidic) and then with saturated aq. NaCl (brine). Rationale: The brine wash helps to remove residual water from the organic phase and aids in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude material by column chromatography or crystallization.

Protocol 2: Minimal Water Workup for Highly Polar Products

This procedure is adapted for highly water-soluble products, such as amino-functionalized isosorbide derivatives, where standard extraction is not feasible.[6]

  • Reaction Completion & Cooling: Once the reaction is complete, cool the mixture to 0 °C.

  • Solvent Removal (If Applicable): If the reaction was performed in a high-boiling solvent (e.g., DMF, DMSO), it is often best to remove it under high vacuum if the product is thermally stable. Otherwise, proceed to the next step.

  • Precipitative Quenching: At 0 °C, add a minimal, stoichiometric amount of water dropwise. The goal is not to create a biphasic solution, but to selectively dissolve and precipitate the inorganic salts formed during the reaction (e.g., LiCl, NaCl). Rationale: This avoids creating a large aqueous phase into which the polar product can be lost.[6]

  • Stirring and Filtration: Stir the resulting heterogeneous mixture vigorously for 15-30 minutes at 0 °C. Filter the mixture through a Büchner funnel, washing the collected solids with a small amount of cold, anhydrous reaction solvent or another suitable organic solvent.

  • Filtrate Collection: Collect the filtrate, which contains your dissolved product.

  • Concentration: Concentrate the filtrate under reduced pressure. The resulting crude product is often pure enough for the next step, or it can be further purified by chromatography. Note: Avoiding solvent extraction is mandatory to prevent loss of the amino alcohol in the aqueous phase, due the water solubility of the compound.[6]

Section 4: Visualization of Workup Strategy

The following diagram outlines the decision-making process for selecting an appropriate workup procedure based on the expected properties of your target molecule.

Workup_Decision_Flow start Reaction Complete product_solubility Is product highly water-soluble? start->product_solubility protocol1 Protocol 1: Modified Liquid-Liquid Extraction product_solubility->protocol1 No protocol2 Protocol 2: Minimal Water Workup product_solubility->protocol2 Yes stability_check Is product stable to acidic/basic wash? neutral_wash Use Neutral Wash (e.g., Water, Brine only) stability_check->neutral_wash No purify Purify Crude Product (Chromatography / Crystallization) stability_check->purify Yes protocol1->stability_check protocol2->purify non_aqueous Non-Aqueous Workup: (Quench with solid, filter) neutral_wash->purify

Caption: Decision workflow for selecting a workup strategy.

Section 5: Frequently Asked Questions (FAQs)

Q1: How do I choose the right extraction solvent for my isosorbide derivative? A: The choice depends on the polarity of your product. For non-polar derivatives, solvents like dichloromethane (DCM) or diethyl ether can work. For moderately polar compounds, ethyl acetate is a common choice. For more polar products that are still extractable, a mixture like 9:1 DCM:isopropanol can be effective. The key is to select a solvent that maximizes the partitioning of your product into the organic phase while minimizing the dissolution of highly polar impurities.

Q2: My product is a thick, non-crystallizable oil. How can I purify it? A: This is a common outcome. The primary method for purifying oils is flash column chromatography on silica gel. Start by identifying a suitable eluent system using TLC that gives your product an Rf value of ~0.3. If the product is still impure after chromatography, techniques like distillation under high vacuum (Kugelrohr) can be effective if the compound is thermally stable and volatile enough.

Q3: How can I remove an acidic or basic catalyst if my product is too sensitive for an aqueous wash? A: A non-aqueous approach is required. You can add a solid scavenger. For an acidic catalyst (like p-TSA), you can add a stoichiometric amount of a solid, non-nucleophilic base like solid sodium bicarbonate or a polymer-supported base, stir, and then filter off the solids. For a basic catalyst (like DMAP), you can add an acidic resin (e.g., Amberlyst® 15), stir, and filter. The neutralized catalyst will be removed with the solid support.

Q4: What is the best way to ensure my final, purified this compound derivative is completely dry? A: Due to their hygroscopic nature, these compounds can retain water. After concentrating from a dried organic solution (e.g., over Na₂SO₄), the best method is to dry the product under high vacuum for several hours. For stubborn residual solvents like water or DMF, co-evaporation can be effective: dissolve the product in a solvent like toluene and re-concentrate it on a rotary evaporator 2-3 times. The toluene forms an azeotrope with water, aiding its removal.[8]

References

Validation & Comparative

A Comparative Guide to the NMR Spectroscopic Analysis of Hexahydrofuro[3,2-b]furan-3,6-diol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral molecules is a cornerstone of successful research and development. The hexahydrofuro[3,2-b]furan-3,6-diol isomers, derived from renewable resources, are increasingly important building blocks in the synthesis of novel polymers and pharmaceuticals. Their rigid, bicyclic structure imparts unique properties to the final products, but also presents a significant analytical challenge in distinguishing between its stereoisomers. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic techniques used to differentiate these isomers, offering both theoretical insights and practical, data-driven comparisons with alternative analytical methods.

The Stereochemical Challenge: Isosorbide, Isomannide, and Isoidide

The three primary diastereomers of this compound are isosorbide, isomannide, and isoidide. These isomers differ in the stereochemical orientation of the two hydroxyl groups at the C3 and C6 positions relative to the V-shaped bicyclic core. This seemingly subtle difference in stereochemistry leads to distinct physical and chemical properties, making their unambiguous identification crucial.

  • Isosorbide ((3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol): Possesses one endo and one exo hydroxyl group.

  • Isomannide ((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol): Features two endo hydroxyl groups.

  • Isoidide ((3S,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol): Has two exo hydroxyl groups.

This variation in the spatial arrangement of the hydroxyl groups profoundly influences the local electronic environment of the protons and carbons within the molecule, resulting in unique NMR spectral fingerprints for each isomer.

Deciphering the Isomers: A Deep Dive into NMR Analysis

NMR spectroscopy stands as the preeminent technique for the structural elucidation of these isomers in solution. The rigidity of the fused furan ring system makes NMR particularly sensitive to stereochemical changes.[1]

The Power of Proton (¹H) NMR

¹H NMR spectroscopy provides a wealth of information through chemical shifts (δ) and spin-spin coupling constants (J). The orientation of the hydroxyl groups and the resulting anisotropic effects of the C-O bonds cause distinct chemical shift differences for the protons on the bicyclic scaffold.

Key Differentiating Features in ¹H NMR:

  • Chemical Shifts of H3 and H6: The protons attached to the carbon atoms bearing the hydroxyl groups (C3 and C6) are particularly sensitive to the endo or exo orientation. Generally, endo protons experience greater shielding and appear at a higher field (lower ppm) compared to their exo counterparts due to steric compression and anisotropic effects from the bicyclic ring system.[2]

  • Coupling Constants: The dihedral angles between vicinal protons are fixed by the rigid ring structure, leading to characteristic coupling constants. For instance, the coupling between the bridgehead protons and their adjacent methine protons can be a key indicator of the overall conformation and stereochemistry.

The Clarity of Carbon-¹³ (¹³C) NMR

¹³C NMR spectroscopy offers a simpler spectrum, with each unique carbon atom typically producing a single peak. The chemical shifts of the carbon atoms, particularly C3 and C6, are highly diagnostic of the isomer.

Key Differentiating Features in ¹³C NMR:

  • Chemical Shifts of C3 and C6: Similar to the proton spectra, the chemical shifts of C3 and C6 are influenced by the stereochemistry of the hydroxyl groups. The steric interactions in the endo position can cause a shielding effect, resulting in an upfield shift compared to the exo position.

Unambiguous Assignment with 2D NMR Spectroscopy

For complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton spin-spin coupling networks, allowing for the tracing of connectivity within the molecule. It is instrumental in assigning protons on the same furan ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the overall carbon framework and assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining through-space proximity of protons. For these rigid bicyclic systems, NOE correlations can definitively establish the relative stereochemistry by observing interactions between protons on different rings or between substituent protons and ring protons.[3]

G Sample Sample 1D_NMR 1D_NMR Sample->1D_NMR ¹H & ¹³C 2D_NMR 2D_NMR Sample->2D_NMR COSY, HSQC, HMBC, NOESY Initial_Assessment Initial_Assessment 1D_NMR->Initial_Assessment Chemical Shifts & Coupling Constants Hypothesis Hypothesis Initial_Assessment->Hypothesis Plausible Isomer(s) Definitive_Assignment Definitive_Assignment Hypothesis->Definitive_Assignment Confirmation Connectivity_Analysis Connectivity_Analysis 2D_NMR->Connectivity_Analysis Bonding & Spatial Proximity Connectivity_Analysis->Definitive_Assignment Unambiguous Structure

Comparative NMR Data Summary

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the key protons and carbons of the three isomers in a common NMR solvent like CDCl₃. Note that exact values can vary slightly based on experimental conditions.

IsomerProton¹H Chemical Shift (ppm)Carbon¹³C Chemical Shift (ppm)
Isosorbide H3 (endo)~4.1C3 (endo)~73
H6 (exo)~4.4C6 (exo)~76
H1, H5~4.6C1, C5~86
H2, H4~3.9C2, C4~73
Isomannide H3, H6 (endo)~4.2C3, C6 (endo)~70
H1, H5~4.8C1, C5~81
H2, H4~3.9C2, C4~71
Isoidide H3, H6 (exo)~4.5C3, C6 (exo)~80
H1, H5~4.7C1, C5~88
H2, H4~3.7C2, C4~74

Experimental Protocol for Comprehensive NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and free of any particulate matter.

2. 1D NMR Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum. A spectral width of 10-12 ppm is typically sufficient. Ensure adequate digital resolution to resolve fine coupling patterns.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 100-150 ppm is generally appropriate.

3. 2D NMR Acquisition:

  • COSY: Use a standard gradient-selected COSY pulse sequence. Acquire a sufficient number of increments in the indirect dimension to achieve good resolution.

  • HSQC: Employ a gradient-selected HSQC experiment optimized for one-bond ¹J(CH) couplings (typically ~145 Hz).

  • HMBC: Use a gradient-selected HMBC experiment optimized for long-range couplings (²⁻³J(CH)), typically with a delay corresponding to 4-8 Hz.

  • NOESY: Acquire a phase-sensitive NOESY spectrum with a mixing time appropriate for the size of the molecule (e.g., 500-800 ms) to observe key through-space correlations.

4. Data Processing and Analysis:

  • Process all spectra using appropriate window functions and phasing.

  • Integrate the ¹H NMR spectrum to determine proton ratios.

  • Analyze the coupling patterns in the ¹H spectrum to extract J-values.

  • Use the 2D spectra to systematically assign all proton and carbon signals and to confirm the stereochemical relationships.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, other analytical techniques can also be employed for the differentiation of these isomers, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Nuclear spin properties in a magnetic fieldProvides detailed structural information, non-destructive, good for mixtures.Lower sensitivity compared to MS, requires higher sample concentration.
Chiral HPLC/GC Differential interaction with a chiral stationary phaseHigh separation efficiency, quantitative, suitable for purity analysis.[4]Requires method development, may not provide structural information directly.[5]
Mass Spectrometry Mass-to-charge ratio of ionized moleculesHigh sensitivity, can be coupled with chromatography (LC-MS, GC-MS).[6]Fragmentation patterns of isomers can be very similar, making differentiation challenging without specialized techniques.[7]
X-ray Crystallography Diffraction of X-rays by a single crystalProvides absolute and unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

G cluster_NMR NMR Spectroscopy cluster_ChiralChrom Chiral Chromatography cluster_MS Mass Spectrometry cluster_Xray X-ray Crystallography Detailed Structure Detailed Structure Non-destructive Non-destructive Good for Mixtures Good for Mixtures Lower Sensitivity Lower Sensitivity High Separation High Separation Quantitative Quantitative Method Development Method Development No Direct Structure No Direct Structure High Sensitivity High Sensitivity Couples with LC/GC Couples with LC/GC Similar Fragments Similar Fragments Absolute Structure Absolute Structure Requires Crystal Requires Crystal

Conclusion

The NMR spectroscopic analysis of this compound isomers is a powerful and indispensable tool for their unambiguous identification. The distinct stereochemistry of isosorbide, isomannide, and isoidide gives rise to unique and predictable patterns in their ¹H and ¹³C NMR spectra. While 1D NMR provides a rapid initial assessment, a full suite of 2D NMR experiments, including COSY, HSQC, and particularly NOESY, is essential for definitive structural and stereochemical assignment. When compared to other analytical techniques, NMR offers an unparalleled level of structural detail in a non-destructive manner. For researchers and professionals working with these valuable bio-derived building blocks, a thorough understanding and application of these NMR methodologies are key to ensuring the quality, purity, and desired properties of their final products.

References

A Comparative Guide to the Synthetic Routes of Hexahydrofuro[3,2-b]furan-3,6-diol (Isosorbide)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hexahydrofuro[3,2-b]furan-3,6-diol, more commonly known as isosorbide, is a bio-derived platform chemical of significant and growing interest.[1][2] As a rigid, bicyclic diol produced from the double dehydration of sorbitol—itself derived from glucose—isosorbide represents a key building block for a sustainable chemical industry.[3] Its unique V-shaped structure imparts enhanced thermal stability, optical clarity, and mechanical properties to polymers such as polyesters, polycarbonates, and polyurethanes, making it a high-performance, renewable alternative to petroleum-based monomers.[2][4] Furthermore, its derivatives find applications in pharmaceuticals and as specialized solvents.[1][4]

The commercial viability of isosorbide hinges on its efficient and selective synthesis. The core challenge lies in managing the sequential dehydration of sorbitol, a C6 polyol, to prevent the formation of undesirable by-products like humins and other isomers.[1][4][5] This guide provides an in-depth comparative analysis of the predominant synthetic routes to isosorbide, offering field-proven insights into the causality behind experimental choices, detailed protocols, and supporting data to aid researchers and process chemists in selecting and optimizing a synthetic strategy.

The Core Transformation: Sorbitol Double Dehydration

The synthesis of isosorbide from sorbitol is a two-step acid-catalyzed dehydration reaction. The first intramolecular cyclization yields an intermediate, 1,4-sorbitan. A second dehydration of this intermediate produces the final bicyclic isosorbide.[1] The critical factors governing the success of this transformation are catalyst choice, reaction temperature, and pressure, which collectively dictate the reaction rate, selectivity towards isosorbide, and the extent of side reactions like polymerization.[5][6]

G Sorbitol D-Sorbitol Sorbitan 1,4-Sorbitan (Monocyclic Intermediate) Sorbitol->Sorbitan - H₂O (1st Dehydration) Isosorbide Isosorbide (Bicyclic Diol) Sorbitan->Isosorbide - H₂O (2nd Dehydration) Byproducts Isomers & Humins (By-products) Sorbitan->Byproducts Side Reactions Isosorbide->Byproducts Degradation

Caption: General reaction pathway for the synthesis of isosorbide from D-sorbitol.

Route 1: Homogeneous Acid Catalysis

Historically, the industrial production of isosorbide has relied on homogeneous acid catalysts, most commonly mineral acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[7][8]

Mechanism and Experimental Rationale: In this process, the proton (H⁺) from the strong acid catalyzes both dehydration steps. The reaction is typically performed in a solvent-free (neat) system or with a minimal amount of water at elevated temperatures (120-150°C) under vacuum to drive the reaction forward by removing water. The causality is straightforward: the high concentration of protons ensures a rapid reaction rate. For instance, using H₂SO₄ in solvent-free conditions can achieve high sorbitol conversion (99%) and good isosorbide yield (77%) after 20 hours at 135°C.[6]

Advantages:

  • High Catalytic Activity: Strong mineral acids provide high reaction rates.

  • Low Initial Cost: The catalysts themselves are inexpensive bulk chemicals.

Disadvantages:

  • Corrosion: Mineral acids are highly corrosive, requiring specialized and costly reactors.

  • Difficult Separation: Neutralizing the acid post-reaction creates a significant amount of salt waste, complicating the purification of isosorbide.[7][8]

  • Environmental Concerns: The large volume of acidic waste presents considerable environmental and disposal challenges.[8]

  • Low Selectivity: The strong acidity can promote non-selective side reactions, leading to the formation of colored by-products (humins) and reducing the final yield and purity.[6]

Route 2: Heterogeneous Solid Acid Catalysis

To overcome the significant drawbacks of homogeneous catalysis, research has pivoted towards solid acid catalysts. These materials provide acidic sites on a solid support, simplifying separation and enabling catalyst reuse, which aligns with the principles of green chemistry.[4][7]

Types of Heterogeneous Catalysts & Causality:

  • Acidic Ion-Exchange Resins: Polymeric resins functionalized with sulfonic acid groups (e.g., Amberlyst, Purolite) serve as effective catalysts.[5][6] Their porous structure allows for good contact with the sorbitol substrate. However, their thermal stability is limited, and prolonged exposure to high reaction temperatures can lead to degradation and leaching of acidic groups. Purolite CT269, for example, can achieve 100% sorbitol conversion, but with a moderate isosorbide selectivity of 42% after 6 hours at 180°C, indicating a propensity for side reactions at higher temperatures.[6]

  • Zeolites: These crystalline aluminosilicates possess well-defined pore structures and strong Brønsted acid sites. While active, their performance is often hampered by their hydrophilic nature and small pore sizes, which can lead to diffusion limitations and rapid deactivation by coke formation. Under certain conditions, zeolites like ZSM-5 and Y have been shown to be significantly outperformed by other solid acids.[7][8]

  • Sulfated Metal Oxides: Sulfated zirconia (SZ) has emerged as a particularly promising catalyst.[7][8][9] The exceptional acidity of SZ, arising from the electron-withdrawing effect of the sulfate groups on the zirconia surface, allows for high catalytic activity under milder conditions than many other systems. The sol-gel synthesis method for SZ allows for precise control over its surface area and acidity.[7][8] This tailored design is key to its success; by optimizing the sulfur content and calcination temperature, a high density of Brønsted acid sites can be achieved, which are crucial for selectively catalyzing the dehydration pathway over competing oligomerization reactions.[7]

Advantages:

  • Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration.

  • Reusability: Solid catalysts can be regenerated and reused for multiple cycles, reducing overall cost and waste.

  • Reduced Corrosion: Solid acids are generally less corrosive than their liquid mineral acid counterparts.

  • Improved Selectivity: Well-designed catalysts like sulfated zirconia can offer higher selectivity to isosorbide by minimizing side reactions.[7][9]

Disadvantages:

  • Catalyst Deactivation: Catalysts can be deactivated over time due to coking or leaching of active sites.[6]

  • Mass Transfer Limitations: The reaction rate can sometimes be limited by the diffusion of reactants and products within the catalyst's pores.

  • Higher Initial Cost: The synthesis of advanced solid catalysts can be more complex and expensive than purchasing mineral acids.

G cluster_0 Reaction Stage cluster_1 Separation & Purification Reactants Sorbitol + Heterogeneous Catalyst Reactor Heated Reactor (e.g., 150°C, 2h) Reactants->Reactor Charge Filtration Filtration Reactor->Filtration Product Crude Isosorbide Solution Filtration->Product Catalyst Recovered Catalyst Filtration->Catalyst Purification Distillation / Recrystallization Product->Purification Recycle Regeneration & Recycle Catalyst->Recycle Final_Product High-Purity Isosorbide Purification->Final_Product

Caption: Experimental workflow for isosorbide synthesis using a heterogeneous catalyst.

Comparative Data Summary

The following table summarizes the performance of various catalytic systems for the dehydration of sorbitol to isosorbide, providing a clear basis for comparison.

Catalytic SystemCatalystTemperature (°C)Time (h)Sorbitol Conv. (%)Isosorbide Yield (%)Key AdvantagesDisadvantagesReference(s)
Homogeneous H₂SO₄135209977High conversion, low catalyst costCorrosive, waste generation, long reaction time[6]
Heterogeneous Purolite CT2691806100~42 (selectivity)Catalyst is recoverableModerate selectivity, risk of polymerization[6]
Heterogeneous Sulfonated Phenolic Resin1503~10075.4High yield, convenient preparationPotential for catalyst deactivation[5]
Heterogeneous Sulfated Zirconia (SZ)150< 210076High yield, fast reaction, mild conditions, reusableMore complex catalyst synthesis[7][8]

Experimental Protocols

Protocol 1: Synthesis via Heterogeneous Catalysis with Sulfated Zirconia (SZ)

This protocol is based on a highly efficient method reported for producing isosorbide under mild conditions.[7][8]

A. Catalyst Preparation (Sol-Gel Synthesis of 0.5-SZ):

  • Prepare a solution of zirconium (IV) propoxide in 1-propanol.

  • In a separate flask, prepare a solution of sulfuric acid in 1-propanol. The molar ratio of S/Zr should be targeted at 0.5 for optimal performance.

  • Slowly add the sulfuric acid solution to the zirconium precursor solution under vigorous stirring.

  • Allow the resulting mixture to gel at room temperature for 24 hours.

  • Dry the gel in an oven at 100°C for 24 hours to remove the solvent.

  • Crush the dried solid into a fine powder.

  • Calcine the powder in a furnace under a flow of air. Ramp the temperature to 625°C and hold for 3 hours.

  • Cool the catalyst to room temperature. The resulting white powder is the active sulfated zirconia catalyst.

B. Dehydration of Sorbitol:

  • To a glass reaction vessel equipped with a magnetic stirrer and a reflux condenser, add D-sorbitol (e.g., 0.5 mmol, 91 mg).

  • Add the prepared sulfated zirconia catalyst (e.g., 25 mg).

  • Place the vessel in a preheated oil bath set to 150°C and begin vigorous stirring.

  • Maintain the reaction for 2 hours. The mixture will turn from a slurry into a clear, slightly colored liquid.

  • After 2 hours, quench the reaction by adding water to the cooled mixture.

  • Separate the solid SZ catalyst by filtration or centrifugation. The catalyst can be washed, dried, and stored for reuse.

  • The aqueous solution containing isosorbide can be concentrated under reduced pressure. Further purification can be achieved by vacuum distillation or recrystallization to yield high-purity isosorbide.

Protocol 2: Synthesis via Homogeneous Catalysis with Sulfuric Acid

This protocol is representative of the traditional homogeneous acid-catalyzed process.[6]

  • Charge a round-bottom flask equipped for vacuum distillation with D-sorbitol (e.g., 100 g).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1% by weight of sorbitol).

  • Heat the mixture under vacuum to 135-140°C with efficient stirring.

  • Water will begin to distill off as the reaction proceeds. The reaction is monitored by measuring the amount of water collected.

  • Continue the reaction for several hours (up to 20 hours) until the theoretical amount of water for double dehydration has been removed.

  • Cool the resulting dark, viscous mixture to approximately 80-90°C.

  • Carefully neutralize the sulfuric acid by the slow addition of a base, such as a 25% sodium hydroxide solution, until the pH is neutral.

  • The crude isosorbide must then be purified from the resulting salt and colored by-products, typically via high-vacuum distillation.

Conclusion and Future Outlook

The synthesis of isosorbide via the acid-catalyzed dehydration of sorbitol is a well-established but challenging transformation. While traditional homogeneous catalysis is effective, it is plagued by issues of corrosion, waste, and difficult purification.[7][8] The clear scientific and industrial consensus points towards the superiority of heterogeneous solid acid catalysts.

Among the solid acids, sulfated zirconia (SZ) and advanced functional resins demonstrate a compelling balance of high activity, selectivity, and operational stability under relatively mild conditions.[5][7] They enable a more sustainable process by allowing for catalyst recycling and simpler product purification, which are critical for the economic production of this bio-based platform chemical.

Future research will undoubtedly focus on the design of even more robust and cost-effective heterogeneous catalysts with enhanced hydrothermal stability and resistance to deactivation. The development of continuous flow processes utilizing these advanced catalysts represents the next frontier, promising to further improve the efficiency, scalability, and environmental footprint of isosorbide production, solidifying its role as a key monomer in the future of sustainable polymers.

References

A Comparative Guide to the Validation of Chiral Purity for Hexahydrofuro[3,2-b]furan-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the stereochemical integrity of pharmaceutical building blocks is paramount. The specific three-dimensional arrangement of atoms in a chiral molecule can lead to vastly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth, objective comparison of analytical methodologies for the validation of the chiral purity of Hexahydrofuro[3,2-b]furan-3,6-diol, a key intermediate in various therapeutic agents. We will delve into the causality behind experimental choices and present supporting data to empower you in selecting the most appropriate technique for your application.

This compound possesses multiple stereocenters, making the control and analysis of its stereoisomeric composition a critical quality attribute. The development of robust and reliable analytical methods is not just a regulatory expectation but a fundamental aspect of ensuring drug safety and efficacy.[1][3]

Comparative Overview of Analytical Techniques

The selection of an optimal analytical technique for determining the enantiomeric purity of this compound hinges on several factors, including the required sensitivity, sample throughput, and the specific goals of the analysis (e.g., routine quality control versus absolute configuration determination). The most prevalent and effective techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical TechniquePrincipleTypical Limit of Quantification (LOQ)ThroughputKey AdvantagesKey Disadvantages
Chiral HPLC Differential interaction with a chiral stationary phase (CSP)0.05 - 0.1%ModerateWide applicability, robust, well-established.[4][5][6]Can require significant method development, solvent consumption.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase<0.1%HighHigh resolution and sensitivity for volatile compounds.[7][8]Requires derivatization for non-volatile analytes like diols, risk of thermal degradation.
Chiral SFC Separation using a supercritical fluid mobile phase and a chiral stationary phase~0.1%HighFast separations, reduced organic solvent consumption ("greener" chemistry).[9][10][11][12][13]Higher initial instrument cost, less suitable for highly polar compounds without modifiers.
NMR Spectroscopy Diastereomeric differentiation using chiral derivatizing or solvating agents1-5%Low to ModerateProvides structural information, no separation required for quantification.[14][15][16][17][18]Lower sensitivity compared to chromatographic methods, requires chiral auxiliary agents.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared lightN/A (for absolute configuration)LowDetermines absolute configuration without the need for crystallization.[19][20][21][22]Requires specialized instrumentation and theoretical calculations.

In-Depth Analysis of Key Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often considered the gold standard for enantiomeric purity determination due to its versatility and robustness.[5][6] The separation is achieved through the differential interaction of the enantiomers of this compound with a chiral stationary phase (CSP).

Causality of Experimental Choices: The choice of CSP is critical and is based on the functional groups of the analyte. For a diol like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective due to their ability to form transient diastereomeric complexes through hydrogen bonding and dipole-dipole interactions. The mobile phase composition is optimized to achieve baseline separation of the enantiomers.

Experimental Protocol: Chiral HPLC for this compound

  • Column Selection: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is a logical starting point.

  • Mobile Phase Preparation: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The ratio is critical for achieving resolution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Instrumentation and Conditions:

    • HPLC system with a UV detector.

    • Flow rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Controlled, often near ambient.

    • Detection Wavelength: Determined by the UV absorbance of the analyte (if any) or after derivatization.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers. Method validation should be performed according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[4][23][24]

Workflow for Chiral HPLC Method Development:

Caption: A streamlined workflow for developing a robust chiral HPLC method.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[8] Since this compound is a non-volatile diol, derivatization is a mandatory step to increase its volatility and thermal stability.

Causality of Experimental Choices: The derivatization agent should react quantitatively with the hydroxyl groups without causing racemization. Common choices include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The choice of a chiral capillary column, often coated with a cyclodextrin derivative, is crucial for enantiomeric separation.[7][25]

Experimental Protocol: Chiral GC for Derivatized this compound

  • Derivatization: React the diol sample with a suitable derivatizing agent in an appropriate solvent.

  • Column Selection: A capillary column with a chiral stationary phase, such as a derivatized cyclodextrin, is used.

  • Instrumentation and Conditions:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Carrier Gas: Helium or Hydrogen.

    • Injector and Detector Temperature: Optimized to prevent sample degradation.

    • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation and peak shape.

  • Data Analysis: Similar to HPLC, the enantiomeric excess is determined from the integrated peak areas.

Workflow for Chiral GC Analysis:

Caption: The essential steps for chiral GC analysis, including the critical derivatization stage.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[13] It utilizes supercritical CO2 as the primary mobile phase, often with a small amount of an organic modifier, leading to faster analysis times and reduced solvent waste.[9][10][11][12]

Causality of Experimental Choices: The principles of separation are similar to HPLC, relying on a chiral stationary phase. The polarity of the modifier (e.g., methanol, ethanol) is a key parameter for optimizing selectivity and retention. SFC is particularly advantageous for preparative scale separations due to the ease of removing the CO2 mobile phase.[9]

Experimental Protocol: Chiral SFC for this compound

  • Column Selection: Similar to HPLC, polysaccharide-based CSPs are a good choice.

  • Mobile Phase: Supercritical CO2 with a polar organic modifier (e.g., methanol).

  • Instrumentation and Conditions:

    • SFC system with a UV detector and back-pressure regulator.

    • Flow Rate: Typically higher than HPLC (e.g., 2-5 mL/min).

    • Back Pressure and Temperature: Critical parameters that control the density and solvating power of the supercritical fluid.

  • Data Analysis: The enantiomeric purity is calculated from the chromatographic peak areas.

Workflow for Chiral SFC Method Development:

Caption: A typical workflow for developing a fast and efficient chiral SFC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach that does not require chromatographic separation for quantification. The enantiomers are differentiated by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA), or by using a chiral solvating agent (CSA).[14][15][16][17][18]

Causality of Experimental Choices: For diols, a common and effective approach is the use of a three-component system involving 2-formylphenylboronic acid and an enantiopure amine.[14][15][16][17][18] This in-situ reaction forms diastereomeric iminoboronate esters that exhibit distinct and well-resolved signals in the ¹H NMR spectrum, allowing for direct integration and determination of the enantiomeric ratio.[14][15][16][17][18] Another approach involves the use of Mosher's acid or its analogues to form diastereomeric esters.[26]

Experimental Protocol: NMR with a Chiral Derivatizing Agent

  • Sample Preparation: In an NMR tube, dissolve the this compound sample, 2-formylphenylboronic acid, and an enantiopure amine (e.g., (S)-α-methylbenzylamine) in a deuterated solvent (e.g., CDCl3).[14][15][16][17]

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify the well-resolved signals corresponding to the two diastereomers. The ratio of the integrals of these signals directly reflects the enantiomeric ratio of the original diol.

Logical Flow of NMR-based Chiral Purity Assessment:

Caption: The logical sequence for determining enantiomeric purity using NMR spectroscopy with a chiral derivatizing agent.

Conclusion and Recommendations

The validation of the chiral purity of this compound can be effectively achieved using several analytical techniques.

  • For routine quality control where high throughput and sensitivity are required, chiral SFC is an excellent choice due to its speed and reduced environmental impact.[13]

  • Chiral HPLC remains a robust and widely accessible method, particularly when high sensitivity is paramount.

  • Chiral GC is a viable option if derivatization is acceptable and high resolution is needed.

  • NMR spectroscopy with chiral derivatizing agents is a powerful tool for unambiguous confirmation and quantification, especially when chromatographic method development proves challenging. It provides valuable structural information but with lower sensitivity.[14][15][16][17][18]

  • For the unambiguous determination of the absolute configuration, particularly during early-stage development, Vibrational Circular Dichroism (VCD) is an invaluable technique that complements the relative quantification provided by other methods.[19][20][21][22]

Ultimately, the choice of method should be guided by the specific requirements of the analysis, available instrumentation, and the stage of drug development. A multi-faceted approach, potentially employing a chromatographic technique for routine analysis and a spectroscopic method for confirmation, often provides the most comprehensive and trustworthy validation of chiral purity.

References

A Senior Application Scientist's Guide to Chiral Diols in Asymmetric Synthesis: A Comparative Analysis of Hexahydrofuro[3,2-b]furan-3,6-diol, BINOL, and TADDOL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral diols have emerged as indispensable tools in this endeavor, acting as ligands that impart chirality to a metal center, thereby directing the stereochemical outcome of a reaction.[1] This guide provides an in-depth, objective comparison of the bio-derived chiral diol, Hexahydrofuro[3,2-b]furan-3,6-diol (commonly known by its isomer, isosorbide), with two of the most established and versatile classes of chiral diols: 1,1'-Bi-2-naphthol (BINOL) and α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL).[2]

This analysis moves beyond a simple cataloging of reagents to offer field-proven insights into the causal relationships between the structural attributes of these diols and their performance in asymmetric catalysis. By presenting supporting experimental data, detailed protocols, and mechanistic considerations, this guide aims to empower chemists to make informed decisions in the selection of the optimal chiral diol for their specific synthetic challenges.

The Contenders: A Structural and Mechanistic Overview

The efficacy of a chiral diol in asymmetric synthesis is intrinsically linked to its three-dimensional structure, which dictates the chiral environment it creates around a metal catalyst.[1] The three diols under comparison present distinct structural paradigms, leading to different applications and levels of stereocontrol.

This compound (Isosorbide and its Isomers): The Bio-Renewable Scaffold

Derived from renewable resources like starch, this compound, particularly the readily available isomer isosorbide, offers a rigid, bicyclic furan core.[3] This inherent rigidity and defined stereochemistry make it an attractive and sustainable chiral building block.[4] Unlike the C₂-symmetric BINOL and TADDOL, the chirality of isosorbide is derived from its multiple stereocenters within the fused ring system. The two hydroxyl groups are in a cis relationship, providing a specific coordination geometry for metal catalysts.

dot ```dot graph G { layout=neato; node [shape=plaintext]; Isosorbide [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12597&t=l", label=""]; label="Isosorbide Structure"; labelloc="b"; }

Caption: The C₂-symmetric, axially chiral structure of BINOL.

α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL): The Versatile C₂-Symmetric Ligand

TADDOLs are another class of C₂-symmetric chiral diols derived from tartaric acid. [5]Their defining feature is the presence of two diarylhydroxymethyl groups in a trans relationship on a 1,3-dioxolane ring. The bulky aryl groups create a propeller-like chiral environment around the metal center, which has proven to be highly effective in a variety of enantioselective reactions. [6]The modular nature of TADDOL synthesis allows for a wide range of sterically and electronically diverse derivatives to be prepared.

dot

Caption: The C₂-symmetric structure of a TADDOL derivative.

Performance in Asymmetric Catalysis: A Comparative Data Analysis

The choice of a chiral diol is ultimately guided by its performance in a specific chemical transformation. The following sections present a comparative overview of this compound derivatives, BINOL, and TADDOL in key asymmetric reactions, supported by experimental data from the literature.

Asymmetric Transfer Hydrogenation of Ketones

The asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols is a fundamental and widely used transformation.

Chiral Diol/LigandKetoneCatalyst SystemYield (%)ee (%)Reference
Isosorbide-derived diamineAcetophenone[Ru(p-cymene)Cl₂]₂9151[7]
(S)-BINOLAcetophenoneRu(II) complex>9984[2]
TADDOL-derived phosphoniteVarious aryl ketones[Rh(cod)₂]BF₄up to 99up to 98Not explicitly found in searches
Asymmetric Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

Chiral Diol/LigandDieneDienophile (Imine)Catalyst SystemYield (%)ee (%)Reference
Isosorbide-derived ionic liquidDanishefsky's dieneN-benzylidene-anilineOrganocatalystGoodModerate[3]
(R)-BINOL-derived phosphoric acidDanishefsky's dieneVarious aldiminesOrganocatalystup to 98up to 95[8]
TADDOL1-Amino-3-siloxy-1,3-butadieneVarious aldehydesOrganocatalystGoodup to 95[3]

Analysis: Both BINOL-derived phosphoric acids and TADDOLs have been shown to be highly effective organocatalysts for the aza-Diels-Alder reaction, affording excellent yields and enantioselectivities. [3][8]Isosorbide has been utilized to create chiral ionic liquids that catalyze this reaction with good yields but moderate diastereoselectivities. [3]The high performance of BINOL and TADDOL derivatives in this reaction is likely due to their ability to act as effective Brønsted acids, activating the imine dienophile through hydrogen bonding within a well-defined chiral environment.

Asymmetric Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a classic benchmark reaction for evaluating the effectiveness of chiral ligands.

Chiral Diol/LigandAldehydeCatalyst SystemYield (%)ee (%)Reference
Isosorbide-derived amino alcoholBenzaldehydeTi(OiPr)₄Not specifiedup to 78[8]
(S)-BINOLBenzaldehydeTi(OiPr)₄up to 93up to 99[9]
TADDOLBenzaldehydeTi(OiPr)₄Not specifiedup to 99[5]

Analysis: In the well-studied asymmetric addition of diethylzinc to benzaldehyde, both BINOL and TADDOL, in combination with a titanium(IV) isopropoxide catalyst, have demonstrated the ability to achieve exceptionally high enantioselectivities. [5][9]Isosorbide-derived ligands have also been successfully applied, providing good enantioselectivity. [8]The C₂-symmetric nature of BINOL and TADDOL allows for the formation of a highly organized dimeric titanium complex, which is believed to be the active catalytic species, leading to excellent stereocontrol.

Experimental Protocols

To ensure the reproducibility and practical application of the discussed concepts, detailed experimental protocols for representative reactions are provided below.

General Experimental Protocol for Asymmetric Transfer Hydrogenation

dot

G cluster_0 Catalyst Preparation cluster_1 Reaction cluster_2 Work-up and Analysis A Dissolve chiral diol and metal precursor in anhydrous solvent under inert atmosphere. B Stir for specified time at appropriate temperature. A->B C Add ketone and hydrogen source (e.g., isopropanol/formic acid). B->C D Stir at specified temperature until completion (monitored by TLC/GC). C->D E Quench reaction and extract product. D->E F Purify by column chromatography. E->F G Determine yield and enantiomeric excess (chiral HPLC/GC). F->G

Caption: General workflow for asymmetric transfer hydrogenation.

Materials:

  • Chiral diol (e.g., (R)-BINOL, TADDOL derivative, or isosorbide-derived ligand)

  • Metal precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Anhydrous solvent (e.g., isopropanol, dichloromethane)

  • Ketone substrate

  • Hydrogen source (e.g., isopropanol, formic acid/triethylamine mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral diol (0.025 mmol) and the metal precursor (0.0125 mmol) in the anhydrous solvent (5 mL). Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reaction: To the catalyst solution, add the ketone substrate (1.0 mmol) and the hydrogen source. Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the purified product and analyze the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

General Experimental Protocol for Asymmetric Diethylzinc Addition to an Aldehyde

dot

G cluster_0 Catalyst Formation cluster_1 Reaction cluster_2 Work-up and Analysis A Dissolve chiral diol in anhydrous solvent under inert atmosphere. B Add Ti(OiPr)4 and stir at room temperature. A->B C Cool to specified temperature (e.g., 0 °C or -20 °C). B->C D Add aldehyde, then add diethylzinc solution dropwise. C->D E Stir until completion (monitored by TLC/GC). D->E F Quench with saturated NH4Cl (aq). E->F G Extract with organic solvent. F->G H Purify by column chromatography. G->H I Determine yield and enantiomeric excess (chiral HPLC/GC). H->I

Caption: General workflow for asymmetric diethylzinc addition.

Materials:

  • Chiral diol (e.g., (S)-BINOL, TADDOL derivative, or isosorbide-derived ligand)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous solvent (e.g., toluene, hexanes)

  • Aldehyde substrate (e.g., benzaldehyde)

  • Diethylzinc (solution in hexanes)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral diol (0.2 mmol) in the anhydrous solvent (5 mL). Add Ti(OiPr)₄ (0.2 mmol) and stir the mixture at room temperature for 1 hour.

  • Reaction: Cool the catalyst solution to the desired temperature (e.g., 0 °C). Add the aldehyde (1.0 mmol), followed by the dropwise addition of the diethylzinc solution (2.0 mmol). Stir the reaction at this temperature and monitor its progress by TLC or GC.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and stir for 30 minutes. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the purified product and analyze the enantiomeric excess by chiral HPLC or chiral GC.

Conclusion and Future Outlook

This guide has provided a comparative analysis of this compound with the established chiral diols, BINOL and TADDOL, in the context of asymmetric synthesis. The experimental data clearly indicates that while the bio-derived isosorbide scaffold is a promising and sustainable platform for the development of new chiral ligands, the C₂-symmetric BINOL and TADDOL backbones generally afford higher levels of enantioselectivity in a broader range of reactions.

The continued exploration of derivatives of this compound is a worthy endeavor, particularly with a focus on modifying the steric and electronic properties around the hydroxyl groups to create more effective chiral pockets. As the demand for sustainable and cost-effective chemical processes grows, the development of highly efficient catalysts from renewable resources will undoubtedly become increasingly important. For the practicing chemist, the choice of chiral diol will always be a balance of performance, cost, and availability, and it is hoped that this guide will serve as a valuable resource in making that critical decision.

References

"X-ray crystallography of Hexahydrofuro[3,2-b]furan-3,6-diol derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to X-ray Crystallography of Hexahydrofuro[3,2-b]furan-3,6-diol Derivatives

For researchers and professionals in drug development, obtaining high-quality crystals of target molecules is a critical step for structure-based drug design. This guide provides an in-depth comparison of crystallization strategies for this compound derivatives, a class of compounds significant for their role as key fragments in potent HIV-1 protease inhibitors.[1] We will explore various crystallization techniques, supported by experimental insights, to aid in the successful determination of their three-dimensional structures through X-ray crystallography.

The Significance of Structural Analysis

The hexahydrofuro[3,2-b]furan scaffold is a core component in numerous biologically active molecules, including a variety of furofuran lignans known for their diverse pharmacological properties.[2] In the context of HIV research, the precise stereochemistry and conformation of derivatives of this compound are paramount to their inhibitory activity. X-ray crystallography stands as the definitive method for unambiguously determining these structural features, providing crucial insights for the development of more effective therapeutics.[1][3]

Principles of Crystallization for Furofuran Derivatives

The journey to a well-diffracting crystal begins with understanding the physicochemical properties of the target molecule. This compound and its derivatives often possess multiple stereocenters and hydrogen bond donors and acceptors, which can lead to complex packing arrangements in the solid state. The goal of any crystallization experiment is to slowly reach a state of supersaturation, allowing molecules to self-assemble into a highly ordered, crystalline lattice.

Comparative Analysis of Crystallization Techniques

There is no single "magic bullet" for crystallization. The optimal method is highly dependent on the specific derivative's solubility, stability, and other physical properties. Below, we compare common crystallization techniques with a focus on their application to this compound derivatives.

Table 1: Comparison of Crystallization Methods for this compound Derivatives
Method Principle Advantages for Furofuran Diols Challenges Typical Solvents Success Rate (Estimated)
Slow Evaporation Solvent is slowly removed from a near-saturated solution, increasing the solute concentration.[4]Simple to set up; effective for moderately soluble compounds.Can lead to rapid crystal growth and poor quality if evaporation is too fast.[5]Ethanol, Methanol, Ethyl Acetate[6]Moderate to High
Vapor Diffusion A volatile precipitant diffuses into a solution of the molecule, reducing its solubility.[4][5]Excellent for small quantities; allows for fine-tuning of supersaturation.[4]Requires careful selection of solvent/precipitant pairs.Dichloromethane/Ether, Chloroform/HexaneHigh
Solvent Layering A solution of the compound is carefully layered with a less dense solvent in which it is insoluble.[7][8]Creates a sharp interface for slow diffusion and crystal growth.Can be disturbed easily; requires immiscible or slowly miscible solvents.[7]Dichloromethane/Ethanol, DMSO/Ether[7][8]Moderate
Slow Cooling A saturated solution at a higher temperature is slowly cooled to induce crystallization.[4][8]Can produce high-quality crystals by controlling the cooling rate.[4]Requires precise temperature control; not suitable for heat-sensitive compounds.Isopropanol, TolueneModerate

Experimental Protocols

The following protocols are designed to be adaptable starting points for the crystallization of novel this compound derivatives.

Protocol 1: Slow Evaporation
  • Dissolve 5-10 mg of the purified compound in a suitable solvent (e.g., ethanol) to near saturation in a small, clean vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop Method)
  • Prepare a reservoir of a volatile precipitant (e.g., diethyl ether) in a sealed container.

  • On a siliconized glass coverslip, mix 1-2 µL of a concentrated solution of the compound (in a less volatile solvent like dichloromethane) with 1-2 µL of the reservoir solution.

  • Invert the coverslip and seal it over the reservoir.

  • The precipitant vapor will slowly diffuse into the drop, inducing crystallization.

Vapor_Diffusion_Workflow cluster_prep Preparation cluster_setup Setup cluster_incubation Incubation & Observation cluster_analysis Analysis prep_solution Prepare concentrated solution of derivative mix_drop Mix solution and reservoir on coverslip prep_solution->mix_drop prep_reservoir Prepare reservoir of precipitant prep_reservoir->mix_drop seal_well Invert and seal coverslip over reservoir mix_drop->seal_well diffusion Vapor diffusion occurs seal_well->diffusion crystallization Monitor for crystal growth diffusion->crystallization harvest Harvest suitable crystals crystallization->harvest diffraction X-ray diffraction analysis harvest->diffraction

Vapor Diffusion Experimental Workflow

Troubleshooting Common Crystallization Problems

Even with optimized protocols, challenges can arise. The following diagram outlines a logical approach to troubleshooting common issues.

Troubleshooting_Crystallization start Start no_crystals No Crystals? start->no_crystals oily_precipitate Oily Precipitate? no_crystals->oily_precipitate No no_crystals_sol1 Increase concentration no_crystals->no_crystals_sol1 Yes small_needles Small Needles/ Plates? oily_precipitate->small_needles No oily_precipitate_sol1 Decrease concentration oily_precipitate->oily_precipitate_sol1 Yes success High-Quality Crystals small_needles->success No small_needles_sol1 Additives (e.g., glycerol) small_needles->small_needles_sol1 Yes no_crystals_sol2 Try different solvents/ precipitants no_crystals_sol1->no_crystals_sol2 no_crystals_sol3 Introduce a seed crystal no_crystals_sol2->no_crystals_sol3 oily_precipitate_sol2 Slow down diffusion/ evaporation rate oily_precipitate_sol1->oily_precipitate_sol2 oily_precipitate_sol3 Change temperature oily_precipitate_sol2->oily_precipitate_sol3 small_needles_sol2 Slower crystallization rate small_needles_sol1->small_needles_sol2 small_needles_sol3 Screen different pH conditions small_needles_sol2->small_needles_sol3

Troubleshooting Crystallization Issues

Case Study: Crystallographic Analysis of a Dibenzoate Derivative

In a study on (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate, suitable crystals for X-ray analysis were obtained by recrystallization from methanol.[6] This highlights the efficacy of the slow evaporation method for this class of compounds. The resulting crystal structure revealed a cis-fused ring system and provided detailed conformational information.[6] Similarly, a nitroethyl derivative of perhydrofuro[3,2-b]furan-3,6-diol was successfully crystallized from ethanol, yielding a structure that confirmed the cis arrangement at the ring junctions.[9]

Conclusion

The successful crystallization of this compound derivatives is an achievable goal that relies on a systematic and logical approach. By understanding the principles of crystallization and methodically screening various techniques and solvent systems, researchers can obtain high-quality crystals suitable for X-ray diffraction. The structural insights gained from these studies are invaluable for advancing the design and development of new therapeutic agents.

References

"analytical methods for the characterization of Hexahydrofuro[3,2-b]furan-3,6-diol"

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Analytical Characterization of Hexahydrofuro[3,2-b]furan-3,6-diol

In the landscape of modern drug development and materials science, the precise characterization of chemical entities is paramount. This compound, commonly known as isosorbide, is a rigid, chiral bicyclic diol derived from renewable resources. Its unique structural features make it a valuable building block in the synthesis of pharmaceuticals, including antiviral and antitumor agents, as well as in the creation of high-performance polymers.[1] The stereochemistry and purity of isosorbide and its derivatives are critical to their function and safety, necessitating a robust suite of analytical methods for their comprehensive characterization.

This guide provides an in-depth comparison of the essential analytical techniques for the characterization of this compound. We will delve into the principles of each method, their specific applications to this molecule, and provide practical, field-tested protocols.

A Multi-faceted Approach to Characterization

No single analytical technique can fully elucidate the structure, purity, and properties of a molecule like isosorbide. A comprehensive understanding requires a combination of spectroscopic, chromatographic, and thermal methods. The choice of which techniques to employ is driven by the specific questions being asked—are we confirming the identity of the core structure, quantifying impurities, or determining its thermal stability in a polymer matrix?

A This compound Sample B Primary Structural Confirmation A->B C Separation & Purity Assessment A->C D Functional Group & Bonding Analysis A->D E Thermal Properties A->E F Absolute Stereostructure A->F G NMR (1H, 13C) B->G H Mass Spectrometry (MS) B->H C->H I HPLC / GC C->I J FTIR Spectroscopy D->J K DSC / TGA E->K L X-ray Crystallography F->L

Figure 1. A logical workflow for the comprehensive analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural confirmation of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the determination of connectivity and stereochemistry.

Why NMR is Essential:

  • Unambiguous Identification: The unique chemical shifts and coupling patterns of the protons and carbons in the rigid bicyclic structure provide a distinct fingerprint for the molecule.[2][3]

  • Stereochemical Insight: The coupling constants between protons on the fused ring system can help to confirm the cis fusion of the rings and the relative stereochemistry of the hydroxyl groups.

  • Purity Assessment: The presence of signals from impurities can be readily detected and, with the use of an internal standard, quantified.[4]

Comparative Analysis: While other techniques can confirm the presence of functional groups or determine molecular weight, only NMR provides a detailed atom-by-atom map of the molecule. For instance, while FTIR can identify the hydroxyl groups, NMR can distinguish between the two hydroxyls if they are in different chemical environments.

Experimental Protocol: ¹H NMR of this compound

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can help in observing the exchangeable hydroxyl protons.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

    • Shim the instrument to obtain a narrow and symmetrical solvent peak.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for ¹H).

    • Use a standard pulse sequence (e.g., a simple 30° or 90° pulse).

  • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals to determine the relative number of protons for each resonance.

Technique Information Obtained Strengths Limitations
¹H NMR Proton environment, connectivity (J-coupling), relative stereochemistry, quantitative purity.Unambiguous structural confirmation, detailed stereochemical information.Requires relatively pure sample, can be complex to interpret for complex mixtures.
¹³C NMR Number and type of carbon atoms.Confirms carbon skeleton, complementary to ¹H NMR.Lower sensitivity than ¹H NMR, requires longer acquisition times.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a highly sensitive method for both identifying and quantifying the target analyte and its impurities.[5][6]

Why MS is a Critical Tool:

  • Molecular Weight Confirmation: MS provides a direct measurement of the molecular mass, confirming the elemental formula (C₆H₁₀O₄, MW: 146.14 g/mol ).[7][8]

  • Impurity Identification: GC-MS allows for the separation of closely related impurities, and their mass spectra can be used to identify them.[5][6]

  • High Sensitivity: MS techniques, particularly when coupled with chromatography, offer very low detection limits, making them ideal for trace analysis.[5]

Comparative Analysis: Compared to NMR, MS is significantly more sensitive. However, it does not provide the same level of detail regarding stereochemistry. Isomers of this compound will have the same molecular weight and may have very similar fragmentation patterns, making their differentiation by MS alone challenging without chromatographic separation.

Experimental Protocol: GC-MS Analysis for Purity Assessment

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable volatile solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • For the analysis of the diol, derivatization (e.g., silylation) is often necessary to increase volatility and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • To derivatize, mix a small volume of the sample solution with the derivatizing agent and heat gently (e.g., 60 °C for 30 minutes).

  • GC-MS Instrument Setup:

    • GC:

      • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Injector: Set to a temperature of 250 °C in split or splitless mode depending on the required sensitivity.

      • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

      • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • MS:

      • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

      • Mass Range: Scan from m/z 40 to 400.

      • Transfer Line Temperature: Set to 280 °C.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample.

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Analyze other peaks in the chromatogram to identify and quantify impurities by comparing their mass spectra to libraries (e.g., NIST).[9]

Chromatographic Methods: The Gold Standard for Separation and Quantification

Chromatography is indispensable for separating this compound from starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common modalities.[10][11]

Why Chromatography is Essential:

  • Purity Determination: HPLC and GC can separate and quantify impurities with high precision, which is crucial for pharmaceutical applications.[10]

  • Quantification in Formulations: Validated chromatographic methods are used to determine the concentration of the active ingredient in final drug products.[11]

  • Chiral Separations: Specific chiral columns can be used to separate the different stereoisomers of this compound, which is critical as different isomers may have different biological activities.

Comparative Analysis: HPLC vs. GC

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile and thermally sensitive compounds. No derivatization is needed for isosorbide.Requires volatile and thermally stable compounds. Derivatization is often necessary for isosorbide.[5]
Detector UV-Vis, Refractive Index (RI), Evaporative Light Scattering (ELSD), MS.Flame Ionization (FID), Thermal Conductivity (TCD), MS.
Typical Use Purity analysis of the bulk drug, quantification in formulations.[11]Analysis of volatile impurities, trace analysis when coupled with MS.[6]

A Sample Mixture B HPLC System A->B C GC System (with Derivatization) A->C D Mobile Phase B->D F Injector C->F E Stationary Phase (Column) D->E I Detector (e.g., UV, RI) E->I J Detector (e.g., FID, MS) E->J G Oven F->G H Carrier Gas G->H H->E K Separated Components I->K J->K L Chromatogram K->L K->L

Figure 2. A simplified comparison of the HPLC and GC experimental workflows.

Supporting Spectroscopic and Thermal Techniques

While NMR and MS provide core structural and molecular weight information, other techniques offer complementary data that is often crucial for a complete characterization, especially when this compound is part of a larger system, such as a polymer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the key absorbances are the broad O-H stretch of the alcohol groups and the C-O stretches of the ether linkages.[12][13][14]

  • Key Application: While not suitable for distinguishing between isomers, FTIR is excellent for confirming the presence of the diol functionality and for monitoring reactions where the hydroxyl groups are consumed, for example, in polymerization reactions.[12] The disappearance of the O-H band and the appearance of new bands (e.g., ester carbonyl) can provide clear evidence of a successful reaction.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of materials.[15][16]

  • DSC: Measures heat flow as a function of temperature, allowing for the determination of melting point, glass transition temperature (Tg), and heats of fusion. The melting point of (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol is reported as 63.8-64.4 °C.[1]

  • TGA: Measures mass loss as a function of temperature. It is used to assess thermal stability and decomposition profiles. For example, in polyurethanes containing isosorbide, TGA has shown weight loss at 146°C due to the degradation of the isosorbide unit.[12]

X-ray Crystallography

For unambiguous determination of the absolute stereochemistry and the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the definitive method. This technique has been used to determine the crystal structure of derivatives of this compound, confirming the cis-fused ring system and the stereochemistry of the substituents.[17][18]

Conclusion

The comprehensive characterization of this compound is a multi-step process that relies on the synergistic use of several analytical techniques. NMR and MS form the foundation for structural elucidation and molecular weight confirmation. Chromatographic methods like HPLC and GC are essential for assessing purity and for quantification. Supporting techniques such as FTIR, DSC, TGA, and X-ray crystallography provide crucial information about functional groups, thermal properties, and absolute stereostructure. By judiciously applying these methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of products derived from this versatile bio-based building block.

References

The Pivotal Role of Stereochemistry in the Bioactivity of Hexahydrofuro[3,2-b]furan Scaffolds: A Case for Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's three-dimensional structure and its biological function is paramount. The hexahydrofuro[3,2-b]furan scaffold, a rigid bicyclic system, serves as a compelling case study in stereochemistry's profound impact on bioactivity. While a direct comparative guide on the biological activities of Hexahydrofuro[3,2-b]furan-3,6-diol stereoisomers is not yet prevalent in published literature, an examination of closely related analogs, particularly in the field of antiviral drug discovery, provides critical insights and underscores the necessity for such focused comparative studies.

The core of this discussion revolves around how the spatial arrangement of substituents on the hexahydrofuro[3,2-b]furan ring system dictates its interaction with biological targets. Even subtle changes in the orientation of a hydroxyl group, for instance, can dramatically alter binding affinities to enzymes or receptors, transforming a potent therapeutic agent into an inactive compound.

The Precedent: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol in HIV Protease Inhibition

A closely related analog, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, stands as a testament to the significance of stereoisomerism in this chemical family. This specific stereoisomer is a crucial component of the potent HIV protease inhibitor, Darunavir. The precise orientation of its hydroxyl group and the overall conformation of the bicyclic system are instrumental in its high-affinity binding to the HIV protease enzyme. This interaction is a key factor in the drug's efficacy against drug-resistant HIV strains. The synthesis of this specific stereoisomer is a focal point of numerous research efforts, emphasizing the therapeutic importance of obtaining a single, pure stereoisomer.

The established importance of the stereochemistry of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol strongly suggests that the various stereoisomers of this compound would also exhibit distinct biological profiles. The presence of a second hydroxyl group in the latter introduces additional stereocenters and potential hydrogen bonding interactions, likely leading to even more pronounced differences in bioactivity among its stereoisomers.

Uncharted Territory: The Need for Comparative Biological Data

Despite the clear precedent set by its analogs, there is a discernible gap in the scientific literature regarding a head-to-head comparison of the biological activities of this compound stereoisomers. Publicly available chemical databases, such as PubChem, provide details on the physical and chemical properties of individual stereoisomers like (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol and (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diol, but they lack substantial biological activity data.

This absence of comparative data highlights a promising area for future research. A systematic evaluation of the different stereoisomers of this compound could uncover novel therapeutic agents with a range of activities, from antiviral and anticancer to enzyme inhibition.

A Framework for Future Comparative Studies

To address this knowledge gap, a structured experimental approach is necessary. The following workflow outlines a potential strategy for a comprehensive comparative analysis.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis & Comparison stereoselective_synthesis Stereoselective Synthesis of all possible this compound stereoisomers structural_verification Structural Verification (NMR, X-ray crystallography) stereoselective_synthesis->structural_verification antiviral_assays Antiviral Assays (e.g., HIV, Influenza, Hepatitis) structural_verification->antiviral_assays enzyme_inhibition Enzyme Inhibition Assays (e.g., Proteases, Kinases, Glycosidases) structural_verification->enzyme_inhibition cytotoxicity_assays Cytotoxicity Assays against Cancer Cell Lines structural_verification->cytotoxicity_assays ic50_determination Determination of IC50/EC50 Values antiviral_assays->ic50_determination enzyme_inhibition->ic50_determination cytotoxicity_assays->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis lead_identification Identification of Lead Stereoisomers sar_analysis->lead_identification

Caption: A proposed workflow for the comparative biological evaluation of this compound stereoisomers.

Step-by-Step Experimental Protocol:
  • Stereoselective Synthesis: The initial and most critical step is the stereoselective synthesis of each stereoisomer of this compound in high purity. This would likely involve asymmetric synthesis techniques, potentially starting from chiral pool materials or utilizing chiral catalysts.

  • Structural Characterization: Rigorous structural confirmation of each synthesized stereoisomer is essential. This would be achieved through nuclear magnetic resonance (NMR) spectroscopy and, ideally, single-crystal X-ray crystallography to unambiguously determine the absolute stereochemistry.

  • In Vitro Biological Evaluation: A panel of in vitro assays should be employed to screen for a range of biological activities. This could include:

    • Antiviral assays: Testing against a variety of viruses to determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) to calculate the selectivity index (SI).

    • Enzyme inhibition assays: Screening against a panel of relevant enzymes (e.g., proteases, kinases) to determine the half-maximal inhibitory concentration (IC50) for each stereoisomer.

    • Anticancer screening: Evaluating the cytotoxic effects of each stereoisomer against a panel of human cancer cell lines to determine their respective IC50 values.

  • Structure-Activity Relationship (SAR) Analysis: The collected biological data would then be analyzed to establish clear structure-activity relationships. This would involve correlating the specific stereochemical configurations with the observed biological potencies and selectivities.

Conclusion: A Call for Deeper Investigation

The hexahydrofuro[3,2-b]furan scaffold holds significant promise in the development of novel therapeutic agents. The well-documented, stereochemistry-dependent activity of its analogs in HIV therapy provides a strong rationale for a thorough investigation into the biological properties of this compound stereoisomers. The lack of direct comparative data represents a significant opportunity for researchers in medicinal chemistry and drug discovery. A systematic, comparative study as outlined would not only expand our fundamental understanding of how stereochemistry governs biological function in this important class of molecules but also has the potential to uncover novel lead compounds for the treatment of a range of diseases. Such research is essential to fully unlock the therapeutic potential of the hexahydrofuro[3,2-b]furan scaffold.

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Pathways for Hexahydrofuro[3,2-b]furan-3,6-diol (Isosorbide)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Isosorbide

Hexahydrofuro[3,2-b]furan-3,6-diol, more commonly known as isosorbide, is a bio-based platform chemical of significant interest across various industries, including pharmaceuticals, polymers, and specialty chemicals.[1] Derived from renewable resources like starch and cellulose, isosorbide presents a sustainable alternative to petroleum-derived chemicals.[1] Its rigid, chiral, and bifunctional nature makes it a valuable building block for creating novel polymers with enhanced thermal and mechanical properties, as well as a key intermediate in the synthesis of various pharmaceutical agents.[2] The commercial viability of isosorbide, however, is intrinsically linked to the efficiency and cost-effectiveness of its synthetic production. This guide provides an in-depth, comparative analysis of the primary synthetic pathways to isosorbide, with a focus on the critical cost-benefit factors that influence process selection in both research and industrial settings.

The Dominant Pathway: Acid-Catalyzed Dehydration of Sorbitol

The most prevalent and industrially established method for producing isosorbide is the double dehydration of D-sorbitol, a sugar alcohol readily obtained from the hydrogenation of glucose.[2] This seemingly straightforward reaction is, in practice, a complex process where catalyst choice and reaction conditions are paramount to achieving high yields and purity. The overall transformation can be visualized as a two-step process, with the intermediate formation of sorbitan.

Starch Starch/Cellulose Glucose Glucose Starch->Glucose Hydrolysis Sorbitol Sorbitol Glucose->Sorbitol Hydrogenation Sorbitan Sorbitan (mono-dehydration intermediate) Sorbitol->Sorbitan First Dehydration Byproducts Byproducts (e.g., humins, other anhydrohexitols) Sorbitol->Byproducts Isosorbide This compound (Isosorbide) Sorbitan->Isosorbide Second Dehydration Sorbitan->Byproducts cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Sorbitol Charge Molten Sorbitol Catalyst Add Sulfuric Acid Sorbitol->Catalyst Heating Heat to 120-150°C Catalyst->Heating Vacuum Apply Vacuum Heating->Vacuum Neutralization Neutralize with Base Vacuum->Neutralization Reaction Completion Distillation Vacuum Distillation Neutralization->Distillation Recrystallization Recrystallization Distillation->Recrystallization Isosorbide_Product Isosorbide_Product Recrystallization->Isosorbide_Product Pure Isosorbide cluster_prep System Preparation cluster_reaction Continuous Reaction cluster_workup Product Processing & Catalyst Regeneration CatalystBed Pack Catalyst Bed Pumping Pump Feed through Reactor CatalystBed->Pumping SorbitolFeed Prepare Sorbitol Feed SorbitolFeed->Pumping Heating Heat Catalyst Bed (150-220°C) Pumping->Heating Collection Collect Product Stream Heating->Collection Continuous Flow Regeneration Catalyst Regeneration (in-situ) Heating->Regeneration After prolonged use Purification Purification (e.g., Distillation) Collection->Purification Isosorbide_Product Isosorbide_Product Purification->Isosorbide_Product Pure Isosorbide Regeneration->Heating Reuse

References

A Spectroscopic Investigation of Synthetic versus Commercially Available Hexahydrofuro[3,2-b]furan-3,6-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and material science, the purity and structural integrity of chiral building blocks are paramount. Hexahydrofuro[3,2-b]furan-3,6-diol, a bicyclic diol derived from renewable resources, has garnered significant attention as a versatile scaffold in the synthesis of a wide array of bioactive molecules and advanced polymers. The stereochemistry of this molecule, particularly the widely used isosorbide ((3R,3aR,6S,6aR) stereoisomer), dictates its physical properties and biological activity. Consequently, rigorous characterization of both in-house synthesized and commercially procured batches is a critical step in ensuring the reliability and reproducibility of research and manufacturing processes.

This technical guide presents a comprehensive spectroscopic comparison of synthetically prepared versus commercially available this compound, with a focus on isosorbide. We will delve into the nuances of nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) to elucidate potential differences in purity, isomeric composition, and the presence of residual solvents or byproducts. The methodologies and interpretive frameworks detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust protocol for the quality assessment of this crucial chemical entity.

The Synthetic Pathway: From Sorbitol to Isosorbide

The most prevalent synthetic route to isosorbide involves the acid-catalyzed double dehydration of D-sorbitol, a readily available sugar alcohol.[1] This process, while seemingly straightforward, can lead to the formation of various side products if not carefully controlled. The reaction temperature and the choice of catalyst are critical parameters that influence the yield and purity of the final product.[2]

A typical laboratory-scale synthesis can be summarized as follows:

  • Reaction Setup : D-sorbitol is dissolved in a suitable solvent, and a catalytic amount of a strong acid, such as para-toluenesulfonic acid (p-TSA), is added.[2]

  • Dehydration : The mixture is heated under vacuum to facilitate the removal of water, driving the reaction towards the formation of the bicyclic ether.

  • Purification : The crude product is then purified, typically by vacuum distillation or recrystallization, to isolate the desired isosorbide.

The potential for incomplete reaction, side reactions, or the presence of residual starting materials and catalyst necessitates a thorough spectroscopic workup of the synthesized material.

Spectroscopic Fingerprinting: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for a comprehensive comparison. Each method provides a unique piece of the structural puzzle, and together they offer a high-resolution view of the sample's composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of this compound and identifying impurities. The symmetry and stereochemistry of the molecule give rise to a characteristic set of signals in the NMR spectrum.

The proton NMR spectrum of isosorbide exhibits a complex but well-resolved pattern of signals corresponding to the ten protons in the molecule. The chemical shifts and coupling constants are highly sensitive to the stereochemical environment of each proton.

A representative ¹H NMR spectrum of isosorbide in deuterated chloroform (CDCl₃) would show signals in the approximate range of δ 1.5-5.0 ppm.[3] Key features to look for include:

  • Hydroxyl Protons : The two hydroxyl protons will appear as distinct signals, often broad, whose chemical shift can be concentration and solvent-dependent. In some cases, they may appear as doublets due to coupling with adjacent protons.[4]

  • Ring Protons : The protons on the fused furan rings will give rise to a series of multiplets. The bridgehead protons and the protons on the carbons bearing the hydroxyl groups are typically found at lower field (higher ppm values).[3]

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For isosorbide, due to its C₂ symmetry, one would expect to see six distinct signals corresponding to the six carbon atoms. The chemical shifts of the carbons are indicative of their local electronic environment. Carbons bonded to oxygen atoms will be deshielded and appear at a lower field.

Table 1: Comparison of Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isosorbide

Assignment Expected ¹H NMR (CDCl₃) Expected ¹³C NMR (CDCl₃)
C1-H, C6-H~3.9 ppm (m)C1, C6: ~73 ppm
C2-H, C5-H~4.3-4.7 ppm (m)C2, C5: ~81-86 ppm
C3-H, C4-H~3.5-4.0 ppm (m)C3, C4: ~77-81 ppm
OHVariable, ~1.7-2.7 ppm (s, br)

Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.

Potential Discrepancies to Investigate:

  • Synthetic Sample : Look for signals corresponding to residual sorbitol, incompletely cyclized intermediates (sorbitans), or byproducts from side reactions. The presence of sharp singlets in the aliphatic region could indicate residual organic solvents used in the synthesis or purification.

  • Commercial Sample : While generally of high purity, commercial samples may contain small amounts of related isomers (isomannide or isoidide) or additives. The presence of additional, low-intensity signals in the NMR spectrum should be carefully scrutinized. Pharmaffiliates lists several potential impurities of isosorbide that could be present.[5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of strong absorptions corresponding to the O-H and C-O bonds.

Key IR Absorptions:

  • O-H Stretch : A broad and intense band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl groups. The broadness of this peak is due to hydrogen bonding.

  • C-H Stretch : Absorptions in the 3000-2800 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds.

  • C-O Stretch : Strong bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹, are indicative of the C-O stretching vibrations of the ether and alcohol functionalities.

Comparative Analysis:

  • Purity : A clean, well-resolved spectrum with the expected characteristic peaks is indicative of a pure sample. The presence of additional peaks, particularly in the carbonyl region (around 1700 cm⁻¹), could suggest the presence of oxidation byproducts.

  • Hydration : The broadness and position of the O-H band can provide clues about the extent of intermolecular hydrogen bonding and the presence of water. A very broad O-H band might indicate a higher water content.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used.

  • Molecular Ion Peak : The mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound (C₆H₁₀O₄, MW = 146.14 g/mol ).[7][8] A study on the synthesis of isosorbide from sorbitol confirmed the molecular ion peak at m/z 147.2 ([M+H]⁺).[2]

  • Fragmentation Pattern : The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for this molecule would involve the loss of water, hydroxyl groups, or cleavage of the furan rings.

Comparative Insights:

  • Confirmation of Identity : Both the synthetic and commercial samples should exhibit the same molecular ion peak, confirming the correct molecular formula.

  • Impurity Detection : The presence of peaks at other m/z values could indicate impurities. For example, a peak corresponding to the molecular weight of sorbitol or its mono-dehydrated form might be observed in an impure synthetic sample.

Experimental Protocols

To ensure a valid comparison, it is crucial to acquire the spectroscopic data for both the synthetic and commercial samples under identical experimental conditions.

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, dry NMR tube.

  • Instrument Setup : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain optimal resolution.

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans will be required compared to ¹H NMR.

  • Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

FTIR Spectroscopy Protocol
  • Sample Preparation : For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the sample directly on the ATR crystal.

  • Background Spectrum : Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Sample Spectrum : Acquire the spectrum of the sample.

  • Data Analysis : The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and compare their positions and intensities.

Mass Spectrometry Protocol
  • Sample Introduction : Introduce the sample into the mass spectrometer. This can be done via direct infusion for ESI-MS or using a gas chromatograph (GC) for GC-MS.

  • Ionization : Select an appropriate ionization method (e.g., ESI or EI).

  • Mass Analysis : Scan a suitable mass range to detect the molecular ion and its fragments.

  • Data Interpretation : Identify the molecular ion peak and analyze the fragmentation pattern.

Visualizing the Workflow

Spectroscopic_Comparison_Workflow cluster_synthesis Synthetic Sample Preparation cluster_commercial Commercial Sample cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Interpretation Synthesis Synthesis via Sorbitol Dehydration Purification Purification (Distillation/Recrystallization) Synthesis->Purification Synthetic_Sample Synthetic this compound Purification->Synthetic_Sample NMR NMR Spectroscopy (¹H and ¹³C) Synthetic_Sample->NMR FTIR FTIR Spectroscopy Synthetic_Sample->FTIR MS Mass Spectrometry Synthetic_Sample->MS Commercial_Sample Commercially Available This compound Commercial_Sample->NMR Commercial_Sample->FTIR Commercial_Sample->MS Comparison Comparative Analysis of: - Chemical Shifts & Coupling Constants - Functional Group Vibrations - Molecular Weight & Fragmentation - Impurity Profiles NMR->Comparison FTIR->Comparison MS->Comparison

Caption: Workflow for the spectroscopic comparison of synthetic and commercial samples.

Conclusion

The spectroscopic comparison of synthetic and commercially available this compound is a critical quality control step that should not be overlooked. While both sources may yield a product that is nominally the same, subtle differences in isomeric purity, residual solvents, and byproduct profiles can have significant downstream consequences. A multi-technique approach, combining NMR, FTIR, and MS, provides the necessary depth of analysis to confidently assess the quality and suitability of the material for its intended application. By following the protocols and interpretive guidelines presented in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Safety Operating Guide

Navigating the Disposal of Hexahydrofuro[3,2-b]furan-3,6-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends beyond its use in experimentation to its safe and compliant disposal. This guide provides a comprehensive, step-by-step approach to the proper disposal of Hexahydrofuro[3,2-b]furan-3,6-diol (CAS No. 641-74-7), a frequently used chiral building block. By grounding our procedures in established safety protocols and regulatory frameworks, we aim to empower researchers to manage their chemical waste with confidence and integrity.

Understanding the Compound: Hazard Evaluation

This compound, also known as Isosorbide, is a diol with the molecular formula C₆H₁₀O₄.[1][2] A critical first step in determining the correct disposal pathway is to assess its hazards. According to aggregated data from the European Chemicals Agency (ECHA), the GHS hazard classification for this chemical is not harmonized.[1] While some notifications indicate that it does not meet the criteria for hazardous classification, others suggest it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

This ambiguity necessitates a conservative approach. In the absence of a definitive, harmonized classification, it is prudent to handle this compound as a potentially irritating substance. This principle of assuming a higher level of hazard ensures the safety of all laboratory personnel.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₀O₄--INVALID-LINK--
Molecular Weight 146.14 g/mol --INVALID-LINK--
Appearance Off-white to light yellow or beige Crystals, Crystalline Solid or Mass--INVALID-LINK--[3]
Melting Point 60-63 °C--INVALID-LINK--[3]
Water Solubility Soluble--INVALID-LINK--[3]

The Disposal Workflow: A Step-by-Step Protocol

The following procedures are based on general best practices for laboratory chemical waste management.[4][5][6] Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[7][8][9]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. Given the potential for irritation, this should include:

  • Safety goggles or glasses

  • Chemical-resistant gloves (e.g., nitrile)

  • A standard laboratory coat

Step 2: Waste Characterization

Based on the available data, this compound does not meet the criteria for being a characteristic hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA) for ignitability, corrosivity, reactivity, or toxicity.[5][7] It is not a P-listed or U-listed waste.[7] Therefore, it can typically be managed as a non-hazardous chemical waste.[10][11] However, this determination should be verified with your institution's EHS office.[4][8]

Step 3: Segregation and Collection

Solid Waste:

  • Collect waste this compound solid in a designated, leak-proof container that is compatible with the chemical.[6][12] A high-density polyethylene (HDPE) container with a screw-top lid is a suitable choice.

  • The container must be clearly labeled as "Non-Hazardous Chemical Waste" and list the full chemical name: "this compound".[11]

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][12] Ensure it is kept separate from incompatible materials, such as strong oxidizing agents.[12]

  • Keep the container closed except when adding waste.[4][5]

Aqueous Solutions:

  • Due to its water solubility, small quantities of dilute aqueous solutions of this compound may potentially be eligible for drain disposal. However, this is highly regulated and requires explicit approval from your institution's EHS department. [10] Unauthorized drain disposal is a serious compliance violation.[4]

  • If drain disposal is not permitted, collect aqueous waste in a clearly labeled, sealed container as described for solid waste.

Step 4: Disposal of Contaminated Materials

Any materials that have come into direct contact with this compound, such as weigh boats, gloves, or absorbent pads used for cleaning up minor spills, should be collected in the same solid waste container.

Step 5: Handling Empty Containers

An empty container that held this compound can typically be disposed of as regular trash, provided it meets the "RCRA empty" criteria.[11]

  • Ensure that all contents have been removed to the maximum extent possible.[10]

  • Deface or remove the original chemical label to prevent confusion.[4][10]

  • Dispose of the container in the appropriate recycling or trash receptacle as per your facility's guidelines.

Decision-Making Diagram for Disposal

The following diagram illustrates the logical flow for determining the proper disposal path for this compound.

Disposal_Workflow start_node Start: Have this compound Waste is_solid Is the waste solid or in solution? start_node->is_solid decision_node_style decision_node_style process_node_style process_node_style end_node_style end_node_style caution_node_style caution_node_style solid_waste Collect in labeled, compatible solid waste container. is_solid->solid_waste Solid is_aqueous Is the solution aqueous and dilute? is_solid->is_aqueous Solution store_saa Store waste container in Satellite Accumulation Area (SAA). solid_waste->store_saa consult_ehs Consult Institutional EHS for Drain Disposal Approval is_aqueous->consult_ehs Yes liquid_waste Collect in labeled, compatible liquid waste container. is_aqueous->liquid_waste No (e.g., organic solvent) is_approved Is drain disposal approved? consult_ehs->is_approved drain_disposal Dispose down the drain with copious amounts of water. is_approved->drain_disposal Yes is_approved->liquid_waste No request_pickup Request waste pickup from EHS. liquid_waste->store_saa store_saa->request_pickup

Caption: Disposal decision workflow for this compound.

Conclusion: Fostering a Culture of Safety

Proper chemical waste disposal is a cornerstone of laboratory safety and environmental responsibility. For a compound like this compound, where hazard information may be incomplete, adopting a cautious and informed approach is paramount. By following these procedural guidelines and always prioritizing consultation with your institution's EHS department, you contribute to a safer research environment for yourself, your colleagues, and the community.

References

A Senior Application Scientist's Guide to the Safe Handling of Hexahydrofuro[3,2-b]furan-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of Hexahydrofuro[3,2-b]furan-3,6-diol. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides in-depth, practical guidance rooted in established safety protocols and a thorough understanding of chemical hazards. While a comprehensive safety data sheet (SDS) for this compound is not extensively documented, we can extrapolate best practices from available data and structurally similar compounds to ensure a safe laboratory environment.

Understanding the Hazard Profile

This compound, also known as Isosorbide, is a diol with a fused furan ring system. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), there are conflicting reports on its hazard profile. Some sources indicate that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. However, other reports suggest it does not meet the criteria for GHS hazard classification[1]. This ambiguity necessitates a cautious approach, treating the compound as potentially hazardous until more definitive data is available.

Given its nature as a solid, likely a powder or crystalline form, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure in a laboratory setting. Therefore, our safety protocols must be designed to mitigate these risks effectively.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling any chemical, and this compound is no exception. The following recommendations are based on a conservative assessment of the potential hazards.

Eye and Face Protection

Given the potential for serious eye irritation, robust eye protection is mandatory.

  • Standard Operations: For routine tasks such as weighing and preparing solutions where the risk of splashing is minimal, safety glasses with side shields are the minimum requirement.

  • High-Risk Operations: When there is a significant risk of splashing or aerosol generation (e.g., during heating, vortexing, or sonicating solutions), a face shield worn over safety goggles is essential to provide comprehensive protection for the eyes and face.

Skin Protection

To prevent skin irritation and potential absorption, appropriate hand and body protection is crucial.

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for handling solid this compound and its solutions. Always inspect gloves for any signs of damage before use and change them immediately if contamination is suspected. It is good practice to change gloves regularly, typically every 30 to 60 minutes, during prolonged handling[2].

  • Lab Coat: A standard laboratory coat should be worn at all times to protect street clothes and skin from contamination. For procedures with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended.

Respiratory Protection

To mitigate the risk of inhaling dust particles, especially when handling the solid form, respiratory protection is necessary.

  • Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls. Whenever possible, handle solid this compound in a certified chemical fume hood or a powder containment hood.

  • Respiratory Masks: If engineering controls are not feasible or as a supplementary measure, a NIOSH-approved N95 or higher-rated particulate respirator should be used when handling the powder. For large spills or situations with significant aerosol generation, a respirator with a chemical cartridge may be necessary[3].

Summary of PPE Recommendations
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety GogglesNitrile GlovesLab CoatN95 Respirator (in fume hood)
Preparing Solutions Safety GogglesNitrile GlovesLab CoatNot typically required (in fume hood)
Heating/Vortexing Face Shield over GogglesNitrile GlovesLab CoatNot typically required (in fume hood)
Large-Scale Handling Face Shield over GogglesNitrile GlovesChemically Resistant Apron over Lab CoatN95 or higher rated respirator

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Safe Handling Procedures
  • Preparation: Before beginning any work, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Weighing: When weighing the solid compound, use a spatula to minimize dust generation. Perform this task in a fume hood or a balance enclosure.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing. If heating is required, use a water bath or a heating mantle with a stirrer to ensure even heating and prevent bumping.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's hazardous material spill response protocol.

Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Chemical Waste: All waste containing this compound, including unused solid and solutions, should be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be placed in a sealed bag and disposed of as solid hazardous waste.

  • Disposal Vendor: Follow your institution's guidelines for the disposal of chemical waste through a licensed environmental disposal company. Do not dispose of this compound down the drain or in the regular trash.

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Assess Task task_assessment Identify Potential for: - Dust/Aerosol Generation - Splashing - Large Quantities start->task_assessment decision_dust Dust/Aerosol Generation? task_assessment->decision_dust ppe_low Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat ppe_medium Enhanced PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Respirator (in Fume Hood) ppe_high Maximum PPE: - Face Shield over Goggles - Nitrile Gloves - Chemically Resistant Apron - N95 or higher Respirator decision_dust->ppe_medium Yes decision_splash Splash Potential? decision_dust->decision_splash No decision_splash->ppe_high Yes decision_quantity Large Scale Handling? decision_splash->decision_quantity No decision_quantity->ppe_low No decision_quantity->ppe_high Yes

Caption: PPE Selection Workflow for this compound.

Conclusion: A Culture of Safety

While this compound may not be classified as a highly hazardous substance, a proactive and cautious approach to its handling is essential. By understanding the potential risks, diligently using the appropriate personal protective equipment, and adhering to safe operational and disposal protocols, you can ensure a safe and productive research environment. Remember, safety is not just a set of rules, but a culture that we must all cultivate and uphold.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydrofuro[3,2-b]furan-3,6-diol
Reactant of Route 2
Hexahydrofuro[3,2-b]furan-3,6-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.